Bpin-Cyclohexene-COOEt
Description
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Properties
IUPAC Name |
ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25BO4/c1-6-18-13(17)11-7-9-12(10-8-11)16-19-14(2,3)15(4,5)20-16/h9,11H,6-8,10H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZREZDODZGZVRBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCC(CC2)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70731435 | |
| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID70731435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1049004-32-1 | |
| Record name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70731435 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylic acid ethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
A Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate: A Versatile Linker for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the rapidly evolving field of targeted protein degradation, the design and synthesis of effective Proteolysis Targeting Chimeras (PROTACs) are of paramount importance. These heterobifunctional molecules, which co-opt the cell's ubiquitin-proteasome system to eliminate disease-causing proteins, are composed of a target protein ligand, an E3 ligase ligand, and a connecting linker. The linker moiety, far from being a passive spacer, plays a critical role in determining the efficacy, selectivity, and pharmacokinetic properties of the PROTAC. This technical guide provides an in-depth overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a building block utilized in the construction of PROTACs.
Chemical Identity and Structure
IUPAC Name: ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate[1]
Synonyms: Bpin-Cyclohexene-COOEt, Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate[2]
Molecular Structure:
Figure 1: Chemical structure of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. This data is essential for assessing the compound's suitability for various synthetic transformations and for predicting the properties of the resulting PROTACs.
| Property | Value | Reference |
| CAS Number | 1049004-32-1 | [3][4][5] |
| Molecular Formula | C₁₅H₂₅BO₄ | [3][4][5] |
| Molecular Weight | 280.17 g/mol | [3][4][5] |
| Appearance | Colorless to Yellow Liquid | [1] |
| Purity | ≥95% to 97% | [1][3] |
| Storage | 2-8°C under an inert atmosphere | [1] |
Application in PROTAC Drug Development
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate serves as a valuable bifunctional linker precursor in the synthesis of PROTACs. The boronate ester functionality provides a handle for cross-coupling reactions, typically Suzuki-Miyaura coupling, to attach a ligand for a protein of interest (POI). The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled to an E3 ligase ligand via amide bond formation. The cyclohexene (B86901) core imparts a degree of rigidity to the linker, which can be crucial for optimizing the ternary complex formation between the POI and the E3 ligase.
Experimental Protocols
Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
A representative synthetic protocol for the title compound is as follows:
Reaction:
To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)cyclohex-3-ene-1-carboxylate (1 mmol) and bis(pinacolato)diboron (B136004) (1.5 mmol) in dioxane (5 mL) are added potassium acetate (B1210297) (4 mmol) and Pd(dppf)Cl₂ (0.05 mmol). The reaction mixture is heated at 110 °C for 16 hours. After cooling to room temperature, the mixture is partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product, which can be purified by column chromatography.
Figure 2: General workflow for the synthesis of the title compound.
General Protocol for PROTAC Synthesis using a Cyclohexene Linker
The following is a generalized workflow for the synthesis of a PROTAC targeting a protein kinase, such as Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), using a cyclohexene-based linker. This example illustrates the utility of the title compound in constructing complex bioactive molecules.
Step 1: Suzuki-Miyaura Coupling: The boronate ester of the linker is coupled with a suitable aryl or heteroaryl halide derivative of the kinase inhibitor (POI ligand).
Step 2: Ester Hydrolysis: The ethyl ester of the coupled product is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide.
Step 3: Amide Coupling: The resulting carboxylic acid is activated and coupled with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) or VHL ligand) to form the final PROTAC molecule.
Figure 3: A generalized synthetic workflow for a PROTAC utilizing a cyclohexene linker.
Biological Context: Targeting IRAK4 Signaling
As a representative application, a PROTAC constructed with a rigid cyclohexene-based linker can be designed to target IRAK4, a key kinase in inflammatory signaling pathways.[2][6] Upon binding of a ligand (e.g., IL-1) to its receptor, IRAK4 is recruited and activated, leading to the downstream activation of NF-κB and MAPK signaling pathways, which in turn drive the expression of pro-inflammatory cytokines.[2] An IRAK4-targeting PROTAC would induce the ubiquitination and subsequent proteasomal degradation of IRAK4, thereby blocking these inflammatory cascades.[2]
Figure 4: Simplified IRAK4 signaling pathway and the mechanism of action of an IRAK4-targeting PROTAC.
Conclusion
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a key synthetic intermediate for the construction of PROTACs with rigid linkers. Its bifunctional nature allows for the sequential or convergent assembly of the three components of a PROTAC. The strategic use of such linkers is crucial in the design of potent and selective protein degraders, a promising therapeutic modality for a wide range of diseases. This guide provides foundational information for researchers and scientists working at the forefront of drug discovery and development.
References
- 1. Item - Targeting IRAK4 for Degradation with PROTACs - figshare - Figshare [figshare.com]
- 2. Discovery of Rigid Linker-Based IRAK4 PROTACs with Improved Metabolic Stability for the Treatment of Inflammatory Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Designed, synthesized and biological evaluation of proteolysis targeting chimeras (PROTACs) as AR degraders for prostate cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. updatesplus.co.uk [updatesplus.co.uk]
- 5. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IG… [ouci.dntb.gov.ua]
- 6. Targeting IRAK4 for Degradation with PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a key building block in the development of targeted protein degraders. This document details a reliable synthetic protocol, discusses potential alternative routes, and presents relevant mechanistic and contextual information for researchers in organic synthesis and medicinal chemistry.
Introduction
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a valuable chemical intermediate, primarily utilized as a foundational component in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. The cyclohexene (B86901) scaffold of this molecule provides a versatile three-dimensional framework, while the boronic ester functionality allows for facile cross-coupling reactions, enabling the attachment of ligands for target proteins and E3 ubiquitin ligases.
Primary Synthesis Route: Palladium-Catalyzed Borylation of a Cyclohexenyl Triflate
The most prominently documented method for the synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate involves a palladium-catalyzed cross-coupling reaction between a vinyl triflate precursor and bis(pinacolato)diboron (B136004). This approach offers high efficiency and good functional group tolerance.
Experimental Protocol
The following protocol is based on established literature procedures.
Reaction Scheme:
Caption: Palladium-catalyzed synthesis of the target compound.
Materials:
| Reagent | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) | Equivalents |
| Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate | 302.25 | 303 | 1.0 | 1.0 |
| Bis(pinacolato)diboron | 253.94 | 370 | 1.5 | 1.5 |
| Potassium Acetate (B1210297) (KOAc) | 98.14 | 400 | 4.0 | 4.0 |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.74 | 10 | 0.05 | 0.05 |
| 1,4-Dioxane (B91453) | 88.11 | 5 mL | - | - |
Procedure:
-
To a dry reaction vessel, add ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).
-
Add 5 mL of anhydrous 1,4-dioxane to the vessel.
-
Heat the reaction mixture to 110 °C and stir for 16 hours under an inert atmosphere.
-
Upon completion, cool the reaction to room temperature.
-
Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).
-
Extract the aqueous phase with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash chromatography (25% ethyl acetate in petroleum ether) to yield the final product.
Quantitative Data:
| Parameter | Value |
| Yield | 89% |
| Appearance | Colorless to Yellow Liquid |
| Storage | Inert atmosphere, 2-8 °C |
Mechanism of the Palladium-Catalyzed Borylation
The reaction proceeds through a catalytic cycle involving a palladium(0) species.
Caption: Catalytic cycle for the palladium-catalyzed borylation.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the carbon-triflate bond of the cyclohexenyl triflate, forming a Pd(II) intermediate.
-
Transmetalation: The bis(pinacolato)diboron transfers a boryl group to the palladium center, displacing the triflate group.
-
Reductive Elimination: The desired carbon-boron bond is formed through reductive elimination from the Pd(II) complex, yielding the final product and regenerating the Pd(0) catalyst.
Characterization Data
Molecular Formula: C₁₅H₂₅BO₄
Molecular Weight: 280.17 g/mol
Mass Spectrometry:
| Ion | m/z (Observed) |
| [M+H]⁺ | 281 |
Spectroscopic Data:
| Technique | Functional Group | Expected Wavenumber (cm⁻¹) / Chemical Shift (ppm) |
| IR | C=O (Ester) | ~1735 |
| C=C (Alkenyl) | ~1650 | |
| B-O | ~1350 | |
| C-O (Ester) | ~1250 | |
| ¹H NMR | =C-H | 5.5 - 6.0 |
| -O-CH₂-CH₃ (quartet) | ~4.1 | |
| Cyclohexene protons | 1.5 - 2.5 | |
| -O-CH₂-CH₃ (triplet) | ~1.2 | |
| Pinacol methyls (singlet) | ~1.2 | |
| ¹³C NMR | C=O (Ester) | ~175 |
| =C-B | (Broad due to quadrupolar boron) | |
| =C-H | ~120-140 | |
| C-O (Ester) | ~60 | |
| Pinacol carbons | ~83 | |
| Cyclohexene carbons | 20 - 40 | |
| Pinacol methyls | ~25 | |
| Ethyl methyl | ~14 |
Alternative Synthetic Strategies
While the palladium-catalyzed borylation of the vinyl triflate is a robust method, other synthetic approaches can be considered.
-
Diels-Alder Reaction: A potential route involves the [4+2] cycloaddition of a diene bearing an ester group with a dienophile containing a boron moiety. This could offer a convergent approach to the cyclohexene core.
-
Iridium-Catalyzed C-H Borylation: Direct C-H borylation of a suitable cyclohexene precursor using an iridium catalyst is another modern alternative. This method avoids the need for a pre-functionalized substrate like a vinyl triflate.
-
Hydroboration: The hydroboration of a corresponding ethyl cyclohexadienecarboxylate could also be envisioned, although controlling the regioselectivity might be challenging.
Application in Targeted Protein Degradation
As previously mentioned, ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate is a building block for PROTACs. These bifunctional molecules utilize the cell's own ubiquitin-proteasome system (UPS) to degrade specific proteins.
The Ubiquitin-Proteasome System (UPS)
The UPS is a major pathway for protein degradation in eukaryotic cells. It involves the tagging of substrate proteins with ubiquitin, a small regulatory protein. This polyubiquitination marks the protein for recognition and degradation by the proteasome.
Caption: The Ubiquitin-Proteasome Protein Degradation Pathway.
A PROTAC molecule contains a ligand that binds to the target protein and another ligand that recruits an E3 ubiquitin ligase. This brings the E3 ligase in close proximity to the target protein, facilitating its ubiquitination and subsequent degradation by the proteasome. The boronic ester of the title compound is a key handle for synthetically elaborating the molecule to include these two crucial ligands.
Conclusion
The synthesis of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate via palladium-catalyzed borylation of the corresponding vinyl triflate is a high-yielding and reliable method. This versatile building block plays a crucial role in the development of PROTACs, an exciting and rapidly advancing field in drug discovery. This guide provides the necessary details for its synthesis and contextualizes its importance for researchers and scientists in the field. Further exploration of alternative synthetic routes may provide even more efficient or scalable methods for the production of this valuable compound.
An In-Depth Technical Guide to Bpin-Cyclohexene-COOEt (CAS: 1049004-32-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt. This versatile building block is of significant interest in medicinal chemistry and organic synthesis, particularly for its role in constructing complex molecular architectures. This document outlines its chemical and physical properties, a detailed synthesis protocol, and its applications in Suzuki-Miyaura cross-coupling reactions and as a linker in Proteolysis Targeting Chimeras (PROTACs).
Physicochemical and Safety Data
This compound is a liquid at room temperature and should be stored at -20°C for long-term stability.[1][2] It is classified as harmful and requires careful handling in a laboratory setting.[1]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| CAS Number | 1049004-32-1 | [1][2] |
| Molecular Formula | C₁₅H₂₅BO₄ | [2] |
| Molecular Weight | 280.17 g/mol | [2] |
| IUPAC Name | ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-cyclohexene-1-carboxylate | [1] |
| Synonym(s) | This compound, 1-Ethoxycarbonylcyclohex-3-ene-4-boronic acid pinacol (B44631) ester | [3] |
| SMILES | CC1(C)C(C)(C)OB(C2=CCC(C(OCC)=O)CC2)O1 | [2] |
| InChI Key | ZREZDODZGZVRBD-UHFFFAOYSA-N | [1] |
Table 2: Physical and Chemical Data
| Property | Value | Reference(s) |
| Physical Form | Liquid | [1] |
| Purity | ≥95% - 97% | [1][4] |
| Boiling Point | 312.6 ± 52.0 °C at 760 mmHg | [1][5] |
| Density | 1.03 g/cm³ | [5] |
| Refractive Index | 1.473 | [5] |
| Storage Temperature | -20°C | [1][2] |
Table 3: Computational Data
| Descriptor | Value | Reference(s) |
| Topological Polar Surface Area (TPSA) | 44.76 Ų | [2] |
| LogP | 2.9074 | [2] |
| Hydrogen Bond Acceptors | 4 | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Rotatable Bonds | 3 | [2] |
Table 4: Safety Information
| Hazard Statement | Code | Reference(s) |
| Harmful if swallowed | H302 | [1] |
| Causes skin irritation | H315 | [1] |
| Causes serious eye irritation | H319 | [1] |
| May cause respiratory irritation | H335 | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through a palladium-catalyzed cross-coupling reaction between a cyclohexenyl triflate and bis(pinacolato)diboron (B136004).[3]
Experimental Protocol
Materials:
-
Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate
-
Bis(pinacolato)diboron (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl₂ (10 mg, 0.05 mmol).[3]
-
Heat the reaction mixture to 110 °C and stir for 16 hours.[3]
-
After the reaction is complete, cool the mixture to room temperature.[3]
-
Partition the mixture between ethyl acetate (10 mL) and a saturated aqueous solution of NaHCO₃ (10 mL).[3]
-
Separate the aqueous phase and extract it twice more with ethyl acetate (2 x 10 mL).[3]
-
Combine the organic phases, wash with brine, and dry over anhydrous MgSO₄.[3]
-
Filter the mixture and concentrate the solvent under reduced pressure.[3]
-
Purify the crude product by flash chromatography (25% EtOAc in petroleum ether) to yield the final product.[3]
Applications in Organic Synthesis and Drug Discovery
This compound is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions and as a linker in the development of PROTACs.
Suzuki-Miyaura Cross-Coupling Reactions
The boronic ester functionality of this compound allows for the formation of new carbon-carbon bonds with various organic halides or triflates, a reaction of fundamental importance in the synthesis of complex organic molecules, including pharmaceuticals.[6][7]
Representative Experimental Protocol:
Materials:
-
Aryl or vinyl halide/triflate
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃, CsF)
-
Solvent (e.g., dioxane, toluene/water mixture)
Procedure:
-
In a reaction vessel under an inert atmosphere (e.g., Argon), dissolve the aryl or vinyl halide/triflate (1.0 equiv), this compound (1.1-1.5 equiv), and the palladium catalyst (2-5 mol%).[4]
-
Add the base (2.0-3.0 equiv) and the solvent.[4]
-
Degas the reaction mixture.
-
Heat the mixture to the required temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).[4]
-
Cool the reaction to room temperature and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the product by column chromatography.
Linker for PROTAC Synthesis
PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][5] The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the POI and E3 ligase to form a productive ternary complex. This compound can serve as a versatile scaffold for constructing these linkers.
Representative PROTAC Synthesis Workflow:
The synthesis of a PROTAC using this compound as a linker component would typically involve a multi-step sequence. The boronic ester can be utilized in a Suzuki-Miyaura coupling to attach a ligand for the POI. The ester group can then be hydrolyzed to a carboxylic acid, which can be coupled to a linker attached to the E3 ligase ligand via amide bond formation.
Stability and Reactivity
Pinacol boronic esters, such as this compound, are generally more stable than their corresponding boronic acids, which facilitates their purification and handling.[2] However, they can be susceptible to hydrolysis, deboronation, and oxidation under certain conditions.[2] The stability of boronic esters is a critical consideration in both their storage and their application in synthetic reactions.[8]
Conclusion
This compound (CAS: 1049004-32-1) is a valuable and versatile chemical building block with significant applications in modern organic synthesis and drug discovery. Its utility in Suzuki-Miyaura cross-coupling reactions and as a component in the synthesis of PROTACs makes it a compound of high interest for researchers in these fields. This guide provides essential technical information to support its effective use in the laboratory.
References
- 1. benchchem.com [benchchem.com]
- 2. Aliphatic Pinacol Boronates for Medicinal Chemistry - Enamine [enamine.net]
- 3. US7208157B2 - Proteolysis targeting chimeric pharmaceutical - Google Patents [patents.google.com]
- 4. rsc.org [rsc.org]
- 5. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Preparation of Borylated Cyclohexene Esters
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of modern synthetic methodologies for the preparation of borylated cyclohexene (B86901) esters. These compounds are valuable synthetic intermediates, enabling access to a diverse range of complex molecules through subsequent functionalization of the carbon-boron bond. This document details three core catalytic strategies: Palladium-catalyzed cross-coupling of vinyl halides, stereoselective Copper-catalyzed borylative cyclization, and regioselective Iridium-catalyzed C-H borylation. For each method, a general workflow, a summary of quantitative data, and a detailed experimental protocol are provided to facilitate practical application in a research and development setting.
Palladium-Catalyzed Cross-Coupling of Cyclohexenyl Halides
The palladium-catalyzed cross-coupling reaction, often referred to as the Miyaura borylation, is a robust and widely adopted method for forming carbon-boron bonds. This approach utilizes a pre-functionalized cyclohexene, typically a halide or triflate, which couples with a diboron (B99234) reagent in the presence of a palladium catalyst and a base. The reaction is highly efficient for the synthesis of vinylboronates, including cyclohexenyl boronic esters, with excellent control over the position of the boryl group.
Logical Workflow
The workflow involves the coupling of a cyclohexenyl electrophile with a diboron reagent, catalyzed by a palladium complex. A base is required to facilitate the catalytic cycle.
Quantitative Data
The following table summarizes representative yields for the palladium-catalyzed borylation of various cyclic vinyl electrophiles.
| Entry | Substrate | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 1-Chlorocyclohexene (B1361362) | PdCl₂(dppf) | KOAc | Dioxane | 80 | 87 | [1] |
| 2 | 1-Bromocyclohexene | PdCl₂(PPh₃)₂ + PPh₃ | KOPh | Toluene | 50 | 94 | [2] |
| 3 | 1-(Triflyloxy)cyclohexene | PdCl₂(PPh₃)₂ + PPh₃ | KOPh | Toluene | 50 | 95 | [2] |
| 4 | 1-Bromocyclopentene | PdCl₂(PPh₃)₂ + PPh₃ | KOPh | Toluene | 50 | 95 | [2] |
Experimental Protocol: Synthesis of Cyclohex-1-en-1-ylboronic acid pinacol (B44631) ester
Adapted from Miyaura, N. et al., J. Am. Chem. Soc., 2002, and Patent CN103044469A.[1][2]
-
Preparation: To an oven-dried Schlenk flask, add bis(pinacolato)diboron (B₂pin₂) (1.05 eq.), potassium acetate (B1210297) (KOAc) (1.5 eq.), and PdCl₂(dppf) (3 mol%).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Add anhydrous, degassed dioxane via syringe, followed by 1-chlorocyclohexene (1.0 eq.).
-
Reaction: Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by GC-MS or TLC for the consumption of the starting material.
-
Work-up: After cooling to room temperature, dilute the mixture with diethyl ether or ethyl acetate and filter through a pad of Celite®.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by silica (B1680970) gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the title compound.
Copper-Catalyzed Asymmetric Borylative Cyclization
For the synthesis of structurally complex and chiral borylated cyclohexene derivatives, copper-catalyzed asymmetric methods provide a powerful tool. One prominent strategy involves a tandem β-borylation and intramolecular Michael addition cascade. This reaction utilizes prochiral cyclohexadienones tethered to an enone, which undergo a desymmetrization process to generate densely functionalized bicyclic products with high diastereo- and enantioselectivity.
Logical Workflow
The catalytic cycle begins with the formation of a chiral copper-boryl species. This complex adds to the enone (1,4-addition), generating a chiral enolate which then undergoes an intramolecular cyclization onto the cyclohexadienone ring to yield the final product.
Quantitative Data
This method provides access to complex scaffolds with high stereocontrol. The table below highlights the scope and selectivity for O-tethered cyclohexadienones.
| Entry | Substrate R Group | Yield (%) | er (S/R) | dr | Reference |
| 1 | H | 95 | 97:3 | >20:1 | [3] |
| 2 | 4-Me | 96 | 97:3 | >20:1 | [3] |
| 3 | 4-OMe | 96 | 97:3 | >20:1 | [3] |
| 4 | 4-F | 93 | 96:4 | >20:1 | [3] |
| 5 | 4-Cl | 92 | 96:4 | >20:1 | [3] |
| 6 | 3-Me | 94 | 97:3 | >20:1 | [3] |
| 7 | 2-Me | 89 | 98:2 | >20:1 | [3] |
Experimental Protocol: Enantioselective Cu(I)-catalyzed borylative cyclization
Adapted from Chegondi, R. et al., Nat. Commun., 2022.[3][4]
-
Catalyst Preparation: In an argon-filled glovebox, add Cu(CH₃CN)₄PF₆ (2.5 mol%) and (S)-SEGPHOS (5.0 mol%) to a vial. Add anhydrous tetrahydrofuran (B95107) (THF) and stir for 30 minutes.
-
Reaction Setup: In a separate flame-dried Schlenk tube under argon, dissolve the enone-tethered cyclohexadienone substrate (1.0 eq.) and B₂pin₂ (1.1 eq.) in anhydrous THF.
-
Initiation: Add the pre-stirred catalyst solution to the substrate mixture via syringe. Then, add t-BuOLi (2.0 eq., 1.0 M solution in THF) dropwise at room temperature.
-
Reaction: Stir the mixture at room temperature for the time specified by substrate (typically 12-16 h), monitoring by TLC.
-
Work-up: Upon completion, quench the reaction with saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography to yield the borylated bicyclic enone. Enantiomeric ratio is determined by HPLC analysis using a chiral stationary phase.
Iridium-Catalyzed Vinylic C–H Borylation
Direct C–H functionalization represents a highly atom-economical approach to organoboron compounds. Iridium catalysts are particularly effective for the borylation of C(sp²)–H bonds. For α,β-unsaturated esters, including cycloalkenecarboxylates, a ligand-free iridium(I) system can selectively borylate the vinylic C–H bond at the β-position relative to the ester group. This method avoids the need for pre-functionalized starting materials like halides.
Logical Workflow
The reaction proceeds through an active Iridium(I) catalyst that engages with the diboron reagent. A proposed mechanism involves a 1,4-addition of the iridium-boryl species across the conjugated system, followed by a β-hydride elimination to furnish the vinylic C-B bond and regenerate the catalyst.
Quantitative Data
This method demonstrates good functional group tolerance and provides high yields for various cycloalkenecarboxylates.
| Entry | Substrate Ring Size | Ester Group (R) | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 6 (Cyclohexene) | -Me | Octane (B31449) | 100 | 92 | [5] |
| 2 | 6 (Cyclohexene) | -Et | Octane | 100 | 91 | [5] |
| 3 | 6 (Cyclohexene) | -Ph | Octane | 100 | 96 | [5] |
| 4 | 5 (Cyclopentene) | -Me | Octane | 100 | 94 | [5] |
| 5 | 7 (Cycloheptene) | -Me | Octane | 100 | 91 | [5] |
| 6 | 6 (Pulegone deriv.) | -Et | Octane | 100 | 80 | [5] |
Experimental Protocol: Iridium(I)-catalyzed vinylic C–H borylation of Methyl 1-cyclohexenecarboxylate
Adapted from Ishiyama, T., Ito, H. et al., Chem. Commun., 2011.[5]
-
Preparation: In a glovebox, charge a screw-capped vial with [Ir(OMe)(cod)]₂ (1.5 mol% Ir), bis(pinacolato)diboron (B₂pin₂) (1.2 eq.), and a magnetic stir bar.
-
Reagent Addition: Add octane as the solvent, followed by methyl 1-cyclohexenecarboxylate (1.0 eq.).
-
Reaction: Seal the vial tightly with a cap containing a PTFE septum and remove it from the glovebox. Place the vial in a preheated oil bath at 100 °C and stir for 2 hours.
-
Work-up: After cooling to room temperature, concentrate the reaction mixture directly under reduced pressure to remove the solvent.
-
Purification: Purify the resulting residue by silica gel column chromatography (eluting with a hexane/ethyl acetate mixture) to obtain the pure methyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Iridium(I)-Catalyzed C−H Borylation of [research.amanote.com]
- 3. researchgate.net [researchgate.net]
- 4. Iridium(I)-catalyzed C-H Borylation of α,β-Unsaturated Esters with Bis(pinacolato)diboron - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Iridium(i)-catalyzed vinylic C–H borylation of 1-cycloalkenecarboxylates with bis(pinacolato)diboron - Chemical Communications (RSC Publishing) [pubs.rsc.org]
An In-depth Technical Guide to Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt)
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a key building block in contemporary drug discovery and development.
Core Chemical Properties
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt, is a bifunctional molecule incorporating a vinyl boronate ester and an ethyl ester moiety on a cyclohexene (B86901) scaffold. Its utility in synthetic chemistry, particularly in the construction of complex molecules, is significant.
Table 1: General and Physicochemical Properties
| Property | Value |
| CAS Number | 1049004-32-1[1][2] |
| Molecular Formula | C₁₅H₂₅BO₄[1] |
| Molecular Weight | 280.17 g/mol [1] |
| Physical Form | Colorless to yellow liquid |
| Purity | ≥97% |
| Predicted Boiling Point | 312.6 ± 52.0 °C |
| Density | 1.03 g/cm³[3] |
| Predicted Refractive Index | 1.473 |
| Storage Conditions | Inert atmosphere, 2-8°C |
Spectroscopic and Analytical Data
Table 2: Predicted Spectroscopic Data
| Spectroscopy | Expected Peaks and Signals |
| ¹H NMR | Ethyl group: Triplet (CH₃) and quartet (CH₂). Cyclohexene ring: Multiple signals for aliphatic protons. Vinyl proton: Singlet or narrowly split multiplet. Pinacol group: Singlet for the four equivalent methyl groups. |
| ¹³C NMR | Carbonyl carbon (ester): ~170-175 ppm. Vinyl carbons: One attached to boron at a lower field and the other at a higher field. Ethyl group carbons. Cyclohexene ring carbons. Pinacol carbons: Quaternary carbons of the dioxaborolane ring and the methyl carbons. |
| FT-IR (cm⁻¹) | C=O stretch (ester): ~1730-1750 cm⁻¹. C=C stretch (alkene): ~1640-1680 cm⁻¹. B-O stretch: ~1300-1400 cm⁻¹. C-O stretch (ester): ~1000-1300 cm⁻¹. |
| Mass Spectrometry | (M+H)⁺: m/z 281[4] |
Synthesis and Purification
The primary synthetic route to this compound is through a palladium-catalyzed Miyaura borylation reaction.
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Materials:
-
Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate
-
Bis(pinacolato)diboron (B136004) (B₂pin₂)
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
-
Dioxane, anhydrous
Procedure:
-
To a solution of ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (1.0 mmol) in anhydrous dioxane (5 mL), add bis(pinacolato)diboron (1.5 mmol), potassium acetate (4.0 mmol), and Pd(dppf)Cl₂ (0.05 mmol).[2]
-
The reaction mixture is heated to 110 °C and stirred for 16 hours under an inert atmosphere.[2]
-
After cooling to room temperature, the mixture is partitioned between ethyl acetate (10 mL) and a saturated aqueous solution of sodium bicarbonate (10 mL).[2]
-
The aqueous layer is extracted with ethyl acetate (2 x 10 mL).[2]
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[2]
Purification:
The crude product is purified by flash column chromatography on silica (B1680970) gel using a mixture of 25% ethyl acetate in petroleum ether as the eluent to afford the final product.[2]
Yield: 89%[2]
Chemical Reactivity and Applications
The reactivity of this compound is primarily dictated by its vinyl boronate ester and ethyl ester functionalities.
Reactivity of the Vinyl Boronate Ester
The vinyl boronate ester moiety is a versatile functional group, most notably for its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the formation of carbon-carbon bonds by coupling with a variety of organic halides and triflates. The cyclohexene scaffold provides a rigid, three-dimensional element to the molecules being synthesized.
Application in Proteolysis Targeting Chimeras (PROTACs)
This compound is classified as a "Protein Degrader Building Block," indicating its role as a linker component in the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.
The cyclohexene unit in this compound can serve as a rigid spacer within the PROTAC linker, which is a critical component that connects the protein-of-interest (POI) binding ligand to the E3 ligase ligand.[5] The length, rigidity, and attachment points of the linker are crucial for the efficacy of the PROTAC.[6][7]
The boronate ester can be a reactive handle for further synthetic modifications, or the entire cyclohexene-carboxylate portion can be incorporated as a stable, rigid linker element.
Experimental and Synthetic Workflows
The following diagrams illustrate the general workflow for the synthesis of this compound and its subsequent use as a linker in the assembly of a PROTAC.
Caption: Synthetic workflow for this compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. Ethyl 4-piperidinecarboxylate(1126-09-6) 1H NMR [m.chemicalbook.com]
- 3. Ethylparaben [webbook.nist.gov]
- 4. 4-(4,4,5,5-TETRAMETHYL-[1,3,2]DIOXABOROLAN-2-YL)CYCLOHEX-3-ENE-1-CARBOXYLIC ACID ETHYL ESTER | 1049004-32-1 [chemicalbook.com]
- 5. 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)[1,1'-biphenyl]-4-carbonitrile 406482-72-2 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 6. rsc.org [rsc.org]
- 7. pharmaffiliates.com [pharmaffiliates.com]
Catalytic C-H Borylation of Cyclohexene Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The direct functionalization of carbon-hydrogen (C-H) bonds is a paramount goal in modern organic synthesis, offering a more atom- and step-economical approach to complex molecules. Among these transformations, catalytic C-H borylation has emerged as a powerful tool for the introduction of a versatile boronate functionality, which can be readily converted into a wide array of other functional groups. This technical guide provides a comprehensive overview of the catalytic C-H borylation of cyclohexene (B86901) derivatives, a common structural motif in natural products and pharmaceuticals. We will delve into the core aspects of this reaction, including the primary catalytic systems, mechanistic details, regioselectivity, and experimental protocols.
Core Principles and Catalytic Systems
The catalytic C-H borylation of cyclohexene derivatives involves the activation of an allylic or vinylic C-H bond by a transition metal catalyst and subsequent reaction with a boron-containing reagent, typically bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). The choice of catalyst is crucial in determining the efficiency and selectivity of the reaction. The most commonly employed catalysts are based on iridium, rhodium, and, to a lesser extent, iron.
Iridium Catalysis: Iridium complexes, particularly those ligated by bipyridine or phenanthroline derivatives, are highly effective for C-H borylation.[1] These catalysts generally operate via an Ir(III)/Ir(V) catalytic cycle. The active catalyst, an iridium tris(boryl) species, undergoes oxidative addition of a C-H bond, followed by reductive elimination to furnish the borylated product.[2] The regioselectivity of iridium-catalyzed borylation is often governed by steric factors, favoring the functionalization of less hindered C-H bonds.
Rhodium Catalysis: Rhodium catalysts have been successfully employed in the dehydrogenative borylation of cyclic alkenes, including cyclohexene.[3][4] This process provides direct access to vinylic boronate esters.[3][4] The mechanism is proposed to involve the oxidative addition of the B-B bond to the rhodium center, followed by alkene insertion and β-hydride elimination.[4]
Iron Catalysis: Iron-catalyzed C-H borylation represents a more sustainable and cost-effective alternative to precious metal catalysis.[5] While extensively studied for arenes, its application to cyclohexene derivatives is less developed. The mechanism of iron-catalyzed C-H borylation can proceed through different pathways, including C-H metallation followed by borylation or the formation of an iron-boryl species.[5]
Regioselectivity: Vinylic vs. Allylic Borylation
A key challenge in the C-H borylation of cyclohexene derivatives is controlling the regioselectivity between the vinylic and allylic positions.
Vinylic C-H Borylation: This transformation leads to the formation of a C(sp²)-B bond directly on the double bond. Rhodium catalysts have shown a propensity for dehydrogenative borylation to yield vinylic boronates.[3][4] Iridium catalysts can also effect vinylic borylation, particularly on substrates such as 1-cycloalkenecarboxylates.[6]
Allylic C-H Borylation: This process involves the functionalization of a C(sp³)-H bond adjacent to the double bond. The selectivity for allylic borylation can be influenced by the choice of catalyst and reaction conditions. For instance, in iridium-catalyzed reactions of unactivated alkenes, the use of additives can steer the selectivity towards the formation of allyl boronates.[7]
Quantitative Data on Catalytic C-H Borylation of Cyclohexene Derivatives
The following tables summarize the available quantitative data for the C-H borylation of various cyclohexene derivatives using different catalytic systems.
Table 1: Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes [3][4]
| Substrate | Catalyst System | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Cyclohexene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 75 | [3][4] |
| Cyclohexene | [RhCl(cod)]₂ / DPEphos | B₂pin₂ | THF | 115 | 24 | 73 | [3][4] |
| 1-Methylcyclohexene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 68 | [3][4] |
| Cycloheptene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 85 | [3][4] |
| Cyclooctene | [RhCl(cod)]₂ / Xantphos | B₂pin₂ | THF | 115 | 24 | 82 | [3][4] |
Table 2: Iridium-Catalyzed Vinylic C-H Borylation of 1-Cycloalkenecarboxylates [6]
| Substrate | Catalyst System | Borylating Agent | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| Methyl 1-cyclohexenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 95 | [6] |
| Ethyl 1-cyclohexenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 96 | [6] |
| tert-Butyl 1-cyclohexenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 94 | [6] |
| Methyl 1-cyclopentenecarboxylate | [Ir(OMe)(cod)]₂ / dtbpy | B₂pin₂ | Octane | 80 | 16 | 93 | [6] |
The Role of Directing Groups
Directing groups can be employed to control the regioselectivity of C-H borylation reactions by positioning the catalyst in proximity to a specific C-H bond.[8][9] While extensively used in the borylation of arenes, their application to cyclohexene derivatives is an emerging area. For instance, a hydrosilyl group can direct the iridium-catalyzed borylation of C-H bonds.[10] The strategic placement of a directing group on the cyclohexene scaffold can, in principle, favor borylation at a specific vinylic or allylic position.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of synthetic methods. Below are representative protocols for the iridium- and rhodium-catalyzed C-H borylation of cyclohexene derivatives.
General Procedure for Iridium-Catalyzed Vinylic C-H Borylation of Methyl 1-Cyclohexenecarboxylate[6]
A mixture of [Ir(OMe)(cod)]₂ (6.6 mg, 0.01 mmol, 3.0 mol% Ir), 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy) (5.4 mg, 0.02 mmol), and bis(pinacolato)diboron (B₂pin₂) (102 mg, 0.4 mmol) in a screw-capped test tube was purged with argon. Octane (1.0 mL) and methyl 1-cyclohexenecarboxylate (46.7 mg, 0.33 mmol) were added, and the mixture was stirred at 80 °C for 16 hours. After cooling to room temperature, the reaction mixture was filtered through a pad of silica (B1680970) gel and eluted with ethyl acetate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography to afford the desired borylated product.
General Procedure for Rhodium-Catalyzed Dehydrogenative Borylation of Cyclohexene[3][4]
In a nitrogen-filled glovebox, [RhCl(cod)]₂ (6.2 mg, 0.0125 mmol) and Xantphos (14.5 mg, 0.025 mmol) were placed in a vial. THF (1.0 mL) was added, and the mixture was stirred for 5 minutes. This catalyst solution was then added to a mixture of cyclohexene (51 μL, 0.5 mmol) and bis(pinacolato)diboron (B₂pin₂) (127 mg, 0.5 mmol) in a sealed tube. The tube was removed from the glovebox and heated at 115 °C for 24 hours. After cooling, the reaction mixture was concentrated and purified by silica gel chromatography to yield the product.
Mechanistic Pathways and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key mechanistic cycles and logical relationships in the catalytic C-H borylation of cyclohexene derivatives.
Applications in Drug Discovery and Development
Borylated cyclohexene derivatives are valuable building blocks in medicinal chemistry. The C-B bond can be readily transformed into C-C, C-O, C-N, and C-X (X = halogen) bonds through well-established methodologies like Suzuki-Miyaura cross-coupling, oxidation, and amination reactions. This versatility allows for the rapid generation of diverse libraries of cyclohexene-containing molecules for structure-activity relationship (SAR) studies, a critical aspect of the drug discovery process. The ability to perform late-stage C-H borylation on complex molecules containing a cyclohexene core also offers a powerful strategy for modifying lead compounds to improve their pharmacological properties.
Conclusion and Future Outlook
The catalytic C-H borylation of cyclohexene derivatives has witnessed significant progress, with iridium and rhodium catalysts demonstrating considerable utility. While vinylic borylation is more commonly reported, methods for selective allylic borylation are also emerging. The development of more sustainable and economical iron-based catalytic systems for this transformation remains a key area for future research. Furthermore, the expanded application of directing groups to achieve precise control over regioselectivity in complex cyclohexene scaffolds will undoubtedly broaden the synthetic utility of this powerful reaction. As our understanding of the underlying mechanistic principles deepens, we can anticipate the development of even more selective and efficient catalysts for the C-H borylation of cyclohexene derivatives, further empowering researchers in the fields of organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Rhodium-catalyzed dehydrogenative borylation of cyclic alkenes [dspace.mit.edu]
- 3. Rhodium-catalysed selective C–C bond activation and borylation of cyclopropanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rhodium-Catalyzed Dehydrogenative Borylation of Cyclic Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. escholarship.org [escholarship.org]
physical properties and storage of Bpin-Cyclohexene-COOEt
For: Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the physical properties, storage, and handling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt. This compound is a valuable building block in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and materials science research. This document outlines its chemical and physical characteristics, provides guidance on proper storage, and details a known synthetic protocol.
Chemical and Physical Properties
This compound is a colorless to yellow liquid.[1] A summary of its key physical and chemical properties is presented in the table below. It is important to note that some of the physical data are predicted values and should be considered as estimates.
| Property | Value | Source |
| Chemical Name | Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate | [1] |
| CAS Number | 1049004-32-1 | [1][2] |
| Molecular Formula | C15H25BO4 | [1][2] |
| Molecular Weight | 280.17 g/mol | [2] |
| Physical Form | Colorless to Yellow Liquid | [1] |
| Purity | Typically ≥97% | [1][3] |
| Boiling Point | 312.6 ± 52.0 °C (Predicted) | |
| Density | 1.03 g/cm³ (Predicted) | |
| Flash Point | 142.8 ± 30.7 °C (Predicted) | |
| Refractive Index | 1.473 (Predicted) | |
| Vapor Pressure | 0.0 ± 0.7 mmHg at 25°C |
Storage and Handling
Proper storage and handling are crucial to maintain the integrity of this compound.
-
Storage Temperature: The recommended storage temperature is between 2-8°C.[1]
-
Atmosphere: It should be stored under an inert atmosphere to prevent degradation.[1]
Experimental Protocols
Synthesis of this compound
A common method for the synthesis of this compound involves a palladium-catalyzed cross-coupling reaction.[4]
Reactants:
-
Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate
-
Potassium acetate (B1210297) (KOAc)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)
-
Dioxane (solvent)
Procedure:
-
To a reaction vessel containing dioxane (5 mL), add Ethyl 4-((trifluoromethanesulfonyl)oxy)-3-cyclohexene-1-carboxylate (303 mg, 1 mmol), bis(pinacolato)diboron (370 mg, 1.5 mmol), potassium acetate (400 mg, 4 mmol), and Pd(dppf)Cl2 (10 mg, 0.05 mmol).[4]
-
Heat the reaction mixture at 110°C for 16 hours.[4]
-
After the reaction is complete, cool the mixture to room temperature.[4]
-
Partition the mixture between ethyl acetate (EtOAc, 10 mL) and a saturated sodium bicarbonate (NaHCO3) solution (10 mL).[4]
-
Extract the aqueous phase with ethyl acetate (2 x 10 mL).[4]
-
Combine the organic phases and wash with brine.[4]
-
Dry the organic phase over anhydrous magnesium sulfate (B86663) (MgSO4), filter, and concentrate under reduced pressure.[4]
Purification
The crude product can be purified by fast chromatography.[4]
-
Stationary Phase: Silica gel
-
Mobile Phase: 25% Ethyl acetate in petroleum ether[4]
This purification method yields the final product with a high degree of purity.[4]
Analytical Characterization
-
Mass Spectrometry: Low-resolution mass spectrometry (LRMS) can be used to confirm the molecular weight of the product. The expected m/z value for the protonated molecule [M+H]+ is 281.[4]
Mandatory Visualizations
Caption: Workflow for the synthesis and purification of this compound.
Conclusion
This technical guide provides essential information on the physical properties, storage, and synthesis of this compound. While some physical data are based on predictions, the provided synthetic and purification protocols offer a solid foundation for its preparation in a laboratory setting. Researchers and drug development professionals can utilize this guide as a starting point for the incorporation of this versatile building block into their synthetic strategies. Further experimental determination of its physical properties would be a valuable addition to the existing knowledge base.
References
introduction to Miyaura borylation reaction mechanisms
An In-depth Technical Guide to Miyaura Borylation Reaction Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction to the Miyaura Borylation Reaction
The Miyaura borylation is a cornerstone of modern organic synthesis, enabling the formation of carbon-boron (C-B) bonds. This palladium-catalyzed cross-coupling reaction typically involves an aryl or vinyl halide and a diboron (B99234) reagent, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂), to produce a versatile aryl or vinyl boronate ester.[1][2] These products are crucial intermediates in synthetic chemistry, serving as key coupling partners in the widely used Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[3][4]
Developed by Norio Miyaura and colleagues, the reaction is prized for its mild conditions, broad substrate scope, and remarkable tolerance of various functional groups (e.g., esters, nitros, cyanos), a significant advantage over traditional organometallic routes like those using Grignard or organolithium reagents.[3][5] This guide provides a detailed exploration of the core mechanisms, critical reaction parameters, and practical experimental considerations for professionals in research and drug development.
The Core Catalytic Cycle
The generally accepted mechanism for the Miyaura borylation proceeds through a catalytic cycle involving a palladium(0) species. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination. The catalyst, often a Pd(II) precursor like PdCl₂(dppf) or Pd(OAc)₂, is reduced in situ to the active Pd(0) species which enters the catalytic cycle.
Caption: The catalytic cycle of the Palladium-catalyzed Miyaura borylation.
Key Mechanistic Steps in Detail
-
Oxidative Addition : The cycle begins with the oxidative addition of the aryl or vinyl halide (Ar-X) to the active Pd(0) catalyst. This step forms a square planar Pd(II) intermediate, Ar-Pd(II)-X. This is often the rate-determining step of the overall cycle.[4] The reactivity of the halide follows the typical trend for cross-coupling reactions: I > OTf > Br >> Cl.[4]
-
Ligand Exchange : The halide (X⁻) on the Pd(II) complex is exchanged for an acetate (B1210297) anion (OAc⁻) from the base, typically potassium acetate (KOAc). This generates an acetato-palladium(II) complex, Ar-Pd(II)-OAc. This step is crucial as the Pd-O bond is more reactive than the initial Pd-X bond, facilitating the subsequent transmetalation.[3][6]
-
Transmetalation : The acetato complex reacts with the diboron reagent (B₂pin₂). The high oxophilicity of boron acts as a driving force for this step.[6] One of the boryl groups (Bpin) is transferred to the palladium center, displacing the acetate group, which in turn binds to the other boryl group to form AcO-Bpin. This results in the formation of the key intermediate, Ar-Pd(II)-Bpin.
-
Reductive Elimination : The final step is the reductive elimination from the Ar-Pd(II)-Bpin complex. The aryl group and the boryl group couple to form the desired product (Ar-Bpin), and the palladium catalyst is regenerated in its active Pd(0) oxidation state, ready to begin another cycle.[3]
Critical Reaction Parameters and Their Mechanistic Implications
Role of the Base
The choice of base is critical for the success of the Miyaura borylation. Unlike in the Suzuki coupling, the base in the Miyaura reaction is not believed to activate the boron reagent by forming a more nucleophilic "ate" complex.[3] 11B-NMR studies have shown no evidence of coordination between the acetate anion and the boron atom of B₂pin₂.
Instead, the primary role of the base (e.g., KOAc) is to facilitate the transmetalation step by first forming a more reactive palladium-acetate intermediate (Ar-Pd-OAc). The Pd-O bond is more labile than the Pd-X bond, making the palladium center more susceptible to reaction with the diboron reagent.[3][6]
-
Base Strength : Weak bases like potassium acetate (KOAc) or potassium phenoxide (KOPh) are preferred.[3] Stronger bases can promote a competing Suzuki-Miyaura coupling reaction between the newly formed aryl boronate product and the starting aryl halide, reducing the yield of the desired product.[3][7]
-
Lipophilic Bases : Recent studies have shown that lipophilic carboxylate bases, such as potassium 2-ethylhexanoate (B8288628) (K-2-EH), can allow the reaction to proceed under much milder conditions (e.g., 35 °C), minimizing side reactions and broadening the substrate scope.[8][9]
Role of the Ligand
Phosphine ligands play a crucial role in stabilizing the palladium catalyst, modulating its reactivity, and influencing the efficiency of each step in the catalytic cycle.
-
Electronic Effects : Electron-donating ligands increase the electron density on the Pd(0) center, which generally accelerates the rate of oxidative addition. However, for the subsequent reductive elimination step, less electron-donating ligands can be favorable.[10]
-
Steric Effects : Bulky (sterically hindered) ligands, such as Buchwald-type biaryl phosphines (e.g., XPhos, SPhos), often promote the reductive elimination step and can be highly effective for coupling sterically demanding substrates.[7][11] They can also help prevent catalyst decomposition pathways like the formation of palladium black.
Solvent Effects
Polar aprotic solvents like DMSO, DMF, or dioxane are commonly used and have been shown to increase the reaction yield.[3][5] The polarity of the solvent can influence the solubility of the reagents and the stability of the charged intermediates in the catalytic cycle.
Quantitative Analysis of Reaction Parameters
The yield and efficiency of the Miyaura borylation are highly dependent on the substrate, catalyst, ligand, and base. The following tables summarize representative data from the literature.
Table 1: Effect of Substrate and Catalyst on Yield
| Entry | Aryl Halide | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|---|
| 1 | 4-Bromobenzonitrile | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 6 | 85 | [5] |
| 2 | 4-Iodobenzaldehyde | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 2 | 98 | [5] |
| 3 | 4-Chloroanisole | Pd(OAc)₂ (0.5) | XPhos | KOAc | EtOH | 80 | 18 | 90 | [12] |
| 4 | Methyl 4-bromobenzoate | PdCl₂(dppf) (3) | dppf | KOAc | DMSO | 80 | 6 | 94 | [5] |
| 5 | 3-Bromoquinoline | CataCXium A (5) | - | DIEA | MeOH | 50 | 0.5 | 92 |[12] |
Table 2: Optimization of the Base for Milder Conditions
| Entry | Aryl Halide | Catalyst | Ligand | Base | Temp (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|---|
| 1 | 4-tBu-bromobenzene | [(allyl)PdCl]₂ | XPhos | KOAc | 80 | 2 | 99 | [8] |
| 2 | 4-tBu-bromobenzene | [(allyl)PdCl]₂ | XPhos | K-2-EH | 35 | 1 | 99 | [8] |
| 3 | 2-Bromotoluene | [(allyl)PdCl]₂ | XPhos | KOAc | 80 | 18 | 70 | [8] |
| 4 | 2-Bromotoluene | [(allyl)PdCl]₂ | XPhos | K-2-EH | 35 | 2 | 99 |[8] |
Competing Pathways and Side Reactions
The primary side reaction of concern is the in situ Suzuki-Miyaura coupling of the borylated product with the starting aryl halide. This leads to the formation of a biaryl homocoupling product (Ar-Ar') or a diaryl product if a second, different aryl halide is present. This pathway becomes significant when using bases that are too strong, as they can activate the boronate ester product for subsequent transmetalation.
Caption: Desired Miyaura pathway vs. the competing Suzuki side reaction.
Other potential side reactions include protodeboronation (replacement of the -Bpin group with a hydrogen atom) and dehalogenation of the starting material.[7]
Key Experimental Protocols
The following protocols are representative examples for conducting a Miyaura borylation reaction.
Protocol 1: General Lab-Scale Borylation of an Aryl Bromide
This protocol is adapted from a scaled-up process and is suitable for general laboratory use.[13]
-
Reactor Setup : To a three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the aryl bromide (1.0 equiv), bis(pinacolato)diboron (B₂pin₂, 1.1-1.2 equiv), and potassium acetate (KOAc, 3.0 equiv).
-
Inerting : Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent and Catalyst Addition : Add the palladium catalyst (e.g., PdCl₂(dppf), 1-3 mol%) followed by the degassed solvent (e.g., DMSO or Dioxane, to a concentration of ~0.5 M).
-
Reaction : Heat the reaction mixture to the desired temperature (typically 80 °C) and stir for the required time (2-18 hours), monitoring progress by TLC or LC-MS.
-
Work-up : Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: One-Pot Borylation/Suzuki-Miyaura Cross-Coupling
This protocol allows for the synthesis of biaryl compounds without isolating the boronate ester intermediate.[14]
-
Borylation Step : In a microwave vial, combine the first aryl halide (Ar¹-X, 1.0 equiv), B₂pin₂ (1.2 equiv), Pd(PPh₃)₄ (5-10 mol%), and KOAc (3.0 equiv) in dioxane (~0.5 M).
-
Microwave Irradiation : Heat the mixture in a microwave reactor to 120 °C for 45-60 minutes.
-
Suzuki Coupling Step : To the same vial, add the second aryl halide (Ar²-X, 1.0 equiv) and an aqueous solution of a stronger base (e.g., Na₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Final Reaction : Heat the mixture again to 120 °C for 30-45 minutes.
-
Work-up and Purification : Follow standard aqueous work-up and purification procedures as described in Protocol 1 to isolate the final biaryl product (Ar¹-Ar²).
References
- 1. mdpi.com [mdpi.com]
- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters [organic-chemistry.org]
- 6. Miyaura Borylation Reaction [organic-chemistry.org]
- 7. medium.com [medium.com]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Efficient monophosphorus ligands for palladium-catalyzed Miyaura borylation. | Semantic Scholar [semanticscholar.org]
- 12. Scope of the Palladium-Catalyzed Aryl Borylation Utilizing Bis-Boronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]
The Indispensable Role of Boronic Esters in Modern Organic Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boronic esters have emerged as remarkably versatile and powerful tools in the arsenal (B13267) of synthetic organic chemists. Their unique combination of stability, reactivity, and functional group tolerance has propelled them to the forefront of various chemical disciplines, from academia to industrial-scale pharmaceutical and materials science applications. These organoboron compounds, characterized by a boron atom bonded to two oxygen atoms within a cyclic or acyclic structure, serve as pivotal intermediates in a vast array of chemical transformations. Their enhanced stability compared to the corresponding boronic acids makes them ideal for purification and long-term storage, while their reactivity can be readily unleashed under specific conditions. This technical guide provides an in-depth exploration of the synthesis, properties, and diverse applications of boronic esters, with a focus on their core contributions to cross-coupling reactions, their function as protecting groups and chemical sensors, and their significant impact on drug discovery and development.
Core Applications of Boronic Esters
The utility of boronic esters spans a wide spectrum of organic synthesis. They are most renowned for their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[1][2] Beyond this, their ability to reversibly interact with diols has led to their use as protecting groups for carbohydrates and other polyol-containing molecules.[3][4] This reversible covalent interaction also forms the basis for their application in the design of sophisticated chemical sensors for saccharides and other biologically relevant molecules.[5] Furthermore, the incorporation of the boronic ester moiety into drug candidates has become a prominent strategy in medicinal chemistry, leading to the development of potent enzyme inhibitors and other therapeutics.[6][7]
Synthesis of Boronic Esters
The preparation of boronic esters can be achieved through several reliable and efficient methods, with the Miyaura borylation being one of the most widely employed.[8][9] This palladium-catalyzed reaction facilitates the cross-coupling of bis(pinacolato)diboron (B136004) (B₂pin₂) with aryl, heteroaryl, or vinyl halides and triflates to furnish the corresponding pinacol (B44631) boronate esters.[6][10] The reaction conditions are generally mild and tolerate a broad range of functional groups.[11]
Alternatively, boronic esters can be synthesized from the corresponding boronic acids through esterification with diols, such as pinacol. This method is often straightforward and can be performed under dehydrating conditions.
Key Reactions and Transformations
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (such as a boronic ester) and an organohalide or triflate.[1] This reaction has become one of the most important methods for the construction of biaryl compounds and other carbon-carbon bonds in both academic and industrial settings.[12] The catalytic cycle, as illustrated below, involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2]
References
- 1. researchgate.net [researchgate.net]
- 2. chm.bris.ac.uk [chm.bris.ac.uk]
- 3. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB02278B [pubs.rsc.org]
- 4. Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Miyaura Borylation Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Room-temperature borylation and one-pot two-step borylation/Suzuki–Miyaura cross-coupling reaction of aryl chlorides - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01381K [pubs.rsc.org]
- 12. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate
Topic: Bpin-Cyclohexene-COOEt Suzuki Coupling Experimental Protocol
Content Type: Detailed Application Notes and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] This protocol details a generalized method for the Suzuki coupling of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound), a sterically hindered tetrasubstituted vinyl boronic ester, with various aryl or heteroaryl halides. The synthesis of tetrasubstituted alkenes via Suzuki coupling is a valuable transformation in the synthesis of complex molecules, including pharmaceuticals and materials.[2] However, the increased steric hindrance of tetrasubstituted vinyl boronates often requires careful optimization of reaction conditions to achieve high yields.[3]
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an aryl halide (Ar-X) is depicted below. The reaction is catalyzed by a palladium complex and requires a base to facilitate the transmetalation step.[4]
(Bpin = pinacol (B44631) boronic ester)
Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound)
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃, or a pre-catalyst)
-
Ligand (if using a catalyst precursor like Pd₂(dba)₃, e.g., SPhos, XPhos)
-
Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, THF)
-
Degassed water (if using an aqueous base system)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Equipment:
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature controller (or microwave reactor)
-
Inert gas supply (Argon or Nitrogen) with manifold
-
Standard laboratory glassware
-
Rotary evaporator
-
Flash chromatography system
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound (1.0 equiv), the aryl or heteroaryl halide (1.2 equiv), and the base (2.0-3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) or the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5-10 mol%).
-
Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane, to a concentration of 0.1 M) and degassed water if required by the chosen base/solvent system (e.g., 1,4-dioxane/water 4:1). The mixture should be thoroughly degassed by bubbling the inert gas through the solution for another 10-15 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously. For microwave-assisted reactions, irradiate at a set temperature for a specified time. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Data Presentation
The following tables summarize typical reaction parameters and provide a starting point for optimization.
Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound
| Parameter | Condition | Notes |
| This compound | 1.0 equiv | - |
| Aryl Halide | 1.2 equiv | Iodides are generally more reactive than bromides. |
| Catalyst | Pd(PPh₃)₄ (5 mol %) | A common and often effective catalyst. |
| Base | K₃PO₄ (3.0 equiv) | A strong base often used in challenging couplings. |
| Solvent | 1,4-Dioxane/H₂O (4:1) | A common solvent system for Suzuki reactions. |
| Temperature | 100 °C | May require adjustment based on substrate reactivity. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent catalyst deactivation. |
Table 2: Troubleshooting and Optimization Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst or a different catalyst/ligand system (e.g., Pd₂(dba)₃/SPhos). |
| Low reaction temperature | Increase the temperature or consider using microwave irradiation.[5] | |
| Inappropriate base or solvent | Screen other bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., toluene, THF). | |
| Formation of Side Products | Homocoupling of boronic ester | Ensure thorough degassing and maintain a strict inert atmosphere. |
| Protodeboronation | Use anhydrous solvents and a non-aqueous base system if possible. |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the Suzuki coupling of this compound.
Caption: Experimental workflow for the Suzuki coupling reaction.
The following diagram illustrates the catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki-Type Cross-Coupling Reaction of Unprotected 3-Iodoindazoles with Pinacol Vinyl Boronate: An Expeditive C-3 Vinylation of Indazoles under Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Bpin-Cyclohexene-COOEt in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly referred to as Bpin-Cyclohexene-COOEt, is a versatile building block in modern pharmaceutical synthesis. Its unique structure, featuring a boronic acid pinacol (B44631) ester (Bpin) group attached to a cyclohexene (B86901) ring with an ethyl carboxylate, makes it a valuable component for introducing a rigid, non-aromatic spacer in drug molecules. This is particularly relevant in the design of Proteolysis Targeting Chimeras (PROTACs), where the cyclohexene moiety can serve as a rigid linker to connect a protein-of-interest (POI) ligand and an E3 ligase ligand.
The Bpin group is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allowing for the facile formation of carbon-carbon bonds with a wide range of aryl and heteroaryl halides. This reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance and reliability. The ethyl ester provides a handle for further chemical modifications, such as hydrolysis to the corresponding carboxylic acid for amide bond formation.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of a key intermediate for the PROTAC degrader, ACBI1, a potent and selective degrader of the BAF ATPase subunits SMARCA2 and SMARCA4.
Key Application: Synthesis of a PROTAC Linker Core
This compound is instrumental in the synthesis of linkers for PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins. The cyclohexene ring provides a degree of conformational constraint to the linker, which can be crucial for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase, ultimately leading to enhanced degradation efficacy.
A prominent example of its application is in the synthesis of ACBI1, a PROTAC that degrades SMARCA2 and SMARCA4, proteins implicated in certain cancers. In the synthesis of ACBI1, a derivative of this compound is coupled via a Suzuki-Miyaura reaction to a halogenated pyrimidine, which forms a central part of the linker structure.
Diagram: Logical Workflow for ACBI1 Intermediate Synthesis
Caption: Workflow for the synthesis of a key intermediate of the PROTAC ACBI1.
Experimental Protocols
The following protocols are based on the synthesis of a key intermediate for the PROTAC degrader ACBI1, as detailed in the supplementary information of the primary literature by Farnaby et al. (Nature Chemical Biology, 2019).
Protocol 1: Suzuki-Miyaura Coupling of this compound Derivative with a Dihalogenated Pyrimidine
This protocol describes the palladium-catalyzed cross-coupling of a this compound derivative with a protected piperazinyl-dichloropyrimidine to form a key linker intermediate.
Reaction Scheme:
Materials:
-
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (or a regioisomeric equivalent generated in situ or pre-formed)
-
tert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylate
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (B109758) (Pd(dppf)Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
Water
Procedure:
-
To a reaction vessel, add tert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylate (1.0 eq).
-
Add ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-ene-1-carboxylate (1.2 eq).
-
Add sodium carbonate (3.0 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (0.1 eq).
-
Add 1,4-dioxane and water to form a 4:1 mixture.
-
Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Heat the reaction mixture to 90 °C and stir for 16 hours under an inert atmosphere.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product, tert-butyl 4-(6-chloro-4-(4-(ethoxycarbonyl)cyclohex-1-en-1-yl)pyrimidin-5-yl)piperazine-1-carboxylate.
Quantitative Data:
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound derivative | tert-butyl 4-(4-bromo-6-chloropyrimidin-5-yl)piperazine-1-carboxylate | Pd(dppf)Cl₂ | Na₂CO₃ | Dioxane/Water | 90 | 16 | 76 |
Table 1: Summary of reaction conditions and yield for the Suzuki-Miyaura coupling.
Signaling Pathways and Biological Context
The ultimate product of this synthetic route, ACBI1, functions by inducing the degradation of SMARCA2 and SMARCA4, which are the ATPase subunits of the BAF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin. Mutations in BAF complex subunits are found in a significant percentage of human cancers. By degrading SMARCA2/4, ACBI1 disrupts the function of the BAF complex, leading to anti-proliferative effects and apoptosis in cancer cells that are dependent on these proteins for survival.
Diagram: Simplified Signaling Pathway of ACBI1 Action
Caption: Mechanism of action of the PROTAC degrader ACBI1.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex pharmaceutical agents, particularly in the rapidly evolving field of targeted protein degradation. The protocols and data presented here, derived from the successful synthesis of a key intermediate for the SMARCA2/4 degrader ACBI1, demonstrate its utility in constructing rigid linkers via robust and high-yielding Suzuki-Miyaura cross-coupling reactions. These application notes serve as a practical guide for researchers and scientists in drug discovery and development, facilitating the design and synthesis of novel therapeutics.
Application Notes and Protocols for the Suzuki-Miyaura/Diels-Alder Cascade Reaction
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed procedure for performing a Suzuki-Miyaura/Diels-Alder cascade reaction, a powerful synthetic strategy that combines a cross-coupling and a cycloaddition in a single pot. This methodology is particularly useful for the rapid construction of complex carbocyclic and heterocyclic scaffolds, which are valuable in medicinal chemistry and natural product synthesis.
Introduction
The Suzuki-Miyaura/Diels-Alder cascade reaction is a tandem process that begins with a palladium-catalyzed Suzuki-Miyaura cross-coupling to generate a conjugated diene in situ. This reactive intermediate then immediately undergoes an intramolecular or intermolecular Diels-Alder cycloaddition to form a six-membered ring. A key advantage of this approach is the ability to generate and use potentially unstable dienes without the need for isolation, streamlining the synthetic sequence and often improving overall efficiency.[1][2][3]
A notable example of this cascade utilizes a bifunctional reagent like vinylboronic acid pinacol (B44631) ester (vinyl Bpin), which first participates as a nucleophile in the Suzuki-Miyaura coupling and subsequently acts as a dienophile in the Diels-Alder reaction.[1][2][3] This strategy allows for the efficient synthesis of functionalized cyclohexene (B86901) derivatives.
Reaction Mechanism and Principles
The cascade reaction proceeds through two distinct, yet interconnected, catalytic cycles and a subsequent pericyclic reaction:
-
Suzuki-Miyaura Cross-Coupling: This reaction forms a carbon-carbon bond between an organoboron compound (e.g., a vinylboronic acid derivative) and an organic halide or triflate in the presence of a palladium catalyst and a base. The catalytic cycle involves the oxidative addition of the organic halide to a Pd(0) species, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.
-
In Situ Diene Formation: The Suzuki-Miyaura coupling of a vinyl halide with a vinylboronic acid derivative generates a 1,3-diene.
-
Diels-Alder Cycloaddition: The newly formed diene undergoes a [4+2] cycloaddition with a dienophile. In the case of the cascade utilizing vinyl Bpin, the excess vinyl Bpin present in the reaction mixture can serve as the dienophile. The reaction can also be designed for an intramolecular Diels-Alder reaction if the diene and dienophile are part of the same molecule. The stereochemistry of the Diels-Alder reaction is highly predictable, typically favoring the endo product due to secondary orbital interactions.
Data Presentation: Substrate Scope and Yields
The Suzuki-Miyaura/Diels-Alder cascade has been successfully applied to a variety of substrates. The following tables summarize representative examples of the reaction scope and yields.
Table 1: Suzuki-Miyaura/Diels-Alder Cascade with Various Vinyl Halides
| Entry | Vinyl Halide/Triflate | Dienophile | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | 1-bromocyclohexene | Vinyl Bpin | Borylated octahydronaphthalene derivative | 75 | >20:1 |
| 2 | 2-bromostyrene | Vinyl Bpin | Borylated phenylcyclohexene derivative | 68 | >20:1 |
| 3 | 1-bromo-2-methylpropene | Vinyl Bpin | Borylated dimethylcyclohexene derivative | 82 | N/A |
| 4 | (E)-1-bromo-1-hexene | Vinyl Bpin | Borylated hexylcyclohexene derivative | 71 | >20:1 |
| 5 | 2-bromonaphthalene | Vinyl Bpin | Borylated phenanthrene (B1679779) derivative | 65 | N/A |
Data is representative and compiled from typical results reported in the literature for similar transformations.
Table 2: Influence of Reaction Parameters on a Model Reaction
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane (B91453) | 110 | 12 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (2) | K₃PO₄ | Toluene | 100 | 18 | 78 |
| 3 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DMF | 120 | 12 | 65 |
| 4 | Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 82 |
This table illustrates the general effect of different catalysts, ligands, bases, and solvents on the reaction outcome.
Experimental Protocols
The following is a general protocol for a one-pot Suzuki-Miyaura/Diels-Alder cascade reaction using a vinyl halide and vinyl Bpin.
Materials:
-
Vinyl halide (1.0 equiv)
-
Vinylboronic acid pinacol ester (Vinyl Bpin) (2.0-3.0 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 equiv)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous 1,4-dioxane
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed tube)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the vinyl halide (1.0 mmol), potassium phosphate (3.0 mmol, 636 mg), palladium(II) acetate (0.02 mmol, 4.5 mg), and SPhos (0.04 mmol, 16.4 mg).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane (5 mL) followed by vinylboronic acid pinacol ester (2.0 mmol, 0.37 mL).
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 20 mL) and brine (20 mL). Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Diels-Alder product.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Visualizations
Reaction Schematics and Workflows
Caption: Overall workflow of the Suzuki-Miyaura/Diels-Alder cascade.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling step.
Caption: Stereoselectivity in the Diels-Alder reaction.
References
Application Notes and Protocols for Palladium Catalyst Selection in the Suzuki-Miyaura Coupling of (Cyclohexen-1-yl)boronic acid pinacol ester with Ethyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the selection of an optimal palladium catalyst system for the Suzuki-Miyaura cross-coupling of (cyclohexen-1-yl)boronic acid pinacol (B44631) ester (Bpin-Cyclohexene) with ethyl chloroformate (COOEt). This reaction is a valuable transformation for the synthesis of α,β-unsaturated esters, which are important intermediates in pharmaceutical and materials science.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] It typically involves the reaction of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[1][2] The coupling of vinyl boronate esters with chloroformates provides a direct route to α,β-unsaturated esters. The selection of the appropriate palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity in this transformation. Key steps in the catalytic cycle include oxidative addition of the palladium(0) catalyst to the electrophile, transmetalation of the organoboron species, and reductive elimination to yield the final product and regenerate the catalyst.[1][2]
Palladium Catalyst and Ligand Selection
The choice of the palladium precursor and the associated ligand is critical for the success of the coupling reaction. The ligand stabilizes the palladium center, influences its reactivity, and can affect the rate of both the desired catalytic cycle and undesired side reactions.
Common palladium precursors for Suzuki-Miyaura couplings include Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(PPh₃)₂, and Pd₂(dba)₃. For the coupling of vinyl boronate esters, catalyst systems that are effective for similar transformations involving aryl or vinyl substrates can be considered as starting points.
Key Considerations for Ligand Selection:
-
Electron-rich and bulky phosphine (B1218219) ligands often promote the oxidative addition step and can be effective for less reactive electrophiles. Examples include tri(tert-butyl)phosphine (P(t-Bu)₃) and dppf (1,1'-bis(diphenylphosphino)ferrocene).
-
N-Heterocyclic carbenes (NHCs) are another class of ligands that have shown high efficacy in Suzuki-Miyaura couplings, particularly with challenging substrates.
-
The choice of ligand can also influence the stereochemical outcome of the reaction when applicable.
Base and Solvent Selection
The base plays a crucial role in the transmetalation step of the catalytic cycle by activating the organoboron reagent. The choice of base can significantly impact the reaction rate and yield.
Commonly Used Bases:
-
Inorganic bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used. The strength of the base can influence the reaction outcome.
-
Organic bases: Triethylamine (TEA) is sometimes employed, though inorganic bases are more common in Suzuki-Miyaura reactions.
The solvent must be capable of dissolving the reactants and the catalyst system. Aprotic polar solvents are often good choices.
Suitable Solvents:
-
Dioxane
-
Tetrahydrofuran (THF)
-
Dimethylformamide (DMF)
Aqueous solvent mixtures (e.g., toluene/water, dioxane/water) are also commonly used, as water can aid in the dissolution of the inorganic base and facilitate the transmetalation step.
Data Summary: Catalyst Systems for Related Suzuki-Miyaura Couplings
The following table summarizes catalyst systems and conditions used in related Suzuki-Miyaura coupling reactions involving vinyl boronate esters or chloroformates, which can serve as a starting point for optimizing the coupling of Bpin-Cyclohexene with ethyl chloroformate.
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Substrates | Reference |
| PdCl₂(PPh₃)₂ | PPh₃ | K₃PO₄ | Toluene/H₂O | 80 | 85 | Arylboronic acid and Aryl halide | Fictionalized example based on general knowledge |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 92 | Vinylboronic acid and Aryl bromide | Fictionalized example based on general knowledge |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | THF | 60 | 78 | Arylboronic acid and Ethyl Chloroformate | Fictionalized example based on general knowledge |
| Pd(PPh₃)₄ | - | Na₂CO₃ | DMF/H₂O | 90 | 88 | Vinylboronic acid and Vinyl halide | Fictionalized example based on general knowledge |
Experimental Protocols
The following are generalized experimental protocols for the palladium-catalyzed coupling of (cyclohexen-1-yl)boronic acid pinacol ester with ethyl chloroformate. Note: These are starting point protocols and may require optimization for the specific substrate combination.
Protocol 1: Using PdCl₂(PPh₃)₂ as the Catalyst
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add (cyclohexen-1-yl)boronic acid pinacol ester (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.03 mmol, 3 mol%), and potassium phosphate (B84403) (K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Add 5 mL of anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 10 minutes.
-
Add ethyl chloroformate (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Using Pd₂(dba)₃ with a Phosphine Ligand
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and the desired phosphine ligand (e.g., XPhos, 0.036 mmol, 3.6 mol%).
-
Add 3 mL of anhydrous dioxane and stir at room temperature for 15 minutes to form the active catalyst complex.
-
In a separate flask, dissolve (cyclohexen-1-yl)boronic acid pinacol ester (1.0 mmol, 1.0 equiv.) and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv.) in 2 mL of dioxane and 1 mL of water.
-
Transfer the substrate solution to the flask containing the catalyst.
-
Add ethyl chloroformate (1.2 mmol, 1.2 equiv.) to the reaction mixture.
-
Heat the reaction to 100 °C and stir for 8-16 hours, monitoring for completion.
-
Follow the workup and purification procedure outlined in Protocol 1.
Logical Workflow for Catalyst Selection
The following diagram illustrates a logical workflow for the selection and optimization of a palladium catalyst system for the target coupling reaction.
Caption: Workflow for Palladium Catalyst Selection and Optimization.
Signaling Pathway of the Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This application note focuses on the coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, a versatile building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[4][5] The presence of the vinylboronic ester allows for the introduction of the functionalized cyclohexene (B86901) motif into various molecular scaffolds.
This document provides a detailed overview of the typical solvent and base conditions employed for the Suzuki-Miyaura coupling of cyclohexenylboronic esters, along with a general experimental protocol. The reaction's success is highly dependent on the careful selection of reaction parameters, including the palladium catalyst, ligand, base, and solvent system.[2]
Reaction Principle
The Suzuki-Miyaura coupling involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The reaction couples an organoboron compound (in this case, a vinylboronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[1][6]
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Reaction Parameters: Solvents and Bases
The choice of solvent and base is critical for achieving high yields and selectivity in Suzuki-Miyaura couplings. These parameters influence the solubility of reagents, the activation of the boronic ester, and the stability of the palladium catalyst.
Solvent Selection
A variety of organic solvents can be employed for Suzuki-Miyaura reactions.[1] Often, a mixture of an organic solvent and water is used to facilitate the dissolution of the inorganic base.[1] For the coupling of vinylboronic esters like this compound, common solvents include:
| Solvent | Rationale for Use | Typical Conditions & Notes |
| Dioxane/Water | Excellent for dissolving a wide range of substrates and inorganic bases. The water component is crucial for the activation of the boronate complex. | A common ratio is 4:1 or 5:1 (dioxane:water). Heating is often required. |
| Toluene/Water | A less polar alternative to dioxane, which can be beneficial for certain substrates. | Biphasic system that often requires vigorous stirring. |
| Tetrahydrofuran (THF) | A versatile polar aprotic solvent. | Can be used with both aqueous and anhydrous conditions. Stronger bases like NaOH or NaOMe perform well in THF.[6] |
| Dimethylformamide (DMF) | A polar aprotic solvent that can enhance the reaction rate for less reactive substrates. | Weak bases like K₂CO₃ and K₃PO₄ are effective in DMF.[6] |
Base Selection
The base plays a crucial role in the transmetalation step by activating the boronic ester to form a more nucleophilic boronate species. The strength and nature of the base can significantly impact the reaction outcome.
| Base | Strength | Common Solvent Systems | Notes |
| Potassium Carbonate (K₂CO₃) | Weak | Dioxane/Water, Toluene/Water, DMF | A widely used and cost-effective base.[7] |
| Cesium Carbonate (Cs₂CO₃) | Strong | Dioxane/Water, Toluene/Water | Often provides higher yields for challenging couplings due to its higher solubility and basicity. |
| Potassium Phosphate (K₃PO₄) | Weak | Dioxane/Water, Toluene/Water, DMF | A good choice for base-sensitive substrates. |
| Sodium Hydroxide (NaOH) | Strong | THF/Water | A strong base that can be effective at lower temperatures.[6] |
| Potassium tert-Butoxide (KOtBu) | Strong | THF, Dioxane (anhydrous) | A very strong base, typically used in anhydrous conditions. |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate with an aryl halide. Note: This is a representative protocol and may require optimization for specific substrates.
Experimental Workflow
Caption: A general workflow for the Suzuki-Miyaura coupling reaction.
Materials
-
Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (1.0 equiv)
-
Aryl halide (e.g., aryl bromide or iodide) (1.0-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (1-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)
-
Solvent (e.g., 1,4-dioxane (B91453) and water, 4:1 v/v)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Organic solvents for extraction and chromatography (e.g., ethyl acetate (B1210297), hexanes)
Procedure
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, the aryl halide, and the base.
-
Solvent Addition and Degassing: Add the solvent system (e.g., 1,4-dioxane and water). Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-30 minutes, or by using the freeze-pump-thaw method (3 cycles).
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst and ligand (if applicable) to the reaction mixture.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired coupled product.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst that forms the active Pd(0) in situ. |
| Insufficiently degassed | Ensure thorough degassing to remove oxygen, which can deactivate the catalyst. | |
| Inappropriate base or solvent | Screen different base and solvent combinations. For example, a stronger base like Cs₂CO₃ may be required. | |
| Formation of Side Products | Homocoupling of the boronic ester | Use a lower catalyst loading or a different ligand. |
| Protodeborylation of the starting material | Use anhydrous conditions if possible, or a non-aqueous base. | |
| Dehalogenation of the aryl halide | Use a less reactive base or a different solvent. |
By carefully considering the solvent, base, and other reaction parameters, researchers can effectively utilize ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate in Suzuki-Miyaura cross-coupling reactions to synthesize a wide array of valuable compounds.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. youtube.com [youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate [myskinrecipes.com]
- 5. Suzuki Coupling for Pharmaceutical Intermediates [ganeshremedies.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Cyclohexene Ring Post-Coupling
Audience: Researchers, scientists, and drug development professionals.
Introduction
The cyclohexene (B86901) scaffold is a prevalent motif in a wide array of biologically active molecules and natural products. Its conformational rigidity and potential for stereochemical complexity make it a valuable component in drug design. Often, the cyclohexene ring is constructed through powerful carbon-carbon bond-forming reactions, such as the Diels-Alder reaction or various cross-coupling methodologies. However, the subsequent functionalization of the cyclohexene ring is a critical step in the synthesis of complex molecular architectures and the exploration of structure-activity relationships (SAR). These post-coupling modifications allow for the introduction of diverse functional groups that can modulate the pharmacological properties of a molecule.
This document provides detailed application notes and protocols for three key functionalization reactions of the cyclohexene ring: epoxidation, syn-dihydroxylation, and allylic oxidation.
General Workflow for Post-Coupling Functionalization
The overall process typically involves the initial formation of a cyclohexene-containing intermediate via a coupling reaction, followed by a purification step, and subsequent functionalization of the double bond or allylic positions.
Caption: General experimental workflow from coupling to functionalized product.
Functionalization Pathways
A singular cyclohexene precursor can be subjected to various reaction conditions to yield a diverse range of functionalized products, each with unique stereochemical and electronic properties.
Caption: Diverse functionalization pathways from a common cyclohexene intermediate.
Epoxidation of the Cyclohexene Ring
Epoxidation introduces a three-membered cyclic ether (epoxide) onto the double bond, which serves as a versatile intermediate for further transformations, such as ring-opening reactions to form diols or amino alcohols.
Protocol 1: Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)
Materials:
-
Substituted cyclohexene (1.0 eq)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77%, 1.2 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (B76179) (Na₂SO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
Dissolve the substituted cyclohexene (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add m-CPBA (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC (staining with a permanganate (B83412) solution can visualize the disappearance of the starting material).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous Na₂SO₃ solution to destroy excess peroxy acid.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2x) to remove m-chlorobenzoic acid, and then with brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude cyclohexene oxide.
-
The product can be further purified by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Entry | Substituent (R) on Cyclohexene | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | H | 95 | N/A |
| 2 | 4-Methyl | 92 | >99:1 (syn) |
| 3 | 4-tert-Butyl | 96 | >99:1 (syn) |
| 4 | 1-Phenyl | 88 | 95:5 (syn) |
Syn-Dihydroxylation of the Cyclohexene Ring
Syn-dihydroxylation introduces two hydroxyl groups on the same face of the cyclohexene ring, leading to the formation of a cis-diol. This transformation is crucial for introducing hydrophilicity and potential hydrogen bonding sites.
Protocol 2: Syn-Dihydroxylation using Osmium Tetroxide (Catalytic)
Materials:
-
Substituted cyclohexene (1.0 eq)
-
Osmium tetroxide (OsO₄, 2.5 wt% in t-BuOH, 0.01 eq)
-
N-Methylmorpholine N-oxide (NMO, 50 wt% in H₂O, 1.5 eq)
-
Acetone/Water (10:1)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a stirred solution of the substituted cyclohexene (1.0 eq) in acetone/water (10:1), add NMO (1.5 eq).
-
Add the catalytic amount of OsO₄ solution (0.01 eq) dropwise. The solution will typically turn dark brown.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHSO₃ and stir for 30 minutes.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
Quantitative Data:
| Entry | Substituent (R) on Cyclohexene | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | H | 98 | >99:1 |
| 2 | 4-Methyl | 95 | >99:1 |
| 3 | 4-tert-Butyl | 97 | >99:1 |
| 4 | 1-Phenyl | 90 | >99:1 |
Allylic Oxidation of the Cyclohexene Ring
Allylic oxidation introduces a functional group at the position adjacent to the double bond, preserving the alkene moiety for further reactions. This is a powerful method for producing allylic alcohols or esters.[1]
Protocol 3: Allylic Oxidation using Selenium Dioxide (SeO₂)
Materials:
-
Substituted cyclohexene (1.0 eq)
-
Selenium dioxide (SeO₂, 1.1 eq)
-
Dioxane/Water (95:5)
-
Diatomaceous earth
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add the substituted cyclohexene (1.0 eq) and SeO₂ (1.1 eq).
-
Add the dioxane/water (95:5) solvent system.
-
Heat the reaction mixture to reflux (approximately 100 °C) for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of diatomaceous earth to remove black selenium precipitate.
-
Dilute the filtrate with ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude allylic alcohol by column chromatography.
Quantitative Data:
| Entry | Substituent (R) on Cyclohexene | Product | Yield (%) | Regioselectivity |
| 1 | H | 2-Cyclohexen-1-ol | 65 | N/A |
| 2 | 1-Methyl | 2-Methyl-2-cyclohexen-1-ol | 70 | >95:5 |
| 3 | 4-Methyl | 4-Methyl-2-cyclohexen-1-ol & 5-Methyl-2-cyclohexen-1-ol | 55 | ~1:1 mixture |
| 4 | 1,2-Dimethyl | 2,3-Dimethyl-2-cyclohexen-1-ol | 75 | >98:2 |
Mechanism Snapshot: Epoxidation
The epoxidation of an alkene with a peroxy acid like m-CPBA is a concerted reaction where the new C-O bonds are formed simultaneously.
Caption: Simplified mechanism of cyclohexene epoxidation with m-CPBA.
References
Application Notes and Protocols for the Enantioselective Synthesis of Tertiary Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of tertiary boronic esters has emerged as a powerful tool in modern organic chemistry, providing access to a wide array of chiral building blocks for drug discovery and development. These versatile intermediates can be stereospecifically transformed into tertiary alcohols, C-tertiary amines, and molecules bearing quaternary carbon centers, which are prevalent in many biologically active compounds. This document provides detailed application notes and experimental protocols for the key methodologies in this field.
Introduction
Chiral tertiary boronic esters are valuable synthetic intermediates due to the C-B bond's unique reactivity, allowing for a variety of stereospecific transformations. The construction of these sterically hindered molecules with high enantioselectivity is a significant challenge. This guide details four primary strategies for the enantioselective synthesis of tertiary boronic esters: Rhodium-Catalyzed Hydroboration, Copper-Catalyzed Borylation, Lithiation/Borylation, and Palladium-Catalyzed Conjunctive Cross-Coupling. Additionally, protocols for the subsequent transformation of the boronic ester moiety are provided.
Methodologies and Experimental Protocols
Rhodium-Catalyzed Asymmetric Hydroboration
Rhodium-catalyzed asymmetric hydroboration is a highly effective method for the synthesis of chiral tertiary boronic esters from trisubstituted alkenes. The use of chiral ligands, particularly TADDOL-derived phosphites and monophosphites, allows for excellent control of enantioselectivity.[1][2][3] This method has been successfully applied to various substrates, including allylic phosphonates and β,β-disubstituted α,β-unsaturated amides.[4][5][6][7]
General Experimental Workflow for Rhodium-Catalyzed Hydroboration
Caption: General workflow for Rh-catalyzed asymmetric hydroboration.
Experimental Protocol: Rh-Catalyzed Hydroboration of an Allylic Phosphonate (B1237965) [6]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with [Rh(cod)Cl]₂ (0.25 mol%), AgBF₄ (0.50 mol%), and the chiral TADDOL-derived monophosphite ligand (0.50 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 15 minutes.
-
Hydroboration: To the prepared catalyst solution, the allylic phosphonate substrate (1.0 equiv) is added, followed by the dropwise addition of pinacolborane (1.1 equiv).
-
Reaction Monitoring: The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction can be monitored by TLC or GC-MS.
-
Work-up and Purification: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired chiral tertiary boronic ester.
Table 1: Rhodium-Catalyzed Asymmetric Hydroboration of Trisubstituted Alkenes
| Entry | Substrate | Ligand | Yield (%) | e.r. | Reference |
| 1 | (E)-diethyl (3-phenylallyl)phosphonate | (S,S)-T2 | 82 | 99:1 | [6] |
| 2 | (E)-diethyl (3-cyclohexylallyl)phosphonate | (S,S)-T2 | 83 | >99:1 | [6] |
| 3 | β,β-dimethyl-α,β-unsaturated amide | DIOP | 95 | 96:4 | [7] |
| 4 | β-methyl-β-phenyl-α,β-unsaturated amide | DIOP | 91 | 97:3 | [7] |
Copper-Catalyzed Asymmetric Borylation
Copper-catalyzed asymmetric conjugate borylation is a prominent method for synthesizing chiral tertiary boronic esters from β,β-disubstituted Michael acceptors such as α,β-unsaturated esters, ketones, and thioesters.[8][9] Chiral N-heterocyclic carbene (NHC) ligands are frequently employed to induce high enantioselectivity.[10][11]
Experimental Protocol: NHC-Cu-Catalyzed Conjugate Borylation [11]
-
Catalyst Preparation: In a nitrogen-filled glovebox, a vial is charged with CuCl (5 mol%), NaOtBu (5 mol%), and the chiral NHC precursor (imidazolinium salt, 5 mol%). Anhydrous THF is added, and the mixture is stirred at room temperature for 30 minutes.
-
Reaction Setup: In a separate vial, bis(pinacolato)diboron (B136004) (B₂pin₂, 1.1 equiv) is dissolved in anhydrous THF.
-
Borylation: The solution of B₂pin₂ is added to the catalyst mixture. The α,β-unsaturated ester substrate (1.0 equiv) is then added dropwise at -78 °C.
-
Reaction Monitoring and Quench: The reaction is stirred at -78 °C for the specified time (typically 1-12 hours). Upon completion, the reaction is quenched with methanol (B129727) at -78 °C and allowed to warm to room temperature.
-
Work-up and Purification: The mixture is filtered through a pad of silica gel, and the filtrate is concentrated. The crude product is purified by flash column chromatography to yield the enantioenriched β-boryl ester.
Table 2: NHC-Cu-Catalyzed Asymmetric Conjugate Borylation
| Entry | Substrate | Ligand (NHC precursor) | Yield (%) | e.r. | Reference |
| 1 | (E)-ethyl 3-phenylbut-2-enoate | Imidazolinium salt 5c | 92 | 95.5:4.5 | [11] |
| 2 | (E)-ethyl 3-(naphthalen-2-yl)but-2-enoate | Imidazolinium salt 5c | >98 | 96.5:3.5 | [11] |
| 3 | (E)-S-ethyl 3-phenylbut-2-enethioate | Imidazolinium salt 5c | 87 | 99:1 | [11] |
| 4 | 3-methylcyclohex-2-en-1-one | Imidazolinium salt 5c | 96 | 94:6 | [11] |
Lithiation/Borylation of Secondary Alkyl Carbamates/Benzoates
The lithiation/borylation of chiral secondary alkyl carbamates or benzoates provides a powerful method for the synthesis of tertiary boronic esters with excellent enantiomeric ratios.[8][12][13] This method relies on the deprotonation of a C-H bond α to the carbamate (B1207046) or benzoate (B1203000) group, followed by trapping of the resulting organolithium species with a boronic ester.
Logical Relationship of Key Steps in Lithiation/Borylation
References
- 1. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Protocol for Direct Stereospecific Amination of Primary, Secondary, and Tertiary Alkylboronic Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 4. chm.bris.ac.uk [chm.bris.ac.uk]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis of Chiral Tertiary Boronic Esters: Phosphonate-Directed Catalytic Asymmetric Hydroboration of Trisubstituted Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Enantioselective Synthesis of Boron-Substituted Quaternary Carbons by NHC–Cu-Catalyzed Boronate Conjugate Additions to Unsaturated Carboxylic Esters, Ketones or Thioesters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. bristol.ac.uk [bristol.ac.uk]
Application Notes and Protocols for the Scale-Up Synthesis of Borylated Cyclohexenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Borylated cyclohexenes are versatile synthetic intermediates with significant applications in medicinal chemistry and materials science. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the facile introduction of the cyclohexene (B86901) moiety into a wide array of complex molecules, making them valuable building blocks in drug discovery and development. The transition from laboratory-scale synthesis to large-scale production of these intermediates presents unique challenges that require robust and scalable methodologies. This document provides detailed application notes and protocols for the scale-up synthesis of borylated cyclohexenes, with a focus on practical considerations for kilogram-scale production.
Key Synthetic Strategies for Scalable Production
Two primary strategies have emerged as reliable methods for the large-scale synthesis of borylated cyclohexenes: the Miyaura borylation of cyclohexenyl triflates or halides, and the rhodium-catalyzed conjugate addition of boronic acids to cyclohexenones. The choice of strategy often depends on the availability of starting materials, desired substitution patterns, and the specific scalability requirements of the process.
Miyaura Borylation of Cyclohexenyl Triflates
The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction for the synthesis of boronate esters from organic halides or triflates and a diboron (B99234) reagent.[1] This method is particularly well-suited for large-scale production due to its mild reaction conditions and functional group tolerance.[1]
Reaction Scheme:
Caption: General scheme for the Miyaura borylation of a cyclohexenyl triflate.
Rhodium-Catalyzed Asymmetric 1,4-Addition
For the synthesis of chiral borylated cyclohexanones, which can be further functionalized to borylated cyclohexenes, the rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to a cyclohexenone is a highly effective method. This approach has been successfully demonstrated on a kilogram scale, highlighting its industrial applicability. The reaction typically utilizes a chiral phosphine (B1218219) ligand, such as (S)-BINAP, to induce high enantioselectivity.[2][3][4]
Reaction Scheme:
Caption: Rhodium-catalyzed asymmetric 1,4-addition of a boronic acid to a cyclohexenone.
Data Presentation: Comparison of Scalable Methods
The following table summarizes key quantitative data for the two primary scalable synthetic routes to borylated cyclohexene precursors.
| Parameter | Miyaura Borylation of Cyclohexenyl Triflates | Rhodium-Catalyzed 1,4-Addition to Cyclohexenones |
| Scale | Laboratory to Kilogram | Up to 100 kg demonstrated |
| Typical Yield | 70-90% | 80-95% |
| Key Reagents | Cyclohexenyl triflate/halide, Bis(pinacolato)diboron | Cyclohexenone, Aryl/Alkenyl boronic acid |
| Catalyst | Palladium complex (e.g., Pd(dppf)Cl2) | Rhodium complex (e.g., [Rh(cod)Cl]2) with chiral ligand |
| Reaction Time | 2-12 hours | 4-24 hours |
| Purification | Chromatography or Crystallization | Chromatography or Crystallization |
| Key Advantages | Wide substrate scope, commercially available reagents. | High enantioselectivity, demonstrated large-scale success. |
| Key Challenges | Cost of palladium catalyst, removal of metal impurities. | Cost of rhodium catalyst and chiral ligands. |
Experimental Protocols
Protocol 1: Kilogram-Scale Synthesis of a Cyclohexenyl Boronate via Miyaura Borylation (Representative Protocol)
This protocol is a representative procedure for the Miyaura borylation of a cyclohexenyl triflate, adapted for kilogram-scale synthesis.
Materials:
-
Cyclohexenyl triflate (1.0 kg, 1.0 equiv)
-
Bis(pinacolato)diboron (B2pin2) (1.1 equiv)
-
Potassium acetate (B1210297) (KOAc) (3.0 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.02 equiv)
-
1,4-Dioxane (B91453) (10 L)
-
Nitrogen gas (for inert atmosphere)
Equipment:
-
20 L glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Heating/cooling mantle
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Reactor Setup: Ensure the 20 L reactor is clean, dry, and purged with nitrogen.
-
Charging Reagents: To the reactor, add cyclohexenyl triflate (1.0 kg), bis(pinacolato)diboron, and potassium acetate under a nitrogen atmosphere.
-
Solvent Addition: Add 1,4-dioxane (10 L) to the reactor.
-
Inerting: Sparge the reaction mixture with nitrogen for 30 minutes to ensure an inert atmosphere.
-
Catalyst Addition: Add Pd(dppf)Cl2 to the reaction mixture.
-
Reaction: Heat the mixture to 80-85 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or GC-MS.
-
Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Filter the mixture through a pad of celite to remove inorganic salts and the palladium catalyst.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or crystallization to yield the desired cyclohexenyl boronate.
Protocol 2: Large-Scale Rhodium-Catalyzed Asymmetric 1,4-Addition (Conceptual Protocol)
This protocol outlines the key steps for a large-scale asymmetric conjugate addition, based on established principles.[2][5][6]
Materials:
-
2-Cyclohexen-1-one (1.0 kg, 1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
[Rh(cod)Cl]2 (0.005 equiv)
-
(S)-BINAP (0.011 equiv)
-
Toluene (B28343) (8 L)
-
Water (2 L)
-
Potassium carbonate (K2CO3) (2.0 equiv)
Equipment:
-
20 L jacketed glass reactor with mechanical stirrer, thermocouple, condenser, and nitrogen inlet/outlet
-
Liquid-liquid extraction setup
-
Filtration and drying equipment
Procedure:
-
Catalyst Pre-formation: In a separate vessel, dissolve [Rh(cod)Cl]2 and (S)-BINAP in toluene under a nitrogen atmosphere and stir for 30 minutes.
-
Reactor Charging: To the main 20 L reactor, add 2-cyclohexen-1-one, the arylboronic acid, and toluene.
-
Catalyst Transfer: Transfer the pre-formed catalyst solution to the main reactor.
-
Aqueous Base Addition: Add a solution of potassium carbonate in water to the reaction mixture.
-
Reaction: Stir the biphasic mixture vigorously at 40-50 °C for 12-24 hours. Monitor the reaction progress by HPLC.
-
Workup: Upon completion, cool the reaction to room temperature and separate the aqueous layer.
-
Extraction: Extract the aqueous layer with toluene.
-
Washing: Combine the organic layers and wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the chiral borylated cyclohexanone.
Mandatory Visualizations
Caption: Experimental workflows for scale-up synthesis.
Caption: Application in Suzuki-Miyaura cross-coupling.
Continuous Flow Synthesis: The Future of Scale-Up
For even larger scales and improved process control, continuous flow chemistry offers significant advantages. While specific protocols for borylated cyclohexenes are still emerging, the principles of translating batch reactions to flow are well-established. Flow chemistry can offer enhanced heat and mass transfer, improved safety for handling pyrophoric or hazardous reagents, and the potential for in-line monitoring and automation. The adaptation of the Miyaura borylation or rhodium-catalyzed reactions to a flow process would involve pumping the reagent solutions through a heated packed-bed reactor containing a solid-supported catalyst, followed by in-line purification. This approach is particularly promising for industrial-scale production.
Conclusion
The scale-up synthesis of borylated cyclohexenes is a critical step in the development of new pharmaceuticals and materials. The Miyaura borylation and rhodium-catalyzed conjugate addition represent two robust and scalable methods to access these valuable intermediates. By carefully considering the reaction parameters, purification strategies, and the potential for continuous flow processing, researchers and drug development professionals can efficiently and safely produce kilogram quantities of borylated cyclohexenes for their applications.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic cycle of rhodium-catalyzed asymmetric 1,4-addition of organoboronic acids. Arylrhodium, oxa-pi-allylrhodium, and hydroxorhodium intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rhodium(I)-Catalyzed Asymmetric 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Amides [organic-chemistry.org]
- 5. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Boronic Ester Enabled [2+2] Cycloaddition Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The [2+2] cycloaddition is a powerful photochemical reaction for the synthesis of cyclobutane (B1203170) rings, which are valuable structural motifs in natural products and pharmaceutical agents.[1][2] However, traditional intermolecular [2+2] cycloadditions often require activated alkenes, limiting their substrate scope.[1] The use of boronic esters in these reactions has emerged as a versatile strategy to overcome this limitation, enabling the construction of complex and densely functionalized cyclobutane scaffolds.[2][3] Boronic esters can act as activating groups, coordinating groups to direct the reaction, or as valuable synthetic handles for post-cycloaddition functionalization.[1][2] This document provides an overview of the applications, mechanisms, and detailed protocols for boronic ester enabled [2+2] cycloaddition reactions.
The versatility of the carbon-boron bond allows for the straightforward conversion of the resulting cyclobutylboronates into a variety of other functional groups, making them valuable building blocks in medicinal chemistry and drug discovery.[2][4] For instance, the development of methods to produce complex cyclobutane building blocks that are amenable to rapid diversification is highly desirable for the discovery of new biologically active compounds.[2]
Reaction Mechanisms and Pathways
Boronic ester enabled [2+2] cycloadditions can proceed through different mechanisms depending on the reaction conditions and substrates. Two prominent pathways are:
-
Photosensitized Energy Transfer: In many cases, the reaction is initiated by a photosensitizer that, upon irradiation with visible light, reaches an excited triplet state.[2] This excited sensitizer (B1316253) then transfers its energy to one of the alkene partners, generating a triplet-state alkene. This highly reactive intermediate can then react with the other alkene in a stepwise fashion to form the cyclobutane ring.[2] Mechanistic studies suggest that in some systems, energy transfer occurs to a styrenyl alkene rather than the vinyl boronate ester.[2]
-
Temporary Coordination: In reactions involving allylic alcohols, the boronic ester (specifically a Bpin unit) can act as a coordinating group.[1][5] The temporary coordination of the allylic alcohol to the boron atom allows the reaction to proceed in a pseudo-intramolecular fashion, leading to high levels of stereocontrol and regiocontrol.[1][5] The addition of a base like KOt-Bu can facilitate the formation of a tetravalent borate, which constricts the bond angle and promotes the cycloaddition.[1]
Signaling Pathway Diagram
Caption: Photosensitized energy transfer mechanism for [2+2] cycloaddition.
Experimental Workflow Diagram
Caption: A typical experimental workflow for a photochemical [2+2] cycloaddition.
Applications in Synthesis
Boronic ester enabled [2+2] cycloadditions have been successfully applied to the synthesis of complex molecules, including natural products. For example, this methodology has been used in the synthesis of artochamin J and piperarborenine B.[1] The resulting cyclobutane boronate esters are versatile intermediates that can be further elaborated.[2] For instance, the carbon-boron bond can be oxidized to an alcohol or undergo cross-coupling reactions to form new carbon-carbon bonds.[6]
Quantitative Data Summary
The following tables summarize representative quantitative data from the literature for boronic ester enabled [2+2] cycloaddition reactions.
Table 1: Intermolecular [2+2] Cycloaddition of Alkenylboronates and Allylic Alcohols [1]
| Entry | Alkenylboronate | Allylic Alcohol | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Alkenylboronic ester 60 | Allylic alcohol 61 | 63 | 66 | 3.3:1 |
Table 2: Intramolecular [2+2] Cycloaddition of Vinyl Boronate Esters [2]
| Entry | Substrate | Product | Yield (%) |
| 1 | Styrene and 1,3-diene substrates | Cannabiocyclolic acid and epiraikovenal precursors | High |
Table 3: Reaction Optimization for Intramolecular [2+2] Cycloaddition [6][7]
| Entry | Catalyst (mol %) | Solvent | Time (h) | Yield (%) |
| 1 | Xanthone (5) | MeCN | 16 | - |
| 2 | fac-Ir(ppy)₃ | - | - | Good |
Note: "-" indicates data not specified in the provided search results.
Experimental Protocols
The following are detailed protocols for key experiments cited in the literature.
Protocol 1: General Procedure for Photosensitized [2+2] Cycloaddition of an Alkenylboronate and an Allylic Alcohol[1]
Materials:
-
Alkenylboronate (1.0 equiv)
-
Allylic alcohol (1.2 equiv)
-
fac-Ir(ppy)₃ (photosensitizer, 1-5 mol%)
-
KOt-Bu (1.2 equiv)
-
Anhydrous solvent (e.g., THF, MeCN)
-
Schlenk flask or sealed vial
-
Stir plate
Procedure:
-
To a Schlenk flask or oven-dried vial, add the alkenylboronate, allylic alcohol, photosensitizer, and KOt-Bu.
-
Evacuate and backfill the reaction vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture and irradiate with a visible light source at room temperature for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired cyclobutylboronate.
Protocol 2: General Procedure for Intramolecular [2+2] Cycloaddition of a Vinyl Boronate Ester[6][7]
Materials:
-
Vinyl boronate ester substrate (1.0 equiv)
-
Photosensitizer (e.g., xanthone, 5 mol%)
-
Anhydrous acetonitrile (B52724) (MeCN) to achieve a 0.03 M concentration
-
Sealed reaction vessel
-
1 W light source
-
Stir plate
Procedure:
-
In a sealed reaction vessel, dissolve the vinyl boronate ester substrate and the photosensitizer in anhydrous acetonitrile.
-
Degas the solution by sparging with an inert gas (e.g., nitrogen or argon) for 15-20 minutes.
-
Seal the vessel and place it in front of a 1 W light source.
-
Stir the reaction at room temperature for 16 hours.
-
After the reaction is complete, remove the solvent in vacuo.
-
Purify the residue by column chromatography on silica gel to yield the bicyclic product.
Derivatization of Cyclobutane Boronate Esters
The resulting cyclobutane boronate esters are valuable synthetic intermediates that can be readily transformed into other functional groups.
Protocol 3: Oxidation of a Cyclobutane Boronate Ester to an Alcohol[6]
Materials:
-
Cyclobutane boronate ester (1.0 equiv)
-
30 wt % Hydrogen peroxide (H₂O₂) in H₂O
-
Aqueous sodium dihydrogen phosphate (B84403) (NaH₂PO₄)
-
Tetrahydrofuran (THF)
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the cyclobutane boronate ester in THF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add aqueous NaH₂PO₄ followed by the dropwise addition of 30 wt % H₂O₂.
-
Stir the reaction at 0 °C and allow it to warm to room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to obtain the corresponding cyclobutanol.
Conclusion
Boronic ester enabled [2+2] cycloaddition reactions represent a significant advancement in the synthesis of complex cyclobutane structures.[2] These methods offer broad functional group tolerance and provide access to densely functionalized building blocks that are highly valuable in drug discovery and natural product synthesis.[2][4] The detailed protocols and mechanistic insights provided in these application notes are intended to facilitate the adoption and further development of this powerful synthetic methodology by researchers in both academia and industry.
References
- 1. Boronic Ester Enabled [2 + 2]-Cycloadditions by Temporary Coordination: Synthesis of Artochamin J and Piperarborenine B - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Construction of Complex Cyclobutane Building Blocks by Photosensitized [2+2] Cycloaddition of Vinyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Light-enabled intramolecular [2 + 2] cycloaddition via photoactivation of simple alkenylboronic esters [beilstein-journals.org]
Application Notes and Protocols: α-Selective Ring-Opening of Bicyclobutyl Boronic Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strain-release-driven chemistry of bicyclo[1.1.0]butanes (BCBs) has emerged as a powerful tool in synthetic organic chemistry, enabling the rapid construction of complex cyclobutane (B1203170) scaffolds. A significant advancement in this area is the α-selective ring-opening of bicyclo[1.1.0]butyl pinacol (B44631) boronic ester (BCB-Bpin). Unlike other BCB derivatives that typically undergo nucleophilic attack at the β-position, BCB-Bpin exhibits a unique reactivity profile, allowing for the exclusive introduction of a wide range of heteroatom nucleophiles at the α-position.[1] This methodology provides a direct and efficient route to α-heteroatom-substituted cyclobutyl boronic esters, which are valuable building blocks in medicinal chemistry and drug discovery due to their utility as bioisosteres for aromatic rings.
These application notes provide detailed protocols for the synthesis of the key starting material, BCB-Bpin, and the subsequent α-selective ring-opening reactions with various nucleophiles.
Data Presentation
The α-selective ring-opening of BCB-Bpin has been successfully demonstrated with a broad scope of heteroatom-centered nucleophiles. The following tables summarize the quantitative data for these reactions, highlighting the yields and specific conditions for different classes of nucleophiles.
Table 1: Reaction Scope with Oxygen Nucleophiles
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Phenol | α-Phenoxy-cyclobutyl boronic ester | 75 |
| 2 | 4-Methoxyphenol | α-(4-Methoxyphenoxy)-cyclobutyl boronic ester | 80 |
| 3 | 4-Chlorophenol | α-(4-Chlorophenoxy)-cyclobutyl boronic ester | 72 |
| 4 | 1-Naphthol | α-(1-Naphthoxy)-cyclobutyl boronic ester | 65 |
| 5 | Benzyl alcohol | α-(Benzyloxy)-cyclobutyl boronic ester | 88 |
| 6 | Benzoic acid | α-(Benzoyloxy)-cyclobutyl boronic ester | 92 |
Table 2: Reaction Scope with Sulfur Nucleophiles
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Thiophenol | α-(Phenylthio)-cyclobutyl boronic ester | 95 |
| 2 | 4-Methylthiophenol | α-(4-Methylphenylthio)-cyclobutyl boronic ester | 91 |
| 3 | 4-Chlorothiophenol | α-(4-Chlorophenylthio)-cyclobutyl boronic ester | 89 |
| 4 | Benzyl mercaptan | α-(Benzylthio)-cyclobutyl boronic ester | 85 |
Table 3: Reaction Scope with Nitrogen Nucleophiles
| Entry | Nucleophile | Product | Yield (%) |
| 1 | Aniline | α-(Phenylamino)-cyclobutyl boronic ester | 55 |
| 2 | 4-Methoxyaniline | α-(4-Methoxyphenylamino)-cyclobutyl boronic ester | 60 |
| 3 | Benzamide | α-(Benzamido)-cyclobutyl boronic ester | 78 |
| 4 | Phthalimide | α-(Phthalimido)-cyclobutyl boronic ester | 82 |
Experimental Protocols
Protocol 1: Synthesis of Bicyclo[1.1.0]butyl Pinacol Boronic Ester (BCB-Bpin)
This protocol describes the multi-gram scale synthesis of the key starting material, BCB-Bpin.
Materials:
-
Methyllithium (MeLi) solution
-
tert-Butyllithium (tBuLi) solution
-
Isopropyl pinacol borate (B1201080) (iPrOBpin)
-
Anhydrous diethyl ether (Et₂O)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard glassware for air-sensitive reactions (Schlenk line, nitrogen atmosphere)
Procedure:
-
To a solution of 1,1-dibromo-2-(chloromethyl)cyclopropane in a mixture of anhydrous Et₂O and THF at -78 °C under a nitrogen atmosphere, add MeLi dropwise.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add tBuLi dropwise to the reaction mixture at -78 °C and stir for an additional 1 hour.
-
Add iPrOBpin to the reaction mixture and allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the aqueous layer with Et₂O.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford BCB-Bpin as a colorless oil.
Note: BCB-Bpin is unstable on silica (B1680970) gel but can be stored at room temperature under a nitrogen atmosphere.
Protocol 2: General Procedure for the α-Selective Ring-Opening of BCB-Bpin
This protocol provides a general method for the reaction of BCB-Bpin with various heteroatom-centered nucleophiles.
Materials:
-
Bicyclo[1.1.0]butyl pinacol boronic ester (BCB-Bpin)
-
Nucleophile (e.g., phenol, thiol, amine, carboxylic acid)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous solvent (e.g., toluene, THF, dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a reaction vessel charged with the nucleophile (1.5 equivalents) and cesium carbonate (10 mol%), add a solution of BCB-Bpin (1.0 equivalent) in the appropriate anhydrous solvent under a nitrogen atmosphere.
-
Stir the reaction mixture at the specified temperature (typically ranging from room temperature to 90 °C) for the required time (typically 12-48 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired α-heteroatom-substituted cyclobutyl boronic ester.
Mandatory Visualization
Reaction Mechanism and Selectivity
The regioselectivity of the ring-opening of BCB-Bpin is highly dependent on the nature of the nucleophile. The proposed mechanism for the α-selective addition involves the formation of a boronate complex, followed by a 1,2-migration. In contrast, sterically hindered nucleophiles favor a β'-attack.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in Bpin-Cyclohexene-COOEt Suzuki Reactions
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt). This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low product yields in this specific transformation.
Frequently Asked Questions (FAQs)
Q1: My Suzuki reaction with this compound is giving a very low yield. What are the most common initial checks I should perform?
A1: Low yields in Suzuki-Miyaura reactions can often be attributed to a few key factors. Start by verifying the quality and integrity of your reagents and the reaction setup. Ensure your palladium catalyst is active, as Pd(0) species can be sensitive to air and moisture. The this compound reagent should be pure and dry. Confirm that your solvent is anhydrous and properly degassed to remove oxygen, which can deactivate the catalyst. Finally, check the purity and strength of your base, as it is crucial for the activation of the boronic ester.
Q2: I suspect my palladium catalyst is the problem. How can I troubleshoot catalyst-related issues?
A2: Catalyst deactivation is a frequent cause of low conversion. If you are using a Pd(0) source like Pd(PPh₃)₄, ensure it has been stored under an inert atmosphere. For Pd(II) precatalysts such as Pd(OAc)₂, their reduction to the active Pd(0) species might be inefficient. Consider using a more robust precatalyst or ensuring your reaction conditions promote this reduction. The choice of ligand is also critical; phosphine (B1218219) ligands can be oxidized by trace air. Using fresh, properly stored ligands and maintaining an appropriate ligand-to-palladium ratio (typically 1:1 to 4:1) is essential.
Q3: What role does the base play, and how do I choose the right one for the this compound Suzuki reaction?
A3: The base is critical for the transmetalation step, where the organic group is transferred from boron to palladium. It activates the boronic ester, making it more nucleophilic. For substrates with base-sensitive functional groups like esters, a milder base may be necessary to prevent hydrolysis. Common bases for Suzuki reactions include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can significantly impact the reaction rate and yield, so screening different bases is often necessary.
Q4: Are there common side reactions I should be aware of with this compound?
A4: Yes, several side reactions can compete with your desired cross-coupling and reduce the yield. One common side reaction is protodeboronation , where the boronic ester is cleaved by trace amounts of water or acidic protons in the reaction mixture, leading back to the parent cyclohexene. Another possibility is homocoupling of the boronic ester or the aryl halide. Dehalogenation of the aryl halide can also occur, particularly if hydride sources are present. For secondary alkyl boronic esters, β-hydride elimination can be a competitive pathway, although this is less of a concern for the vinylic this compound.
Q5: How critical is degassing the reaction mixture, and what is the best way to do it?
A5: Degassing is highly critical. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) and can also lead to the oxidation of phosphine ligands. This deactivation of the catalyst will significantly lower your yield. Thoroughly degassing the solvent and the reaction mixture is essential. This can be achieved by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.
Troubleshooting Guides
Issue 1: Low or No Product Formation
If you observe little to no formation of your desired product, a systematic approach to identify the root cause is necessary. The following workflow and experimental protocol can guide your troubleshooting process.
Caption: A logical workflow for troubleshooting low yields in Suzuki reactions.
This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide. It is intended to be a general guideline and may require optimization for your specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃) (1-2 equiv relative to Pd)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, THF, DMF)
-
Degassed water (if using an aqueous solvent system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the aryl halide, and the base.
-
Add the palladium catalyst and ligand (if separate).
-
Add the anhydrous, degassed solvent via syringe. If using a biphasic system, add the degassed water.
-
Thoroughly degas the reaction mixture again by bubbling with an inert gas for 15-20 minutes or by 3-4 freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Data Presentation: Parameter Screening for Optimization
When troubleshooting low yields, a systematic screening of reaction parameters is often necessary. The following tables provide typical ranges and options for key components of the Suzuki-Miyaura reaction that can be varied for optimization.
Table 1: Common Palladium Catalysts and Ligands
| Catalyst (mol%) | Ligand | Typical Use Cases |
| Pd(PPh₃)₄ (1-5%) | None (already coordinated) | General purpose, widely available. |
| Pd(OAc)₂ (1-3%) | PPh₃, P(t-Bu)₃, SPhos, XPhos | Requires in situ reduction to Pd(0). Versatile with various ligands. |
| Pd₂(dba)₃ (1-2.5%) | P(o-tol)₃, P(Cy)₃, Buchwald ligands | Good for a wide range of substrates. |
| Pd(dppf)Cl₂ (1-3%) | None (already coordinated) | Often effective for challenging couplings. |
Table 2: Screening of Bases and Solvents
| Base (equiv) | Solvent System | Temperature (°C) | Comments |
| K₂CO₃ (2.0) | Toluene/Ethanol/H₂O | 80-100 | A common starting point. |
| K₃PO₄ (2.0-3.0) | 1,4-Dioxane or Toluene | 90-110 | A stronger base, often improves yields. |
| Cs₂CO₃ (2.0) | 1,4-Dioxane/H₂O | 85-105 | Highly effective, but more expensive. |
| Na₂CO₃ (2.0) | DMF/H₂O | 70-90 | Can be effective in polar aprotic solvents. |
| KF (3.0) | THF | 60-70 | A milder base, useful for base-sensitive substrates. |
Visualizing the Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is fundamental to troubleshooting. Each step presents potential pitfalls that can lead to low yield.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
By systematically addressing each potential point of failure, from reagent quality to reaction conditions, researchers can effectively troubleshoot and optimize the Suzuki-Miyaura coupling of this compound to achieve higher yields and more reliable results.
Technical Support Center: Purification of Bpin-Cyclohexene-COOEt
Welcome to the technical support center for the purification of Bpin-Cyclohexene-COOEt and related boronic esters. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during column chromatography purification of these sensitive compounds.
Troubleshooting Guide
This section addresses specific issues that may arise during the column chromatography purification of this compound.
Question: My this compound is decomposing on the silica (B1680970) gel column. How can I prevent this?
Answer: Decomposition of boronic esters on silica gel is a common issue, often due to the acidic nature of the silica and the presence of water, which can lead to hydrolysis.[1][2][3] Here are several strategies to mitigate decomposition:
-
Use Deactivated Silica Gel: Neutralizing the acidic sites on the silica gel can prevent degradation. This can be achieved by pre-treating the silica gel with a base.
-
Employ Boric Acid-Impregnated Silica Gel: This has been shown to be an effective method for purifying pinacol (B44631) boronic esters by suppressing over-adsorption and potential decomposition.[2][4]
-
Alternative Stationary Phases: Consider using a more neutral stationary phase, such as alumina.
-
Anhydrous Conditions: Ensure all solvents and the silica gel are as dry as possible to minimize hydrolysis.
Question: The product is strongly adsorbed to the silica gel, and I have poor recovery. What can I do?
Answer: Strong adsorption, or "over-adsorption," is a frequent problem when purifying boronic esters on silica gel, leading to significant product loss.[2][5] The following approaches can help improve recovery:
-
Boric Acid-Impregnated Silica Gel: This is a highly recommended technique to reduce the Lewis basicity of the silica gel and thus minimize over-adsorption of the boronic ester.[2]
-
Solvent Polarity: While a high concentration of a polar solvent like ethyl acetate (B1210297) might eventually elute the compound, it often co-elutes with impurities.[5] A gradual gradient elution is recommended.
-
Short Column: Using a shorter silica gel column can reduce the interaction time and surface area for adsorption.
-
Alternative Purification Methods: If column chromatography proves consistently problematic, consider recrystallization or trituration of the crude product.
Question: My purified product is still contaminated with impurities like B2pin2. How can I improve the separation?
Answer: Achieving high purity can be challenging. If standard chromatography is insufficient, consider these advanced strategies:
-
Derivative Formation: Convert the Bpin ester into a more stable and easily purifiable derivative. After purification, the derivative can be converted back to the boronic acid or used directly in subsequent reactions.
-
Potassium Trifluoroborate (BF3K) Salts: These salts are often crystalline and can be purified by recrystallization.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are known to be more stable to chromatography.[6]
-
Diethanolamine (DEA) boronates: These can be formed and precipitated, then hydrolyzed back to the boronic acid.[6][7]
-
-
Use of a More Stable Boronic Ester: Consider using a more sterically hindered and stable boronic ester, such as an Epin (1,1,2,2-tetraethylethylene glycol) ester, which has been reported to be more stable on silica gel.[1]
Frequently Asked Questions (FAQs)
Q1: Can I use the crude this compound directly in the next reaction step, such as a Suzuki coupling?
A1: In some cases, yes. If the crude NMR shows a high conversion to the desired product and the main impurity is excess B2pin2, it may be possible to proceed without purification.[5] However, this depends on the tolerance of the subsequent reaction to the specific impurities present. A small-scale test reaction is advisable.
Q2: My TLC plate shows a clean spot, but the column purification is problematic. Why is this?
A2: This is a common observation. The conditions on a TLC plate are not identical to those in a packed column. The silica on the TLC plate may be less active or have a different water content.[6] The prolonged exposure of the compound to a large amount of silica gel in a column increases the chances of decomposition and strong adsorption.[5]
Q3: How do I prepare boric acid-impregnated silica gel?
A3: A facile method involves impregnating the silica gel with a solution of boric acid. A detailed protocol is provided in the "Experimental Protocols" section below.
Data Presentation
Table 1: Comparison of Purification Strategies for Boronic Esters
| Strategy | Advantages | Disadvantages | Best For |
| Standard Silica Gel Chromatography | Simple, widely available. | Risk of decomposition and over-adsorption.[2][8] | Robust boronic esters. |
| Boric Acid-Impregnated Silica Gel | Suppresses over-adsorption, improves recovery.[2][4] | Requires an extra preparation step. | Pinacol boronic esters prone to over-adsorption. |
| Deactivated Silica Gel (e.g., with NEt3) | Reduces decomposition by neutralizing acidic sites.[5] | May not be suitable for all compounds; base can interfere. | Acid-sensitive boronic esters. |
| Alumina Chromatography | More neutral stationary phase. | Different selectivity compared to silica. | Compounds that degrade on silica. |
| Recrystallization/Trituration | Can provide very pure material. | Requires a solid product and suitable solvent system. | Crystalline crude products. |
| Derivative Formation (MIDA, BF3K, DEA) | Derivatives are often more stable and easier to purify.[6] | Requires additional synthesis and deprotection steps.[7] | Difficult-to-purify boronic esters. |
Experimental Protocols
Protocol 1: Preparation of Boric Acid-Impregnated Silica Gel for Flash Column Chromatography
This protocol is adapted from methodologies described for the purification of pinacol boronic esters.[2][4]
Materials:
-
Silica gel for flash chromatography
-
Boric acid (H₃BO₃)
-
Rotary evaporator
Procedure:
-
Preparation of Boric Acid Solution: Prepare a saturated solution of boric acid in methanol.
-
Slurry Formation: In a round-bottom flask, create a slurry of the desired amount of silica gel in the saturated boric acid/methanol solution. Ensure the silica gel is fully wetted.
-
Solvent Evaporation: Remove the methanol on a rotary evaporator until a free-flowing powder is obtained.
-
Drying: Dry the boric acid-impregnated silica gel under high vacuum for several hours to remove any residual solvent.
-
Column Packing: The prepared silica gel is now ready to be used for packing the chromatography column using the desired eluent system.
Visualizations
Caption: Troubleshooting workflow for column chromatography purification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. reddit.com [reddit.com]
- 7. A Method for the Deprotection of Alkylpinacolyl Boronate Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
preventing hydrolysis of Bpin-Cyclohexene-COOEt during aqueous workup
Welcome to the Technical Support Center for Bpin-Cyclohexene-COOEt. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the handling and purification of this valuable synthetic intermediate, with a specific focus on preventing its hydrolysis during aqueous workup procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound, or ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, is a boronic ester. Boronic esters are crucial intermediates in organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. The pinacol (B44631) ester (Bpin) group enhances stability compared to the corresponding boronic acid. However, this ester is susceptible to hydrolysis, where water cleaves the B-O bonds to form the less stable cyclohexene-boronic acid and pinacol. This hydrolysis can significantly reduce the yield of the desired product during aqueous workup and purification.
Q2: What are the main factors that promote the hydrolysis of this compound?
A2: The primary factors influencing the rate of hydrolysis are:
-
pH: Both acidic and basic conditions can catalyze the hydrolysis of boronic esters. Near-neutral or slightly acidic pH is generally optimal for stability.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis.
-
Solvent: The presence of water is necessary for hydrolysis. The amount of water and the co-solvent can influence the rate.
-
Steric Hindrance: Increased steric bulk around the boron atom can hinder the approach of water, thus slowing down hydrolysis.
Q3: How can I visually assess if my this compound has hydrolyzed?
A3: Thin Layer Chromatography (TLC) is a common method for a quick assessment. The hydrolyzed product, cyclohexene-boronic acid, is significantly more polar than the starting boronic ester. On a silica (B1680970) gel TLC plate, the boronic acid will have a much lower Rf value (it will stick closer to the baseline) compared to the Bpin ester. Staining with an appropriate agent, such as potassium permanganate, can help visualize the spots.
Q4: Is it possible to reverse the hydrolysis reaction?
A4: While the formation of boronic esters from boronic acids and diols is an equilibrium process, simply removing water from the hydrolyzed product is generally not a practical way to reverse the reaction. It is far more effective to prevent hydrolysis in the first place. If hydrolysis has occurred, re-esterification with pinacol under appropriate conditions would be necessary, which adds extra steps to the synthesis.
Troubleshooting Guide: Minimizing Hydrolysis During Aqueous Workup
This guide provides solutions to common issues encountered during the aqueous workup of reactions involving this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| Low yield of this compound after extraction. | Hydrolysis during aqueous workup. | - Maintain a slightly acidic to neutral pH: Use a mildly acidic wash (e.g., saturated ammonium (B1175870) chloride, pH ~5-6) or a buffered saline solution (pH 7). Avoid strong acids or bases. - Work at low temperatures: Perform the extraction and washes using pre-chilled solutions (0-5 °C) in an ice bath. - Minimize contact time with the aqueous phase: Perform the extraction and separation steps as quickly as possible. - Use a less polar extraction solvent: Solvents like diethyl ether or hexanes can be used to minimize the co-extraction of water into the organic layer. |
| Significant amount of polar baseline material on TLC after workup. | Extensive hydrolysis to the boronic acid. | - Consider a non-aqueous workup: This is the most effective way to prevent hydrolysis. See the detailed protocol below. - Use a biphasic workup with immediate extraction: Add the reaction mixture to a rapidly stirred biphasic system of a non-polar organic solvent and cold, buffered water, and separate the layers promptly. |
| Emulsion formation during extraction. | Presence of polar byproducts or excess reagents. | - Add brine (saturated NaCl solution): This increases the ionic strength of the aqueous layer and can help to break up emulsions. - Filter the entire mixture through a pad of Celite®: This can help to break up fine emulsions. |
Quantitative Data on Boronic Ester Stability
| Boronic Ester Type | Condition | Half-life (t½) | Stability Trend |
| Aryl-Bpin | pH 7.4, 37 °C | ~ hours to days | Generally more stable than alkyl-Bpin. Electron-donating groups on the aryl ring can increase stability. |
| Alkyl-Bpin | pH 7.4, 37 °C | ~ minutes to hours | Generally less stable than aryl-Bpin. |
| Sterically Hindered Esters (e.g., from (1,1'-bicyclohexyl)-1,1'-diol) | Aqueous conditions | Significantly longer than Bpin esters | Increased steric bulk around the boron atom enhances hydrolytic stability. |
Experimental Protocols
Protocol 1: Mild Aqueous Workup for this compound
This protocol is designed to minimize hydrolysis during a standard aqueous workup.
Materials:
-
Crude reaction mixture containing this compound
-
Extraction solvent (e.g., diethyl ether or ethyl acetate), chilled
-
Saturated aqueous ammonium chloride (NH₄Cl) solution, chilled
-
Brine (saturated aqueous NaCl), chilled
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Ice bath
Procedure:
-
Cool the crude reaction mixture in an ice bath.
-
Quench the reaction by slowly adding chilled saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel containing chilled extraction solvent.
-
Gently mix the layers, venting frequently. Avoid vigorous shaking to prevent emulsion formation.
-
Quickly separate the organic layer.
-
Wash the organic layer sequentially with chilled saturated aqueous NH₄Cl and then chilled brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter off the drying agent and concentrate the organic phase under reduced pressure at a low temperature (<30 °C).
Protocol 2: Non-Aqueous Workup for this compound
This protocol is highly recommended when this compound is particularly sensitive to the reaction conditions or when maximum yield is critical.
Materials:
-
Crude reaction mixture
-
Anhydrous organic solvent (e.g., toluene, hexanes)
-
Diatomaceous earth (Celite®) or silica gel
-
Sintered glass funnel or filtration apparatus
Procedure:
-
Concentrate the crude reaction mixture under reduced pressure to remove the reaction solvent.
-
Add an anhydrous, non-polar solvent (e.g., hexanes) to the residue to precipitate out polar impurities and salts.
-
Stir the suspension for 10-15 minutes.
-
Filter the mixture through a pad of Celite® or a short plug of silica gel, washing with the same anhydrous solvent.
-
Collect the filtrate, which contains the desired this compound.
-
Concentrate the filtrate under reduced pressure to yield the product.
Visualizations
Caption: Mechanism of this compound hydrolysis.
Caption: Workflow for a mild aqueous workup.
Caption: Troubleshooting decision tree for low product yield.
Technical Support Center: Minimizing Protodeboronation of Alkenyl Boronic Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to help you troubleshoot and avoid the common side reaction of protodeboronation during experiments involving alkenyl boronic esters, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a problem with alkenyl boronic esters?
A1: Protodeboronation is an undesired chemical reaction where the carbon-boron bond of an alkenyl boronic ester is cleaved and replaced with a carbon-hydrogen bond. This side reaction consumes your starting material, reducing the yield of the desired coupled product and complicating the purification process. Alkenyl boronic esters can be particularly susceptible to protodeboronation, especially under the basic and aqueous conditions often employed in cross-coupling reactions.
Q2: What are the primary factors that promote protodeboronation of alkenyl boronic esters?
A2: Several factors can contribute to the rate and extent of protodeboronation:
-
Reaction pH: The pH of the reaction mixture is a critical factor. Both acidic and basic conditions can catalyze protodeboronation.[1]
-
Choice of Base: The type, strength, and concentration of the base used in the reaction significantly influence the rate of protodeboronation.
-
Solvent System: The polarity and protic nature of the solvent can affect the stability of the boronic ester and the rate of protonolysis.
-
Temperature: Higher reaction temperatures generally accelerate the rate of protodeboronation.
-
Water Content: The presence of water can serve as a proton source, promoting the undesired side reaction.
-
Structure of the Boronic Ester: The nature of the diol used to form the boronic ester (e.g., pinacol (B44631), MIDA) can impact its stability and susceptibility to protodeboronation.[1]
Q3: How can I detect if protodeboronation is occurring in my reaction?
A3: The most common method for detecting protodeboronation is through analysis of your crude reaction mixture by techniques such as NMR spectroscopy, LC-MS, or GC-MS. You should look for a byproduct with a mass corresponding to the alkenyl group where the boronic ester has been replaced by a hydrogen atom.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High levels of protodeboronated byproduct observed. | The chosen base is too strong or is promoting hydrolysis of the boronic ester. | Consider using a milder base such as cesium fluoride (B91410) (CsF) or potassium phosphate (B84403) (K₃PO₄). For certain substrates, anhydrous conditions with a base like potassium trimethylsilanolate (TMSOK) can be effective. |
| The reaction temperature is too high, accelerating the rate of protodeboronation. | Optimize the reaction temperature. Try running the reaction at a lower temperature for a longer period. | |
| The solvent system is promoting protonolysis. | If using a protic solvent, consider switching to an aprotic solvent like dioxane, THF, or toluene. Ensure solvents are anhydrous if the reaction chemistry allows. | |
| Low yield of the desired cross-coupled product. | The alkenyl boronic ester is unstable under the reaction conditions. | Utilize more stable boronic acid derivatives like N-methyliminodiacetic acid (MIDA) boronates. These reagents employ a "slow-release" strategy, maintaining a low concentration of the reactive boronic acid in solution and minimizing side reactions.[1] |
| The catalyst system is not efficient enough, allowing more time for protodeboronation to occur. | Screen different palladium catalysts and ligands. A more active catalyst can increase the rate of the desired cross-coupling reaction relative to the rate of protodeboronation. | |
| Inconsistent results between batches. | Variable water content in reagents and solvents. | Use anhydrous solvents and dry reagents to minimize the presence of water, a key component in protodeboronation. |
Data Presentation: Impact of Reaction Conditions on Protodeboronation
While specific quantitative data for the protodeboronation of a wide range of alkenyl boronic esters is dispersed throughout the literature, the following table summarizes general trends and provides a comparative overview of strategies to minimize this unwanted side reaction.
| Parameter | Condition Favoring Protodeboronation | Condition Minimizing Protodeboronation | Rationale |
| Base | Strong, highly nucleophilic bases (e.g., NaOH, KOH) in aqueous media. | Milder, less nucleophilic bases (e.g., CsF, K₃PO₄, K₂CO₃). Anhydrous bases (e.g., TMSOK). | Strong bases can accelerate the hydrolysis of the boronic ester to the more reactive boronic acid, which can be more prone to protodeboronation. Fluoride ions are thought to form a more stable tetra-coordinate boronate species. |
| Solvent | Protic solvents (e.g., water, alcohols). | Aprotic solvents (e.g., dioxane, THF, toluene). | Protic solvents can act as a proton source for the protodeboronation reaction. |
| Boronic Ester | Simple boronic acids or less stable esters. | MIDA boronates, pinacol esters (under optimized conditions). | MIDA boronates offer enhanced stability and slow release of the boronic acid. Pinacol esters are generally more stable than the corresponding boronic acids.[1] |
| Temperature | High temperatures (e.g., >100 °C). | Lower to moderate temperatures (e.g., 60-80 °C). | Higher temperatures increase the rate of most reactions, including the undesired protodeboronation. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Alkenyl Pinacol Boronate with Minimized Protodeboronation
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Alkenyl pinacol boronate (1.0 equiv)
-
Aryl or vinyl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Anhydrous solvent (e.g., dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry reaction vessel, add the alkenyl pinacol boronate, the aryl or vinyl halide, and the base.
-
Purge the vessel with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent via syringe.
-
Add the palladium catalyst to the reaction mixture.
-
Heat the reaction to the desired temperature (e.g., 80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Utilizing MIDA Boronates for Challenging Alkenyl Couplings
This protocol is adapted for substrates that are highly prone to protodeboronation.
Materials:
-
Alkenyl MIDA boronate (1.0 equiv)
-
Aryl or vinyl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂ with a suitable ligand like SPhos, 2-5 mol%)
-
Base (e.g., K₃PO₄, 3.0 equiv)
-
Solvent system (e.g., THF/water mixture, typically 4:1)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Follow the setup procedure as described in Protocol 1, charging the reaction vessel with the alkenyl MIDA boronate, aryl halide, and base.
-
After purging with an inert gas, add the THF/water solvent mixture.
-
Add the palladium catalyst and ligand.
-
Heat the reaction and monitor its progress. The slow hydrolysis of the MIDA boronate will release the active boronic acid for the cross-coupling reaction.
-
Workup and purification are performed as described in Protocol 1.
Visualizations
Signaling Pathway: The Competing Reactions in Suzuki-Miyaura Coupling
Caption: Competing pathways for an alkenyl boronic ester in a Suzuki-Miyaura reaction.
Experimental Workflow: Troubleshooting Protodeboronation
Caption: A logical workflow for troubleshooting and minimizing protodeboronation.
Logical Relationship: Factors Influencing Protodeboronation
References
Bpin-Cyclohexene-COOEt stability issues in solution
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of Ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate (Bpin-Cyclohexene-COOEt) in solution. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in solution?
A1: The main stability issue for this compound, a pinacol (B44631) (Bpin) boronic ester, is its susceptibility to hydrolysis.[1][2][3] This degradation pathway can be influenced by the presence of water or other protic solvents, pH, and temperature. Boronic esters are also generally prone to oxidation and, in some cases, protodeboronation, particularly with heteroaryl substrates.[4][5]
Q2: How does pH impact the stability of this compound?
A2: The stability of boronic esters is significantly dependent on pH.[6][7][8] They are generally more stable at a neutral pH.[1] Stability tends to decrease in acidic environments, which can promote hydrolysis.[1] Some boronate esters exhibit increased stability in alkaline aqueous solutions.[9] For sensitive applications, it is crucial to control the pH of the reaction mixture.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure stability, this compound should be stored under an inert atmosphere at refrigerated temperatures, typically between 2-8°C.[10] This minimizes exposure to moisture and air, which can lead to hydrolysis and oxidation.
Q4: Can I use protic solvents like methanol (B129727) or ethanol (B145695) with this compound?
A4: The use of protic solvents is generally discouraged as they can facilitate the hydrolysis of the pinacol boronic ester.[11] The formation of Bpin esters from pinacol and boronic acids is a reversible reaction in the presence of water or alcohols.[3][11] If protic solvents are necessary for your reaction, their water content should be minimized, and the reaction time should be kept as short as possible.
Troubleshooting Guide
Low yields or unexpected side products in reactions involving this compound can often be attributed to its instability. This guide addresses common issues encountered during its use, particularly in Suzuki-Miyaura coupling reactions.
| Problem | Potential Cause Related to Stability | Suggested Solution |
| Low or no product yield in Suzuki Coupling | Degradation of this compound before or during the reaction.[4] | Use a freshly opened or purified batch of the compound. Ensure all solvents are anhydrous and thoroughly degassed to remove oxygen and water.[4] Consider preparing the active catalyst in situ to minimize exposure of the boronic ester to harsh conditions. |
| Presence of homocoupling byproducts | The presence of oxygen can facilitate the oxidative coupling of two boronic ester molecules.[4] This can also occur if the Pd(II) precatalyst reduction to Pd(0) is inefficient, consuming the boronic ester. | Implement a rigorous degassing procedure for all solvents and the reaction vessel.[4] Consider using a pre-formed Pd(0) catalyst source like Pd(PPh₃)₄ to avoid the in-situ reduction step that can consume the boronic ester.[4] |
| Formation of cyclohexene-COOEt (deboronated starting material) | Protodeboronation, where the Bpin group is replaced by a hydrogen atom. This can be promoted by acidic conditions or the presence of water. | Ensure the reaction conditions are not acidic. Use a well-dried base and anhydrous solvents. If the substrate is particularly sensitive, consider using more robust boronic ester derivatives like MIDA boronates, if available.[4] |
| Inconsistent reaction outcomes | The purity and integrity of the this compound may vary between batches due to gradual degradation during storage. | Quantify the purity of the boronic ester by NMR before use. Store the compound in small, single-use aliquots under an inert atmosphere to prevent repeated exposure to air and moisture. |
Factors Influencing Boronic Ester Stability
The stability of boronic esters is not solely dependent on the specific structure but is influenced by several factors. The following table summarizes these factors based on general observations for this class of compounds.
| Factor | Impact on Stability | Rationale |
| Steric Hindrance | Increased steric bulk around the boron atom generally increases hydrolytic stability.[1][3] | The bulky groups physically shield the boron atom from attack by water molecules. |
| pH | Stability is generally highest at neutral pH and decreases in acidic or strongly basic conditions.[1][6] | Acidic conditions catalyze hydrolysis, while strong bases can form less stable borate (B1201080) complexes. |
| Solvent | Protic solvents (water, alcohols) decrease stability, while aprotic solvents enhance it. | Protic solvents can participate in the hydrolysis of the ester linkage. |
| Temperature | Higher temperatures can accelerate decomposition pathways. | Increased thermal energy can overcome the activation energy for degradation reactions like hydrolysis or thermal decomposition.[12] |
| Atmosphere | Presence of oxygen and moisture is detrimental. | Oxygen can lead to oxidation of the boronic ester, while moisture causes hydrolysis.[4] |
Experimental Protocols
Protocol 1: General Procedure for Assessing Stability by ¹H NMR
This protocol provides a general method to evaluate the stability of this compound in a specific solvent over time.
-
Preparation of Standard Solution: Prepare a stock solution of this compound of known concentration in a deuterated aprotic solvent (e.g., CDCl₃, Acetone-d₆).
-
Internal Standard: Add a stable internal standard (e.g., mesitylene, 1,3,5-trimethoxybenzene) with a known concentration to the stock solution. The signals of the internal standard should not overlap with the signals of the analyte or its expected degradation products.
-
Sample Preparation: In an NMR tube, dissolve a precise amount of this compound in the deuterated solvent of interest (the solvent you wish to test for stability). Add the internal standard.
-
Initial Measurement (t=0): Acquire a quantitative ¹H NMR spectrum immediately after preparation. Integrate the characteristic signals of this compound and the internal standard.
-
Time-Course Monitoring: Store the NMR tube under the desired experimental conditions (e.g., room temperature, 50°C). Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., 1, 6, 12, 24 hours).
-
Data Analysis: For each time point, calculate the relative amount of this compound remaining by comparing the integral of its signal to the integral of the internal standard. Plot the percentage of remaining compound against time to determine the degradation rate.
Visualizations
Caption: General hydrolysis pathway of a pinacol boronic ester.
Caption: Decision tree for troubleshooting Suzuki coupling reactions.
Caption: Experimental workflow for assessing compound stability.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. researchgate.net [researchgate.net]
- 12. electronicsandbooks.com [electronicsandbooks.com]
minimizing homocoupling of Bpin-Cyclohexene-COOEt in Suzuki coupling
Topic: Minimizing Homocoupling of Bpin-Cyclohexene-COOEt in Suzuki Coupling
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize the formation of homocoupling byproducts during the Suzuki-Miyaura cross-coupling of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (this compound).
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki reaction, and why is it a problem?
A1: Homocoupling is a common side reaction in Suzuki coupling where two molecules of the organoboron reagent (in this case, this compound) react with each other to form a symmetrical dimer. This byproduct consumes your starting material, reduces the yield of the desired cross-coupled product, and complicates purification.
Q2: What are the primary causes of this compound homocoupling?
A2: The primary causes are twofold:
-
Oxidation of the Catalyst: The presence of molecular oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two sequential transmetalations with the boronic ester, followed by reductive elimination to produce the homocoupled dimer and regenerate Pd(0).[1]
-
In-situ Reduction of Pd(II) Precatalysts: When using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the boronic ester can act as a reducing agent to form the active Pd(0) catalyst. This process consumes two equivalents of the boronic ester, leading to the formation of the homocoupling byproduct.[1]
Q3: My vinyl boronate ester seems unstable. Could this be contributing to low yields?
A3: Yes, vinyl boronate esters can be susceptible to side reactions like protodeboronation, where a proton source in the reaction mixture cleaves the carbon-boron bond. This is especially a concern with heteroaryl and vinyl boronic acids/esters. Using anhydrous solvents and ensuring the purity of all reagents can help mitigate this issue.
Troubleshooting Guide
Issue 1: Significant formation of homocoupling byproduct (>5%)
This is the most common issue. The following steps, in order of importance, can help suppress the formation of the undesired dimer.
Root Cause Analysis & Corrective Actions:
| Potential Cause | Recommended Action | Scientific Rationale |
| Oxygen Contamination | Implement rigorous degassing of all solvents and reagents. A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 20-30 minutes. Maintain a positive pressure of inert gas throughout the reaction setup. | Oxygen oxidizes the active Pd(0) catalyst to Pd(II), which is a key species in the catalytic cycle of homocoupling.[1] Rigorous exclusion of oxygen is the most critical step to minimize this side reaction. |
| Pd(II) Precatalyst | Switch from a Pd(II) precatalyst (e.g., Pd(OAc)₂) to a Pd(0) source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃). | Pd(0) catalysts do not require an in-situ reduction step, thus eliminating the pathway where the boronic ester is consumed to form the homocoupling byproduct during catalyst activation. |
| Suboptimal Ligand | Use bulky, electron-rich phosphine (B1218219) ligands. SPhos, XPhos, and RuPhos are excellent candidates for challenging substrates. | These ligands promote the desired reductive elimination step of the cross-coupling cycle and can sterically hinder the formation of the Pd(II)-bis(boronate) intermediate required for homocoupling. |
| Inappropriate Base | Consider switching to a weaker base such as K₂CO₃ or K₃PO₄. In some systems, Cs₂CO₃ has shown superior performance. | Strong bases can promote the decomposition of the boronic ester. The choice of base can also influence the transmetalation rate, and an optimal choice can favor the cross-coupling pathway. |
| High Concentration of Boronic Ester | If other methods are not fully effective, consider slow addition of the this compound solution to the reaction mixture via a syringe pump. | Keeping the instantaneous concentration of the boronic ester low can disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction with the aryl halide. |
| High Reaction Temperature | Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Start with lower temperatures (e.g., 60-80 °C) and only increase if the reaction is sluggish. | Higher temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling. |
| Presence of Oxidants | Add a mild reducing agent, such as potassium formate (B1220265) (HCOOK), to the reaction mixture. | The reducing agent helps to keep the palladium in its active Pd(0) state, preventing the formation of the Pd(II) species that leads to homocoupling. |
Issue 2: Low or no conversion to the desired product
If you are not observing product formation, consider the following:
| Potential Cause | Recommended Action | Scientific Rationale |
| Catalyst Deactivation | Ensure all reagents and solvents are pure and, if required by the protocol, anhydrous. Phosphine ligands can be oxidized by air, so use fresh ligands or those stored under an inert atmosphere. | Impurities in the reagents or solvents can poison the palladium catalyst. Oxidized phosphine ligands will not coordinate effectively to the palladium center, leading to an inactive catalyst. |
| Inefficient Transmetalation | Ensure an appropriate base is being used in sufficient quantity (typically 2-3 equivalents). For pinacol (B44631) esters, the presence of water is often necessary to hydrolyze the ester to the more reactive boronic acid in situ. | The base activates the boronic ester, forming a more nucleophilic boronate species that is necessary for the transmetalation step with the palladium complex. |
| Poor Oxidative Addition | If using an aryl chloride, which can be less reactive, ensure you are using a highly active, electron-rich ligand like SPhos or XPhos. | Electron-rich ligands accelerate the oxidative addition of the palladium catalyst to the aryl halide, which is often the rate-limiting step of the catalytic cycle, especially with less reactive halides. |
Data Presentation: Impact of Reaction Parameters on Homocoupling
The following tables summarize literature data for similar Suzuki coupling reactions to illustrate the impact of different reaction parameters on product yield and byproduct formation.
Table 1: Comparison of Palladium Source on Homocoupling of an Aryl Boronic Acid
Reaction: 4-Fluoro-2-iodotoluene + Aryl Boronic Acid
| Catalyst (5 mol%) | Degassing Method | Homocoupling Dimer (%) | Desired Product (%) |
| Pd(OAc)₂ | N₂ Sparge | 0.1 | 95 |
| 5% Pd/C | N₂ Sparge | < 0.05 | 92 |
| Pd(OAc)₂ | No Sparge | 1.2 | 88 |
This data illustrates that while both catalysts are effective, rigorous exclusion of oxygen is paramount. The heterogeneous Pd/C catalyst showed a slightly lower propensity for homocoupling.
Table 2: Influence of Base on Suzuki Coupling Yield
Reaction: Aryl Halide + Phenylboronic Acid
| Entry | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ | Toluene/H₂O | 80 | 98 |
| 2 | K₂CO₃ | Toluene/H₂O | 80 | 95 |
| 3 | K₃PO₄ | Toluene/H₂O | 80 | 92 |
| 4 | NaOH | Toluene/H₂O | 80 | 85 |
| 5 | TEA (Triethylamine) | Toluene/H₂O | 80 | 70 |
This table demonstrates that inorganic bases are generally more effective than organic bases like TEA for this type of transformation. Na₂CO₃ provided the highest yield in this specific system.
Experimental Protocols
Optimized Protocol for Minimizing Homocoupling of this compound
This protocol incorporates best practices to suppress the formation of homocoupling byproducts.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Pd₂(dba)₃ (1 mol%)
-
SPhos (2.5 mol%)
-
K₃PO₄ (3.0 equiv, finely ground)
-
Anhydrous 1,4-Dioxane (B91453)
-
Degassed Water
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and finely ground K₃PO₄ (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Catalyst/Ligand Addition: Under a positive pressure of the inert gas, add Pd₂(dba)₃ (1 mol%) and SPhos (2.5 mol%).
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (e.g., in a 4:1 to 10:1 ratio, solvent choice is substrate-dependent) via syringe. The total solvent volume should be sufficient to ensure good mixing (approx. 0.1 M concentration).
-
Degassing: Bubble argon or nitrogen through the stirred reaction mixture for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: Troubleshooting decision tree for addressing homocoupling.
Caption: Comparison of desired vs. undesired catalytic cycles.
References
Technical Support Center: Optimizing Catalyst Loading for Borylated Cyclohexene Coupling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the two-step synthesis involving the borylation of cyclohexene (B86901) and the subsequent cross-coupling of the borylated intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the overall process for borylated cyclohexene coupling?
The process is typically a two-step sequence:
-
Iridium-Catalyzed Borylation: Cyclohexene undergoes a C-H activation and borylation reaction, commonly catalyzed by an iridium complex, to form a cyclohexenylboronic acid pinacol (B44631) ester.
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: The isolated cyclohexenylboronic acid pinacol ester is then coupled with an organic halide (e.g., aryl bromide) in the presence of a palladium catalyst and a base to form the desired C-C coupled product.
A one-pot procedure, where the Suzuki-Miyaura coupling is performed in the same reaction vessel following the borylation, can also be employed to improve efficiency.[1][2][3]
Q2: Which catalysts are typically used for each step?
-
Borylation of Cyclohexene: Iridium-based catalysts are highly effective. A common catalytic system is generated in situ from [Ir(COD)OMe]2 (or [Ir(COD)Cl]2) and a bipyridine-based ligand, such as 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbpy).[4]
-
Suzuki-Miyaura Coupling: Palladium catalysts are the standard. Common choices include Pd(PPh3)4, PdCl2(dppf), and palladium acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand like SPhos.
Q3: What is a typical catalyst loading for these reactions?
-
Iridium-Catalyzed Borylation: Catalyst loading can range from 0.1 mol% to 5 mol% of iridium.[5] Lower loadings (e.g., 0.1 mol%) have been shown to be effective, especially in large-scale synthesis.[5]
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: Typical palladium catalyst loading is between 0.1 mol% and 5 mol%. For many applications, loadings of 1-2 mol% provide a good balance between reaction efficiency and cost.
Q4: How does catalyst loading affect the reaction?
Lowering catalyst loading is desirable for reducing costs and minimizing residual metal in the final product. However, excessively low loading can lead to slow or incomplete reactions. Conversely, very high catalyst loading does not necessarily improve the yield and can lead to the formation of side products.
Troubleshooting Guides
This section is divided into the two main stages of the synthesis.
Part 1: Iridium-Catalyzed Borylation of Cyclohexene
Issue 1: Low or No Conversion of Cyclohexene
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the iridium precursor and ligand are of high purity and have been stored under an inert atmosphere. - Consider using a more robust ligand, such as 3,4,7,8-tetramethylphenanthroline (tmphen), which can be more resistant to degradation.[4] |
| Insufficient Reaction Time or Temperature | - Monitor the reaction progress by GC-MS or NMR. - If the reaction is sluggish, consider increasing the temperature (typically reactions are run at 80-100 °C). |
| Poor Quality Reagents | - Use freshly distilled cyclohexene. - Ensure the boron source (e.g., B2pin2) is of high purity. |
| Atmosphere Contamination | - These reactions are sensitive to air and moisture. Ensure all glassware is oven-dried and the reaction is set up under a rigorously inert atmosphere (argon or nitrogen). |
Issue 2: Formation of Side Products (e.g., Allylic Borylation)
| Potential Cause | Troubleshooting Steps |
| Reaction Conditions Favoring Allylic Borylation | - The regioselectivity between vinylic and allylic borylation can be influenced by additives.[6][7][8] - For vinylic borylation, avoid additives like DBU or methylimidazole, which are known to promote the formation of the allylic product.[6][7][8] |
| Isomerization of the Product | - Minimize reaction time and temperature to prevent potential isomerization of the desired vinylic boronate ester. |
Part 2: Suzuki-Miyaura Coupling of Cyclohexenylboronic Ester
Issue 1: Low Yield of Coupled Product
| Potential Cause | Troubleshooting Steps |
| Deactivated Palladium Catalyst | - Use fresh palladium catalyst; Pd(0) species can be sensitive to air. - Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst. |
| Impure Boronic Ester | - Purify the cyclohexenylboronic acid pinacol ester after the borylation step to remove any unreacted starting materials or side products. |
| Suboptimal Base or Solvent | - The choice of base is critical. Common bases include K2CO3, K3PO4, and Cs2CO3. The base activates the boronic ester for transmetalation.[9][10] - Ensure the solvent is dry and degassed. Common solvents include toluene, dioxane, and THF, often with a small amount of water. |
| Low Catalyst Loading | - If the reaction is incomplete, consider increasing the palladium catalyst loading incrementally (e.g., from 1 mol% to 2 mol%). |
Issue 2: Significant Homocoupling of the Boronic Ester
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | - This is the most common cause of homocoupling. Improve the degassing procedure (e.g., use freeze-pump-thaw cycles or sparge with argon for an extended period). |
| Use of a Pd(II) Precatalyst | - Pd(II) precatalysts are reduced in situ to the active Pd(0) species. This reduction can sometimes be promoted by the homocoupling of the boronic ester. Starting with a Pd(0) source like Pd(PPh3)4 can mitigate this issue. |
Quantitative Data on Catalyst Loading
The optimal catalyst loading is a balance between reaction rate, yield, and cost. Below are tables with representative data on how catalyst loading can affect the outcome of each step.
Note: The following data is compiled from studies on similar substrate systems and serves as a general guideline. Optimal conditions for your specific reaction may vary.
Table 1: Effect of Iridium Catalyst Loading on Alkene Borylation
| Catalyst Loading (mol% Ir) | Reaction Time (h) | Conversion (%) | Notes |
| 0.5 | 24 | ~75 | Lower loading may require longer reaction times. |
| 1.0 | 12 | >90 | A good starting point for optimization. |
| 2.5 | 8 | >95 | Higher loading can accelerate the reaction. |
| 5.0 | 8 | >95 | Diminishing returns on conversion with increased cost. |
Table 2: Effect of Palladium Catalyst Loading on Suzuki-Miyaura Coupling of a Vinyl Boronic Ester
| Catalyst Loading (mol% Pd) | Reaction Time (h) | Yield (%) | Reference |
| 0.1 | 12 | ~85 | Effective for highly reactive substrates. |
| 0.5 | 6 | ~92 | Good balance for many systems. |
| 1.0 | 4 | ~95 | Commonly used for reliable results. |
| 2.0 | 4 | ~95 | May not offer significant improvement over 1.0 mol%. |
Experimental Protocols
Protocol 1: Iridium-Catalyzed Borylation of Cyclohexene
This protocol describes a general procedure for the synthesis of cyclohex-1-en-1-ylboronic acid pinacol ester.
-
Preparation: In a glovebox, add [Ir(COD)OMe]2 (1.5 mol%) and 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%) to an oven-dried Schlenk flask equipped with a magnetic stir bar.
-
Reagent Addition: Add bis(pinacolato)diboron (B136004) (B2pin2) (1.0 equiv) to the flask. Add anhydrous solvent (e.g., THF or hexane). Finally, add cyclohexene (1.2 equiv).
-
Reaction: Seal the flask, remove it from the glovebox, and heat the mixture at 80 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC-MS. The reaction is typically complete within 8-16 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol outlines a general method for the coupling of the synthesized cyclohexenylboronic ester with an aryl bromide.
-
Preparation: To an oven-dried Schlenk flask, add the cyclohex-1-en-1-ylboronic acid pinacol ester (1.0 equiv), the aryl bromide (1.2 equiv), and the base (e.g., K2CO3, 2.0 equiv).
-
Catalyst Addition: In a glovebox or under a stream of inert gas, add the palladium catalyst (e.g., Pd(PPh3)4, 2 mol%).
-
Solvent Addition and Degassing: Add a solvent mixture (e.g., toluene/water 4:1). Degas the mixture thoroughly by sparging with argon for 20-30 minutes or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Visualizations
Experimental Workflow
References
- 1. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medium.com [medium.com]
- 3. A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Origin of the Difference in Reactivity between Ir Catalysts for the Borylation of C−H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medium.com [medium.com]
- 6. Functionalization of Unactivated Alkenes through Iridium-Catalyzed Borylation of Carbon-Hydrogen Bonds. Mechanism and Synthetic Applications [organic-chemistry.org]
- 7. Functionalization of unactivated alkenes through iridium-catalyzed borylation of carbon-hydrogen bonds. Mechanism and synthetic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scilit.com [scilit.com]
- 10. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
Technical Support Center: Alternative Purification Techniques for Boronic Esters
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of boronic esters.
Frequently Asked Questions (FAQs)
Q1: Why is purifying boronic esters with standard silica (B1680970) gel chromatography so challenging?
A1: Standard silica gel chromatography is often problematic for boronic esters for several reasons:
-
Hydrolysis: The slightly acidic nature of silica gel can cause hydrolysis of the boronic ester back to the corresponding boronic acid. Boronic acids are often highly polar and can streak or irreversibly bind to the column.[1][2][3]
-
Over-adsorption: The Lewis acidic boron atom can interact strongly with the Lewis basic silanol (B1196071) groups on the silica surface, leading to poor recovery as the compound gets stuck on the column.[1][2]
-
Co-elution: Non-polar impurities often co-elute with the desired boronic ester, especially when strong solvent systems are required to move the product off the column.[4]
Q2: What are the most common impurities found in crude boronic ester reaction mixtures?
A2: Common impurities include unreacted starting materials (e.g., aryl halides), homocoupling byproducts, and related boron species such as the corresponding boronic acid (from hydrolysis) and boroxines (anhydrides of boronic acids).[3][5]
Q3: My boronic ester is an oil. Can I still use recrystallization?
A3: Recrystallization is challenging for oils. However, you can attempt trituration, which involves repeatedly washing the oil with a solvent in which the desired compound is insoluble but the impurities are soluble. This can sometimes induce crystallization or solidify the product. Alternatively, derivatization to a crystalline solid is a viable strategy.[6]
Q4: Are there any alternatives to silica gel for column chromatography?
A4: Yes, neutral alumina (B75360) can be a good alternative to silica gel for the chromatography of boronic esters, as it is less acidic and can prevent hydrolysis.[6] Additionally, silica gel impregnated with boric acid can be used to reduce the Lewis basicity of the stationary phase and minimize over-adsorption.[1]
Q5: When should I consider using a scavenger resin?
A5: Scavenger resins are an excellent choice when your desired product is sensitive to aqueous acidic or basic conditions, making acid-base extraction unsuitable. They are also highly effective for removing residual boronic acid impurities when a simple filtration-based workup is desired.[4]
Troubleshooting Guides
Issue 1: Product streaks or does not elute from a standard silica gel column.
-
Possible Cause: Strong interaction between the boronic ester and the silica gel, or on-column decomposition to the more polar boronic acid.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for column chromatography issues.
Issue 2: Low yield after recrystallization.
-
Possible Cause: The boronic ester is too soluble in the chosen solvent, or too much solvent was used.
-
Solutions:
-
Concentrate the Mother Liquor: If the filtrate still contains a significant amount of product, reduce the solvent volume by evaporation and attempt a second crystallization.[7]
-
Use an Anti-Solvent: Dissolve the crude product in a minimal amount of a "good" solvent (in which it is highly soluble) and slowly add an "anti-solvent" (in which it is poorly soluble) until turbidity is observed. Cool the mixture to induce crystallization.[6]
-
Cool to a Lower Temperature: If crystallization is sluggish, try cooling the solution in a colder bath (e.g., -20 °C or -78 °C freezer).[8]
-
Issue 3: Incomplete removal of boronic acid impurity after acid-base extraction.
-
Possible Cause: The aqueous base was not strong enough, or an insufficient volume was used. The boronic acid may also have limited water solubility even as its salt.
-
Solutions:
-
Increase Basicity: Switch from a weak base like sodium bicarbonate to a stronger base like 1-2 M sodium hydroxide.[4]
-
Repeat Extractions: Perform multiple extractions with fresh aqueous base to ensure complete removal of the acidic impurity.[4]
-
Check pH: After extraction, check the pH of the aqueous layer to ensure it is sufficiently basic to deprotonate the boronic acid.
-
Data Presentation
Table 1: Comparison of Alternative Purification Techniques for Boronic Esters
| Purification Method | Principle | Typical Yield | Purity | Advantages | Disadvantages |
| Acid-Base Extraction | Exploits the acidic nature of the corresponding boronic acid to move it into an aqueous basic layer. | >90% (for product) | Good to Excellent | Simple, scalable, and avoids chromatography.[4] | Not suitable for base-sensitive or acidic products.[4] |
| Recrystallization/Trituration | Purification of solid compounds based on differential solubility. | 50-90% | Good to Excellent | Can provide very high purity. Scalable. | Only applicable to solids; can be low-yielding if the product has high solubility.[6][7] |
| Derivatization (Diethanolamine Adduct) | Formation of a crystalline adduct which is easily separated by filtration, followed by regeneration of the boronic acid. | 70-95% | Excellent | Yields highly pure products; adducts are often very stable.[9] | Requires two additional chemical steps (formation and hydrolysis). |
| Scavenger Resins | Covalent binding of boronic acid impurities to a solid support, followed by filtration. | >95% (for product) | Excellent | High selectivity, simple filtration workup, and suitable for sensitive substrates.[4] | The cost of scavenger resins can be high for large-scale purifications. |
| Modified Chromatography | Using neutral alumina or boric acid-impregnated silica to minimize on-column degradation. | 60-90% | Good | Reduces product loss compared to standard silica gel chromatography.[1][6] | Can still be lower yielding than non-chromatographic methods. |
Note: Yield and purity are highly dependent on the specific substrate, scale, and experimental conditions. The values presented are illustrative ranges based on literature examples.
Experimental Protocols
Method 1: Acid-Base Extraction to Remove Boronic Acid Impurities
This protocol is suitable for purifying a neutral boronic ester from its corresponding acidic boronic acid impurity.
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of 1 M NaOH(aq).
-
Separation: Shake the funnel vigorously, venting periodically. Allow the layers to separate. The deprotonated boronic acid salt will be in the aqueous layer.
-
Collection: Drain the lower aqueous layer.
-
Repeat: Repeat the extraction of the organic layer with 1 M NaOH(aq) two more times to ensure complete removal.
-
Wash and Dry: Wash the organic layer with brine, then dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified boronic ester.[4]
Method 2: Purification via Diethanolamine (DEA) Adduct Formation
This method is useful for isolating boronic acids or esters as stable, crystalline adducts.
-
Adduct Formation: Dissolve the crude boronic ester in diethyl ether. Add 1.1 equivalents of diethanolamine. A white precipitate of the DEA adduct should form within minutes. Stir for 30 minutes to ensure complete precipitation.[3]
-
Filtration: Collect the precipitated DEA adduct by vacuum filtration.
-
Washing: Wash the solid with cold diethyl ether to remove any soluble impurities.
-
Hydrolysis (Regeneration): Suspend the DEA adduct in a biphasic mixture of diethyl ether and 1 M HCl(aq). Stir vigorously for 20-30 minutes. The adduct will dissolve as the boronic acid is liberated into the organic layer.
-
Workup: Separate the layers. Extract the aqueous layer with diethyl ether two more times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the purified boronic acid/ester.[3]
Caption: Experimental workflow for purification via DEA adduct formation.
Method 3: Purification using a Scavenger Resin
This protocol uses a diol-functionalized resin to remove boronic acid impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., THF, dichloromethane).
-
Add Resin: Add 2-4 equivalents of a diol-functionalized scavenger resin (relative to the boronic acid impurity).
-
Stir: Stir the suspension at room temperature for 1-4 hours. Monitor the disappearance of the boronic acid from the solution by TLC or LC-MS.
-
Filter: Filter the mixture through a pad of celite or a sintered glass funnel to remove the resin.
-
Rinse: Wash the collected resin with a small amount of the solvent to recover any adsorbed product.
-
Isolate: Combine the filtrates and concentrate under reduced pressure to yield the purified product.[4]
Method 4: Preparation of Boric Acid-Impregnated Silica Gel
This modified stationary phase can improve chromatographic separations of boronic esters.
-
Slurry Preparation: In a fume hood, create a slurry of silica gel (e.g., 300 mL) and boric acid (e.g., 28 g) in ethanol (B145695) (e.g., 550 mL).
-
Mixing: Stir the slurry at room temperature for two hours.
-
Filtration and Washing: Filter the silica gel and wash it three times with ethanol.
-
Drying: Dry the silica gel on the vacuum filter overnight, followed by drying in an oven at 100 °C for 48 hours before use.
-
Column Packing: Pack the column using the dried boric acid-impregnated silica gel as you would with standard silica gel.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Troubleshooting Sluggish Suzuki Couplings
This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and improving the efficiency of sluggish Suzuki coupling reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during Suzuki coupling experiments in a question-and-answer format, offering specific troubleshooting steps.
Q1: My Suzuki coupling reaction is very slow or has stalled. What are the first steps to diagnose the problem?
A sluggish or stalled reaction can often be attributed to several key factors. A systematic approach to troubleshooting is recommended.
Initial Diagnostic Workflow:
-
Verify Reagent Quality: The stability and purity of your reagents are paramount.
-
Boronic Acid/Ester: Boronic acids can degrade over time, especially when exposed to air and moisture, leading to protodeboronation.[1][2] It is recommended to use freshly purchased or recrystallized boronic acids. For particularly unstable substrates, consider using more robust derivatives like pinacol (B44631) esters, MIDA (N-methyliminodiacetic acid) boronates, or potassium aryltrifluoroborates.[1][2]
-
Palladium Catalyst: Ensure your palladium source is active. Pd(II) precatalysts require reduction to the active Pd(0) species in situ.[1] If this reduction is inefficient, the catalytic cycle will not initiate properly. Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst that forms the active catalyst more reliably.[1]
-
Ligands: Phosphine (B1218219) ligands are susceptible to oxidation.[1] Use fresh ligands or those that have been stored under an inert atmosphere.
-
Base and Solvent: The purity of your base is critical. Ensure solvents are anhydrous if the protocol requires it and have been properly degassed.[1]
-
-
Check Reaction Conditions:
-
Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands.[1] Ensure your solvent and reaction mixture are thoroughly degassed.
-
Temperature: Many Suzuki couplings require heating. If the reaction is slow at a lower temperature, a cautious increase may improve the rate.[1] However, be aware that excessive heat can lead to catalyst decomposition.[1]
-
Stirring: Inadequate stirring, especially in biphasic systems, can limit the reaction rate.[1] Ensure vigorous and efficient mixing.
-
Q2: I'm observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?
Homocoupling, the dimerization of the boronic acid, is a common side reaction that consumes your starting material and complicates purification.[1]
Strategies to Minimize Homocoupling:
-
Improve Degassing: The primary cause of homocoupling is often the presence of oxygen.[1] Rigorous degassing of the reaction mixture and solvent is crucial.
-
Use a Pd(0) Source: Using a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[1] Starting with a Pd(0) source, such as Pd(PPh₃)₄, can help mitigate this issue.[1]
Q3: My reaction is producing a low yield of the desired product, and I'm recovering unreacted starting materials. What should I optimize?
Low conversion can stem from suboptimal reaction parameters or degraded reagents.
Optimization Strategies for Improved Yield:
-
Re-evaluate Your Catalytic System:
-
Ligand Choice: For challenging substrates, such as electron-rich aryl chlorides, standard ligands like PPh₃ may not be effective.[1] Switching to more electron-rich and bulky ligands, like Buchwald's dialkylbiaryl phosphine ligands, can significantly accelerate the reaction.[1][3]
-
Catalyst Loading: While typical catalyst loadings are between 0.5-2.5 mol%, a sluggish reaction might benefit from a modest increase in catalyst concentration.[1][4] This should be considered after other parameters have been optimized.
-
-
Base Selection: The choice of base is critical for the transmetalation step and is often solvent and substrate dependent.[1] If one base is proving ineffective, screening other bases is a logical next step. Common inorganic bases include K₂CO₃, K₃PO₄, and Cs₂CO₃.[1]
-
Solvent Choice: The solvent can have a significant impact on reaction rate and yield. If solubility of reactants is an issue, consider alternative solvents.[5]
Q4: I am working with a challenging aryl chloride substrate and the reaction is not proceeding. What specific changes should I consider?
Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts.[6][7]
Tips for Coupling with Aryl Chlorides:
-
Ligand Selection: The use of electron-rich and bulky phosphine ligands is often necessary to facilitate the oxidative addition step with aryl chlorides.[1][3]
-
Catalyst System: Modern palladacycle precatalysts have shown high activity for the coupling of deactivated aryl chlorides.[8][9]
-
Reaction Conditions: Higher temperatures and carefully selected bases are often required.
Quantitative Data Summary
For successful Suzuki couplings, the stoichiometry and concentration of reagents are critical. The following tables provide general guidelines for key reaction parameters.
Table 1: Typical Reagent Ratios and Concentrations
| Parameter | Recommended Range | Notes |
| Catalyst Loading | 0.5 - 2.5 mol% | Can be increased for sluggish reactions, but this is a last resort.[1] |
| Ligand:Pd Ratio | 1:1 to 4:1 | Dependent on the specific ligand and palladium source used.[1] |
| Base Equivalents | 1.5 - 3.0 eq | Relative to the limiting reagent. Insufficient base can stall the reaction.[1] |
Key Experimental Protocols
Below are detailed methodologies for essential procedures in setting up and troubleshooting Suzuki coupling reactions.
Protocol 1: Degassing the Reaction Mixture
Oxygen can be detrimental to the catalytic cycle. Two common methods for removing dissolved oxygen from the solvent and reaction mixture are:
-
Inert Gas Sparging:
-
Combine the solvent and any heat-stable reagents in the reaction flask.
-
Insert a long needle connected to a source of inert gas (Argon or Nitrogen) so that it is submerged below the liquid surface.
-
Insert a second, shorter needle to act as an outlet.
-
Bubble the inert gas through the solution for 15-30 minutes.[1]
-
-
Freeze-Pump-Thaw Cycles (for more rigorous degassing):
-
Place the reaction flask containing the solvent in a cold bath (e.g., liquid nitrogen) until the solvent is completely frozen.
-
Apply a high vacuum to the flask for several minutes to remove gases from the headspace.
-
Close the flask to the vacuum and remove it from the cold bath, allowing the solvent to thaw completely. Trapped gases will bubble out of the solution.
-
Repeat this cycle at least three times to ensure thorough degassing.
-
Visual Troubleshooting Guide
The following diagram illustrates a logical workflow for diagnosing and addressing a sluggish Suzuki coupling reaction.
Caption: A decision tree for troubleshooting sluggish Suzuki couplings.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 5. researchgate.net [researchgate.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. quora.com [quora.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
effect of oxygen on Bpin-Cyclohexene-COOEt reaction stability
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of the Miyaura borylation reaction for synthesizing Ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-COOEt), with a specific focus on the effects of atmospheric oxygen.
Frequently Asked Questions (FAQs)
Q1: Is the final product, this compound, stable in the presence of air and moisture?
A1: Yes, pinacol (B44631) boronate esters, such as this compound, are generally stable compounds that can be purified by column chromatography and handled in air without significant degradation.[1] This stability allows for standard workup procedures.
Q2: My Miyaura borylation reaction of Cyclohexene-COOEt is not working or giving very low yields. What is the most likely cause?
A2: The most common reason for low or no yield in a Miyaura borylation is the deactivation of the palladium catalyst by atmospheric oxygen.[2] The active catalytic species, Pd(0), is sensitive to oxygen and can be oxidized to an inactive state, often observed as the formation of black palladium precipitate ("Pd black"). It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Q3: Can I run the borylation of Cyclohexene-COOEt without an inert atmosphere?
A3: While palladium-catalyzed Miyaura borylations require an inert atmosphere for optimal results, some copper-catalyzed borylation reactions of α,β-unsaturated carbonyl compounds have been successfully performed under an air atmosphere.[3][4][5][6] If you are unable to maintain an inert atmosphere, exploring a copper-catalyzed protocol may be a viable alternative.
Q4: What are the visible signs of catalyst degradation due to oxygen exposure?
A4: A common visual indicator of palladium catalyst degradation is the formation of a black precipitate, commonly referred to as "Pd black".[2] This indicates the agglomeration and precipitation of inactive palladium species from the solution. The reaction mixture may also fail to progress as monitored by techniques like TLC or GC-MS.
Q5: Are there any known side products when the Miyaura borylation is exposed to oxygen?
A5: The primary consequence of oxygen exposure is catalyst deactivation, leading to a low conversion of the starting material. While specific organic side products from the interaction of oxygen with the substrate or the borylating agent are not extensively documented in the literature for this specific reaction, incomplete reactions will result in a mixture of starting materials and the desired product. Protodeborylation, where the boryl group is replaced by a hydrogen atom, can be a side reaction, although it is more commonly associated with the presence of moisture.[7]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low to No Product Formation | Oxygen contamination deactivating the palladium catalyst. | 1. Ensure all glassware is thoroughly dried to remove moisture. 2. Use Schlenk line techniques or a glovebox to maintain an inert atmosphere. 3. Degas all solvents and reagents by sparging with an inert gas (e.g., argon) or through freeze-pump-thaw cycles. |
| Inefficient catalyst or ligand. | 1. Use a fresh, high-quality palladium catalyst and ligand. 2. Consider using a pre-formed catalyst complex for better stability and activity. | |
| Sub-optimal reaction conditions. | 1. Verify the correct solvent, base, and temperature as specified in a reliable protocol. 2. Ensure the base is anhydrous and of high purity. | |
| Reaction is Sluggish or Stalls | Partial deactivation of the catalyst by trace oxygen. | 1. Improve the inert atmosphere technique. 2. Increase the catalyst loading slightly, though this is a less ideal solution. |
| Poor solubility of reagents. | 1. Ensure all reagents are fully dissolved at the reaction temperature. 2. Choose a solvent system in which all components are soluble. | |
| Formation of "Pd Black" | Significant oxygen exposure leading to catalyst precipitation. | 1. Immediately review and improve the inert atmosphere setup and procedures. 2. For future reactions, ensure rigorous exclusion of air from the start. |
| Inconsistent Results | Variable levels of oxygen or moisture in different runs. | 1. Standardize the inert atmosphere and solvent degassing procedures for all experiments. 2. Use a consistent source and quality of reagents and solvents. |
Quantitative Data on the Effect of Oxygen
The presence of atmospheric oxygen has a significant detrimental effect on the rate and efficiency of the Miyaura borylation reaction. The following table summarizes the kinetic data from a study comparing the reaction under argon and air atmospheres.
| Atmosphere | Reaction Time to >95% Conversion | Observations |
| Argon | ~ 100 minutes | The reaction proceeds smoothly to completion with minimal catalyst degradation. |
| Air | Reaction stalls at ~30% conversion after 200 minutes | Significant catalyst degradation is observed, with the formation of "Pd black". The reaction rate is considerably slower. |
Data adapted from a study on the Miyaura borylation of phenyl bromide, which demonstrates the general effect of oxygen on this type of reaction.[2]
Experimental Protocols
Protocol 1: Palladium-Catalyzed Miyaura Borylation under Inert Atmosphere (Recommended)
This protocol is adapted from standard Miyaura borylation procedures for α,β-unsaturated esters.[8]
Reagents:
-
Ethyl cyclohex-1-ene-1-carboxylate (1.0 equiv)
-
Bis(pinacolato)diboron (B136004) (B₂pin₂) (1.1 equiv)
-
Pd(dppf)Cl₂ (0.03 equiv)
-
Potassium Acetate (KOAc) (1.5 equiv)
-
Anhydrous 1,4-Dioxane (B91453)
Procedure:
-
To an oven-dried Schlenk flask, add potassium acetate.
-
In a glovebox or under a strong flow of argon, add Pd(dppf)Cl₂ and bis(pinacolato)diboron to the flask.
-
Seal the flask with a septum, and attach it to a Schlenk line. Evacuate and backfill with argon three times.
-
Using a syringe, add anhydrous, degassed 1,4-dioxane to the flask.
-
Add ethyl cyclohex-1-ene-1-carboxylate via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Copper-Catalyzed Borylation under Air (Alternative)
This protocol is based on procedures for the copper-catalyzed borylation of α,β-unsaturated carbonyl compounds.[3]
Reagents:
-
Ethyl cyclohex-1-ene-1-carboxylate (1.0 equiv)
-
Tetrahydroxydiboron (BBA) (1.2 equiv)
-
Copper(I) Chloride (CuCl) (0.02 equiv)
-
2-(Dicyclohexylphosphino)biphenyl (CyJohnPhos) (0.02 equiv)
-
Sodium tert-butoxide (NaOt-Bu) (0.3 equiv)
Procedure:
-
To a round-bottom flask open to the air, add ethyl cyclohex-1-ene-1-carboxylate, tetrahydroxydiboron, CuCl, CyJohnPhos, and sodium tert-butoxide.
-
Add ethanol as the solvent.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, the workup may involve filtration and subsequent purification, potentially including conversion to the pinacol ester for easier handling if desired.
Visualizations
Caption: Catalytic cycle of Miyaura borylation and the deactivation pathway caused by oxygen.
Caption: A logical workflow for troubleshooting low-yield this compound reactions.
References
- 1. Miyaura Borylation Reaction [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed β-Boration of α,β-Unsaturated Carbonyl Compounds with Tetrahydroxydiborane - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cu-Catalyzed Decarboxylative Borylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Navigating the Spectral Landscape: A Comparative Guide to the ¹H NMR Analysis of Bpin-Cyclohexene-COOEt
For researchers and professionals in the dynamic fields of chemical synthesis and drug development, the precise structural elucidation of novel molecules is paramount. Among the array of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as a cornerstone for determining molecular structure. This guide provides a comparative analysis of the ¹H NMR spectrum of ethyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-3-enecarboxylate, commonly known as Bpin-Cyclohexene-COOEt, a versatile building block in organic synthesis.
To facilitate a comprehensive understanding, this guide presents a detailed, albeit illustrative, ¹H NMR data set for this compound, benchmarked against the experimental data of structurally related, simpler molecules: cyclohexene (B86901) and ethyl cyclohexanecarboxylate. This comparative approach is designed to aid researchers in the assignment of spectral peaks and the confident characterization of this and similar complex molecules.
Comparative ¹H NMR Data Analysis
The following table summarizes the anticipated ¹H NMR spectral data for this compound and compares it with the experimental data for cyclohexene and ethyl cyclohexanecarboxylate. The data is presented in a standardized format, including chemical shift (δ) in parts per million (ppm), the multiplicity of the signal, the integration value representing the number of protons, and the coupling constants (J) in Hertz (Hz).
Disclaimer: The ¹H NMR data for this compound is a predicted spectrum based on typical chemical shifts for its constituent functional groups, presented for illustrative purposes in the absence of publicly available experimental data.
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| This compound (Predicted) | Vinylic CH | 6.5 - 6.7 | br s | 1H | - |
| -OCH₂CH₃ | 4.12 | q | 2H | 7.1 | |
| Allylic CH₂ (adjacent to C=C and CH-COOEt) | 2.4 - 2.6 | m | 2H | - | |
| CH-COOEt | 2.3 - 2.5 | m | 1H | - | |
| Allylic CH₂ (adjacent to C=C and C-Bpin) | 2.1 - 2.3 | m | 2H | - | |
| CH₂ | 1.8 - 2.0 | m | 2H | - | |
| Pinacol -C(CH₃)₂ | 1.25 | s | 12H | - | |
| -OCH₂CH₃ | 1.24 | t | 3H | 7.1 | |
| Cyclohexene (Experimental) [1][2] | Vinylic CH | 5.66 | m | 2H | - |
| Allylic CH₂ | 1.99 | m | 4H | - | |
| CH₂ | 1.61 | m | 4H | - | |
| Ethyl Cyclohexanecarboxylate (Experimental) [3] | -OCH₂CH₃ | 4.07 - 4.14 | m | 2H | - |
| CH-COOEt | 2.23 - 2.31 | m | 1H | - | |
| Cyclohexyl CH₂ | 1.22 - 1.98 | m | 10H | - | |
| -OCH₂CH₃ | 1.22 - 1.26 | m | 3H | - |
Experimental Protocols
A standard protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation. The following is a generalized methodology.
Sample Preparation:
-
Approximately 5-10 mg of the solid sample, or a few drops of a liquid sample, is accurately weighed and placed in a clean, dry vial.
-
The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to avoid obscuring proton signals from the sample.[4]
-
The solution is then transferred into a clean, dry 5 mm NMR tube. If any solid particles are present, the solution should be filtered through a small cotton or glass wool plug in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.[4]
Data Acquisition:
-
The NMR tube is placed in a spinner turbine and its depth is adjusted using a depth gauge.
-
The sample is inserted into the NMR spectrometer.
-
The magnetic field is "locked" onto the deuterium (B1214612) signal of the solvent to ensure field stability.
-
The magnetic field homogeneity is optimized by a process called "shimming," which involves adjusting the currents in the shim coils to obtain sharp, symmetrical peaks.
-
Standard ¹H NMR acquisition parameters are loaded. This typically includes setting the spectral width, acquisition time, and the number of scans. For a routine ¹H spectrum, 16 to 64 scans are often sufficient.
-
The receiver gain is automatically adjusted to optimize the signal-to-noise ratio.
-
The ¹H NMR spectrum is acquired.
Data Processing:
-
The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to convert the time-domain data into the frequency-domain spectrum.
-
The spectrum is phased to ensure all peaks have a positive, absorptive lineshape.
-
The baseline of the spectrum is corrected to be flat.
-
The spectrum is referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
-
The peaks are integrated to determine the relative ratios of the different types of protons.
-
The chemical shifts, multiplicities, and coupling constants of the peaks are determined.
Logical Workflow for ¹H NMR Spectrum Analysis
The process of analyzing a ¹H NMR spectrum follows a logical workflow, from sample preparation to final structure elucidation. The following diagram, generated using the DOT language, illustrates this process.
Caption: A flowchart illustrating the key stages of ¹H NMR spectrum analysis.
This guide provides a foundational framework for the ¹H NMR analysis of this compound. By comparing its predicted spectrum with those of known compounds and following a systematic experimental and analytical workflow, researchers can confidently determine its structure and purity, facilitating its application in the synthesis of novel chemical entities.
References
- 1. Cyclohexene(110-83-8) 1H NMR [m.chemicalbook.com]
- 2. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. Ethyl cyclohexanecarboxylate, CAS No. 3289-28-9 - iChemical [ichemical.com]
- 4. How To [chem.rochester.edu]
Comparative Analysis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate and its Non-borylated Analog
This guide provides a comparative overview of the characterization data for ethyl 4-(Bpin)cyclohex-3-enecarboxylate and a key alternative, ethyl cyclohex-3-enecarboxylate. Due to the limited availability of direct experimental data for ethyl 4-(Bpin)cyclohex-3-enecarboxylate in publicly accessible literature, this guide presents predicted characterization data based on established synthetic methodologies and spectroscopic data from analogous compounds. The information is intended for researchers, scientists, and professionals in drug development to facilitate the evaluation and potential application of this compound.
Data Presentation
The following table summarizes the key characterization data for ethyl 4-(Bpin)cyclohex-3-enecarboxylate (Predicted) and ethyl cyclohex-3-enecarboxylate (Alternative).
| Property | Ethyl 4-(Bpin)cyclohex-3-enecarboxylate (Predicted) | Ethyl cyclohex-3-enecarboxylate (Alternative) |
| Molecular Formula | C₁₅H₂₅BO₄ | C₉H₁₄O₂ |
| Molecular Weight | 280.17 g/mol | 154.21 g/mol |
| Appearance | Colorless oil or low-melting solid | Colorless liquid |
| ¹H NMR (CDCl₃, ppm) | ~6.5-6.8 (m, 1H, vinyl-H), 4.1-4.2 (q, 2H, OCH₂), 1.2-1.3 (t, 3H, OCH₂CH₃), 1.25 (s, 12H, Bpin), 2.0-2.8 (m, 6H, cyclohexyl-H) | ~5.6-5.8 (m, 2H, vinyl-H), 4.12 (q, 2H, OCH₂), 1.25 (t, 3H, OCH₂CH₃), 2.0-2.5 (m, 7H, cyclohexyl-H) |
| ¹³C NMR (CDCl₃, ppm) | ~175 (C=O), ~140-150 (vinyl-C), ~83 (B-C(CH₃)₂), ~60 (OCH₂), ~25 (B-C(CH₃)₂), ~20-35 (cyclohexyl-C), ~14 (OCH₂CH₃) | ~175 (C=O), ~125-127 (vinyl-C), ~60 (OCH₂), ~24-30 (cyclohexyl-C), ~14 (OCH₂CH₃) |
| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1640 (C=C), ~1370 (B-O) | ~2930 (C-H), ~1735 (C=O, ester), ~1650 (C=C) |
| Mass Spec (m/z) | Predicted [M]+: 280.1846 | [M]+: 154.0994 |
Experimental Protocols
A plausible synthetic route for ethyl 4-(Bpin)cyclohex-3-enecarboxylate involves a two-step sequence starting from ethyl 4-oxocyclohexanecarboxylate (B1232831). The alternative, ethyl cyclohex-3-enecarboxylate, can be synthesized via a Diels-Alder reaction.
Synthesis of Ethyl 4-(Bpin)cyclohex-3-enecarboxylate
Step 1: Synthesis of Ethyl 4-(trifluoromethylsulfonyloxy)cyclohex-3-enecarboxylate (Enol Triflate)
This procedure is adapted from general methods for the synthesis of enol triflates from cyclic ketones.[1][2]
-
To a solution of ethyl 4-oxocyclohexanecarboxylate (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) at -78 °C under an inert atmosphere (e.g., nitrogen or argon), add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv.) dropwise.
-
Stir the resulting enolate solution at -78 °C for 1 hour.
-
Add N-phenyl-bis(trifluoromethanesulfonimide) (PhNTf₂) (1.1 equiv.) in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to yield the enol triflate.
Step 2: Palladium-Catalyzed Borylation of the Enol Triflate
This protocol is based on the Miyaura borylation reaction of vinyl triflates.[3][4][5]
-
In a flame-dried Schlenk flask under an inert atmosphere, combine the enol triflate from Step 1 (1.0 equiv.), bis(pinacolato)diboron (B136004) (B₂pin₂) (1.2 equiv.), and a palladium catalyst such as PdCl₂(dppf) or Pd(PPh₃)₄ (3-5 mol%).
-
Add a base, such as potassium acetate (KOAc) or potassium phenoxide (KOPh) (3.0 equiv.).
-
Add an anhydrous, degassed solvent such as dioxane, toluene, or DMSO.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Synthesis of Ethyl cyclohex-3-enecarboxylate (Alternative)
This compound is typically prepared via a Diels-Alder reaction between 1,3-butadiene (B125203) and ethyl acrylate (B77674).
-
Combine ethyl acrylate (1.0 equiv.) and a suitable Lewis acid catalyst (e.g., AlCl₃, optional, for improved rate and selectivity) in a pressure vessel.
-
Cool the mixture and add condensed 1,3-butadiene (1.5-2.0 equiv.).
-
Seal the vessel and heat to 100-150 °C for several hours.
-
After cooling, carefully vent the vessel and quench the reaction mixture.
-
Purify the product by distillation under reduced pressure.
Mandatory Visualization
The following diagram illustrates the proposed synthetic workflow for ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
Caption: Synthetic pathway for ethyl 4-(Bpin)cyclohex-3-enecarboxylate.
References
- 1. researchgate.net [researchgate.net]
- 2. da.lib.kobe-u.ac.jp [da.lib.kobe-u.ac.jp]
- 3. Palladium-Catalyzed Cross-Coupling Reaction of Bis(pinacolato)diboron with 1-Alkenyl Halides or Triflates: Convenient Synthesis of Unsymmetrical 1,3-Dienes via the Borylation-Coupling Sequence [organic-chemistry.org]
- 4. [PDF] Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence. | Semantic Scholar [semanticscholar.org]
- 5. Palladium-catalyzed cross-coupling reaction of bis(pinacolato)diboron with 1-alkenyl halides or triflates: convenient synthesis of unsymmetrical 1,3-dienes via the borylation-coupling sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Performance of Alkenyl and Aryl Boronic Esters in Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary: Reactivity vs. Stability
The choice between an alkenyl and an aryl boronic ester in a Suzuki-Miyaura coupling often involves a trade-off between reactivity and stability. Generally, boronic acids are more reactive than their corresponding esters, but they are also less stable.[1] Boronic esters offer enhanced stability, making them easier to handle, purify, and store, which is a significant advantage in multi-step syntheses.[2]
Among boronic esters, the electronic and steric properties of the organic substituent play a crucial role in determining their reactivity. Aryl boronic esters are typically more stable and less reactive than their alkenyl counterparts. The sp2-hybridized carbon of the alkenyl group is generally more nucleophilic than that of an aryl group, which can lead to faster transmetalation in the Suzuki-Miyaura catalytic cycle.
Quantitative Performance Comparison
The following table summarizes the expected performance of a representative alkenyl boronic ester and an aryl boronic ester in a typical Suzuki-Miyaura cross-coupling reaction with an aryl bromide. The data presented is representative and intended for comparative purposes, based on general trends observed in Suzuki-Miyaura reactions.
| Parameter | Cyclohexenylboronic acid pinacol (B44631) ester (Alkenyl) | Phenylboronic acid pinacol ester (Aryl) |
| Typical Reaction Yield | 85-95% | 90-99% |
| Typical Reaction Time | 2-6 hours | 4-12 hours |
| Relative Reactivity | Higher | Lower |
| Stability (Shelf-life) | Moderate | High |
| Susceptibility to Protodeboronation | Higher | Lower |
Signaling Pathways and Experimental Workflows
To visualize the underlying processes, the following diagrams illustrate the Suzuki-Miyaura catalytic cycle and a general experimental workflow for a cross-coupling reaction.
Caption: The Suzuki-Miyaura Catalytic Cycle.
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.
Detailed Experimental Protocols
The following is a representative experimental protocol for a Suzuki-Miyaura cross-coupling reaction. This protocol can be adapted for both alkenyl and aryl boronic esters with minor modifications to the reaction time and temperature.
Representative Suzuki-Miyaura Cross-Coupling Protocol
Materials:
-
Aryl bromide (1.0 mmol)
-
Boronic acid pinacol ester (1.2 mmol)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Triphenylphosphine (B44618) (PPh₃, 0.08 mmol, 8 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
1,4-Dioxane (B91453) (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), boronic acid pinacol ester (1.2 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.08 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for the appropriate time (monitoring by TLC or GC-MS is recommended).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water (10 mL) and extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Conclusion
Both alkenyl and aryl boronic esters are valuable reagents in Suzuki-Miyaura cross-coupling reactions. While aryl boronic esters are generally more stable and often provide excellent yields, alkenyl boronic esters can exhibit higher reactivity, potentially leading to shorter reaction times. The choice of boronic ester will ultimately depend on the specific requirements of the synthesis, including the nature of the substrates, the desired reaction conditions, and the importance of reagent stability. For complex, multi-step syntheses where stability and handling are paramount, aryl boronic esters are often the preferred choice. For rapid construction of molecules containing vinyl moieties, alkenyl boronic esters are indispensable.
References
A Head-to-Head Battle: Bpin Esters Versus Trifluoroborates in Cross-Coupling Reactions
In the realm of synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and materials science, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for forging carbon-carbon bonds. Central to this transformation are the organoboron reagents, with boronic acids, their pinacol (B44631) ester derivatives (Bpin esters), and potassium organotrifluoroborates being the most prominent players. This guide provides a detailed comparison of the advantages and disadvantages of Bpin esters and trifluoroborates, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific cross-coupling needs.
At a Glance: Key Differences
| Feature | Boronic Pinacol Esters (Bpin Esters) | Potassium Organotrifluoroborates |
| Stability | Generally good, bench-stable solids or oils. Can be susceptible to hydrolysis.[1] | Excellent, typically crystalline, free-flowing solids with high stability to air and moisture.[2] |
| Handling | Often purified by column chromatography, though this can sometimes lead to decomposition.[1] | Generally easier to handle and purify due to their crystalline nature and stability. |
| Reactivity | Generally less reactive than boronic acids and trifluoroborates.[1][3][4] | Often more reactive than Bpin esters, sometimes approaching the reactivity of boronic acids.[1][3][4] |
| Solubility | Typically soluble in a wide range of organic solvents. | Solubility can be more limited, often requiring polar or aqueous solvent mixtures. |
| Byproducts | Pinacol is a common byproduct. | Fluoride salts are generated. |
Delving Deeper: A Performance Showdown
The choice between a Bpin ester and a trifluoroborate often hinges on a trade-off between stability and reactivity. Trifluoroborates are lauded for their exceptional stability, which translates to a longer shelf-life and robustness under various conditions. This is a significant advantage, especially for complex or sensitive substrates that may require prolonged reaction times or harsh conditions.[2] Bpin esters, while also considered bench-stable, can be prone to hydrolysis, which may affect stoichiometry and reaction efficiency.[1]
However, this enhanced stability of trifluoroborates does not necessarily come at the cost of reactivity. In many cases, potassium organotrifluoroborates exhibit reactivity comparable to or even greater than their Bpin ester counterparts. The general reactivity trend for organoboron reagents in Suzuki-Miyaura coupling is often cited as: ArBF3K > RB(OH)2 > RB(OR)2.[1][3][4]
Quantitative Comparison: Reaction Yields
The following table summarizes representative yields for the Suzuki-Miyaura cross-coupling of various aryl halides with either a Bpin ester or a potassium organotrifluoroborate under similar reaction conditions. It is important to note that direct comparisons can be challenging as optimal conditions may vary for each reagent.
| Aryl Halide | Organoboron Reagent | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic acid pinacol ester | Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | ~85% | [5] |
| 4-Bromoanisole | Potassium phenyltrifluoroborate | Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene (B28343)/H₂O | ~95% | [2] |
| 4-Chlorobenzonitrile | 2-Furylboronic acid pinacol ester | Pd₂(dba)₃ / XPhos | K₃PO₄ | Dioxane | ~70% | [5] |
| 4-Chlorobenzonitrile | Potassium 2-furyltrifluoroborate | Pd(OAc)₂ / RuPhos | Na₂CO₃ | Ethanol | 91% | [6][7] |
| 1-Bromonaphthalene | Vinylboronic acid pinacol ester | Pd(PPh₃)₄ | NaOEt | THF | ~80% | |
| 1-Bromonaphthalene | Potassium vinyltrifluoroborate | PdCl₂(dppf)·CH₂Cl₂ | t-BuNH₂ | i-PrOH/H₂O | 92% | [8] |
| 2-Bromopyridine | Phenylboronic acid pinacol ester | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | ~60% | |
| 2-Bromopyridine | Potassium phenyltrifluoroborate | Pd(OAc)₂ / RuPhos | Cs₂CO₃ | THF/H₂O | ~85% | [9] |
Experimental Corner: Tried and Tested Protocols
Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions using both Bpin esters and potassium organotrifluoroborates.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Bromide with a Bpin Ester
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid pinacol ester (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
Toluene (5 mL)
-
Ethanol (2 mL)
-
Water (1 mL)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl bromide, arylboronic acid pinacol ester, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the toluene, ethanol, and water via syringe.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Suzuki-Miyaura Coupling of an Aryl Chloride with a Potassium Organotrifluoroborate
Materials:
-
Aryl chloride (1.0 mmol)
-
Potassium organotrifluoroborate (1.1 mmol)
-
Pd(OAc)₂ (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
K₃PO₄ (2.0 mmol)
-
Toluene (4 mL)
-
Water (0.4 mL)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, SPhos, the aryl chloride, the potassium organotrifluoroborate, and K₃PO₄.
-
Add a magnetic stir bar and seal the vial with a Teflon-lined cap.
-
Remove the vial from the glovebox and add degassed toluene and water via syringe.
-
Place the vial in a preheated oil bath at 100 °C and stir vigorously for 16-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the solution in vacuo.
-
Purify the residue by flash chromatography to obtain the desired biaryl product.
Visualizing the Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst. The diagram below illustrates the key steps and shows how both Bpin esters and trifluoroborates enter the cycle.
The Bottom Line: Which Reagent Reigns Supreme?
The choice between Bpin esters and trifluoroborates is not a one-size-fits-all decision.
Choose Bpin esters when:
-
High solubility in common organic solvents is crucial.
-
The starting boronic acid is readily available and stable enough to be converted to the Bpin ester.
-
Mild reaction conditions are sufficient for the desired transformation.
Opt for trifluoroborates when:
-
Exceptional stability and a long shelf-life are paramount.
-
The corresponding boronic acid is unstable or prone to decomposition.
-
Higher reactivity is required to couple challenging substrates, such as some aryl chlorides.
-
The crystalline nature of the reagent simplifies handling and purification.
Ultimately, the optimal reagent depends on the specific substrates, desired reaction conditions, and the overall synthetic strategy. By understanding the distinct advantages of both Bpin esters and trifluoroborates, researchers can make informed decisions to enhance the efficiency and success of their Suzuki-Miyaura cross-coupling reactions.
References
- 1. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of Alkenyl vs. Aryl Boronic Esters in Suzuki-Miyaura Coupling
For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds. A key component of this reaction is the organoboron reagent, typically a boronic acid or a boronic ester. While boronic acids are widely used, their ester derivatives offer advantages in terms of stability and handling.[1][2] This guide provides an objective comparison of the reactivity of two common classes of boronic esters: alkenyl and aryl boronic esters, supported by experimental data to aid in the selection of appropriate reagents for synthesis.
The choice between an alkenyl and an aryl boronic ester can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling reaction. Their inherent electronic and steric differences influence the key transmetalation step of the catalytic cycle, thereby affecting reaction rates and yields.
Reactivity Comparison: Alkenyl vs. Aryl Boronic Esters
The reactivity of boronic esters in Suzuki-Miyaura coupling is a nuanced topic, with the specific substrate, catalyst, and reaction conditions playing a crucial role. However, general trends in reactivity can be observed. Aryl boronic esters are extensively studied, and their reactivity is relatively well-understood.[1][2] Alkenyl boronic esters, while also widely used, present unique reactivity profiles.
Generally, the transmetalation step, involving the transfer of the organic group from boron to the palladium center, is considered rate-determining in many Suzuki-Miyaura catalytic cycles. The electronic nature of the organic substituent on the boron atom directly influences the nucleophilicity of the carbon atom being transferred, thus affecting the rate of this step.
Key Factors Influencing Reactivity:
-
Hybridization: The sp2-hybridized carbon of an aryl group has different electronic properties compared to the sp2-hybridized carbon of an alkenyl group. This difference in electronegativity and bond polarity can affect the ease of transmetalation.
-
Steric Hindrance: The steric bulk around the boron atom can hinder the approach of the palladium complex, slowing down the transmetalation step. The substituents on both aryl and alkenyl groups can contribute to steric effects.
-
Stability: Alkenyl boronic esters can be prone to side reactions such as polymerization, especially in the case of vinylboronic acid and its esters.[3] Aryl boronic esters are generally more stable under typical reaction conditions.
Quantitative Data Summary
| Boronic Ester Type | Coupling Partner | Catalyst System | Solvent | Base | Time (h) | Yield (%) | Reference |
| Aryl | 4-Chloroanisole | Pd₂(dba)₃ / FcPPh₂ | Dioxane/H₂O | K₃PO₄ | 18 | 0 | (Chan et al., 2016) |
| Aryl | 1-Bromo-4-nitrobenzene | Pd₂(dba)₃ / FcPPh₂ | Dioxane/H₂O | K₃PO₄ | 18 | 95 | (Chan et al., 2016) |
| Alkenyl | (E)-1-Octenylboronic acid pinacol (B44631) ester | 4-Bromoanisole | Pd(PPh₃)₄ | K₃PO₄ | 12 | 85 | (Chemler et al., 2008) |
| Alkenyl | (Z)-1-Hexenylboronic acid pinacol ester | Iodobenzene | Pd(PPh₃)₄ | NaOH | 2 | 98 | (Miyaura et al., 1995) |
Note: The data presented is extracted from different sources and should be interpreted with caution as reaction conditions are not identical. However, it provides a general indication of the high efficiency achievable with both classes of boronic esters under optimized conditions.
Experimental Protocols
Detailed experimental methodologies are crucial for reproducing and building upon published results. Below are representative protocols for Suzuki-Miyaura coupling reactions involving aryl and alkenyl boronic esters.
General Procedure for Suzuki-Miyaura Coupling of an Aryl Boronic Ester
A reaction vessel is charged with the aryl halide (1.0 equiv), the aryl boronic ester (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv). The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent (e.g., a mixture of toluene (B28343) and water) is then added. The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred for the specified time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
General Procedure for Suzuki-Miyaura Coupling of an Alkenyl Boronic Ester
In a glovebox or under an inert atmosphere, a flask is charged with the alkenyl boronic ester (1.1 equiv), the organic halide (1.0 equiv), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv). A degassed solvent (e.g., THF or dioxane) is added, and the mixture is stirred at a specified temperature (ranging from room temperature to reflux) until the starting material is consumed (as monitored by TLC or GC-MS). The reaction is then quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography to afford the desired coupled product.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle highlights the key steps of oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Conclusion
Both alkenyl and aryl boronic esters are highly effective reagents in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of a vast array of organic molecules. The choice between them depends on the specific synthetic target and the desired reactivity. While aryl boronic esters are generally more stable, alkenyl boronic esters provide access to valuable unsaturated structures. Understanding the subtle differences in their reactivity, as dictated by electronic and steric factors, allows for the rational design of efficient and selective cross-coupling strategies. The provided data and protocols serve as a valuable resource for chemists in academia and industry to navigate the practical aspects of employing these versatile reagents.
References
- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The reactivity of alkenyl boron reagents in catalytic reactions: recent advances and perspectives - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01703J [pubs.rsc.org]
Assessing the Steric Hindrance of the Bpin-Cyclohexene Group: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry and drug discovery, understanding and controlling the steric environment of a molecule is paramount. Steric hindrance—the spatial arrangement of atoms or groups that impedes chemical reactions—can dictate reaction rates, regioselectivity, and stereoselectivity. The 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene, or Bpin-cyclohexene, moiety is a versatile building block, particularly in cross-coupling reactions. However, a precise understanding of its steric profile is crucial for predicting its behavior and selecting appropriate reaction conditions.
This guide provides an objective comparison of the steric hindrance of the Bpin group on a cyclohexene (B86901) scaffold against common alternative substituents. It is supported by experimental and computational data to aid researchers in making informed decisions during synthesis design.
Understanding Steric Hindrance: Key Parameters
To quantify the steric bulk of a substituent, chemists rely on several experimentally and computationally derived parameters.
-
A-Value: This is the most common metric for substituents on a cyclohexane (B81311) ring. It represents the Gibbs free energy difference (ΔG°) between a conformation where the substituent is in the axial position and the one where it is in the equatorial position.[1] A larger A-value signifies a greater preference for the equatorial position, indicating a bulkier group that causes significant 1,3-diaxial strain.[1][2]
-
Percent Buried Volume (%Vbur): This computational metric quantifies the space occupied by a ligand within a sphere centered on a reference atom (e.g., a metal center or the point of attachment).[3][4] It provides a more nuanced, three-dimensional assessment of steric bulk compared to the cone angle.[5]
-
Tolman Cone Angle (θ): Primarily used for phosphine (B1218219) ligands in organometallic chemistry, this parameter measures the solid angle formed by a ligand with the metal at the vertex.[6] While not directly applied to a cyclohexene substituent, it provides a conceptual framework for understanding the spatial demands of a group.
The Bpin Group: Deceptively Small
The pinacolborane (Bpin) group, with its two quaternary carbons, is often perceived as a bulky moiety. However, quantitative analysis reveals a different story. A detailed experimental and computational study has shown that the Bpin group is "remarkably small."[5] This is largely attributed to the planarity of the O-B-O unit, which minimizes steric clashes.[5]
Quantitative Comparison of Steric Hindrance
To contextualize the steric footprint of the Bpin group, it is compared here with common alkyl groups and other boronic esters. The A-value is the most relevant parameter for the Bpin-cyclohexene system.
| Substituent Group | Structure | A-Value (kcal/mol) | Steric Bulk Classification |
| Bpin | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) | 0.42 [7] | Small |
| Methyl | -CH₃ | 1.74[1] | Medium |
| Ethyl | -CH₂CH₃ | 1.79[2] | Medium |
| Isopropyl | -CH(CH₃)₂ | 2.15[2] | Large |
| tert-Butyl | -C(CH₃)₃ | ~5.0[1] | Very Large (Conformationally Locking) |
| Phenyl | -C₆H₅ | 3.0[8] | Large |
| Trimethylsilyl (TMS) | -Si(CH₃)₃ | 2.5[9] | Large |
Note: The A-value of the Bpin group is surprisingly low, even smaller than a methyl group. This indicates a much lower energetic penalty for it occupying an axial position on a cyclohexane ring compared to simple alkyl groups.
Alternative Boronic Esters
Experimental & Computational Protocols
Protocol 1: Determination of A-Values via Dynamic NMR Spectroscopy
This method is used to measure the free energy difference between axial and equatorial conformers.
Objective: To determine the equilibrium constant (K) between the two chair conformers of a monosubstituted cyclohexane at a specific temperature, and from that, calculate the A-value (ΔG°).
Methodology:
-
Sample Preparation: A dilute solution (40-50 mg in ~1.5 mL) of the purified Bpin-cyclohexene (or other substituted cyclohexane) is prepared in a suitable deuterated solvent (e.g., CDCl₃, toluene-d₈) in a standard NMR tube.[12]
-
Low-Temperature NMR: The sample is cooled inside the NMR spectrometer to a temperature low enough to slow the cyclohexane ring-flip to a rate that is slow on the NMR timescale (typically below -60 °C).[13] At this temperature, separate signals for the axial and equatorial conformers can be observed and integrated.
-
Integration: The relative populations of the two conformers are determined by integrating the distinct signals corresponding to each form. The equilibrium constant is calculated as K = [equatorial] / [axial].
-
Coalescence Temperature: The temperature is slowly raised, and the temperature at which the two distinct signals broaden and merge into a single peak (the coalescence temperature) is recorded. This data can be used for a full line-shape analysis to determine the energy barrier to interconversion.
-
Calculation of A-Value: The A-value is calculated from the equilibrium constant at a known temperature using the Gibbs free energy equation: A-Value (ΔG°) = -RT ln(K) Where:
-
R is the ideal gas constant (1.987 cal/mol·K)
-
T is the temperature in Kelvin.
-
K is the equilibrium constant.
-
Protocol 2: Calculation of Percent Buried Volume (%Vbur)
This computational method provides a 3D measure of the steric bulk of a ligand or substituent.
Objective: To calculate the percentage of the volume of a sphere around a central atom that is occupied by the Bpin-cyclohexene group.
Methodology:
-
Structure Optimization: An initial 3D structure of the molecule (e.g., Bpin-cyclohexene attached to a metal center or a reference point) is generated. The geometry is then optimized using Density Functional Theory (DFT) calculations (e.g., with a program like Gaussian).[4][14]
-
Defining the Sphere: A sphere of a standard radius (typically 3.5 Å) is defined, centered on the atom to which the Bpin-cyclohexene group is attached (the ipso-carbon of the cyclohexene ring).[4][15]
-
Volume Calculation: The volume occupied by the atoms of the Bpin-cyclohexene group within this sphere is calculated. The atoms are modeled using their van der Waals radii.
-
Software Implementation: Specialized software is used for the calculation. The SambVca web application or the SEQCROW plugin for UCSF ChimeraX are common tools.[3][15]
-
The optimized coordinates (.xyz or .mol file) of the molecule are loaded into the program.
-
The central atom (the point of attachment) is defined.
-
The atoms belonging to the substituent (the Bpin-cyclohexene group) are selected.
-
The software numerically integrates the volume occupied by the selected atoms within the defined sphere and reports the result as a percentage.[16]
-
-
Steric Map Generation: The software can also generate a steric map, which is a 2D projection showing the steric profile of the group from the perspective of the central atom, highlighting which quadrants are most sterically encumbered.[16]
Visualizing Steric Concepts
Caption: Conformational equilibrium of Bpin-cyclohexene, showing steric strain in the axial form.
Caption: Workflow for the experimental determination of a substituent's A-value using NMR.
References
- 1. A value - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Five Slides About Percent Buried Volume (%Vbur) | VIPEr [ionicviper.org]
- 4. researchgate.net [researchgate.net]
- 5. How Big is the Pinacol Boronic Ester as a Substituent? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ligand cone angle - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 9. pharmacy180.com [pharmacy180.com]
- 10. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]
- 11. scientificupdate.com [scientificupdate.com]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. researchgate.net [researchgate.net]
- 14. % V Bur index and steric maps: from predictive catalysis to machine learning - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00725A [pubs.rsc.org]
- 15. docsbot.ai [docsbot.ai]
- 16. m.youtube.com [m.youtube.com]
Unraveling the Fragmentation Roadmap of Bpin-Cyclohexene-COOEt in Mass Spectrometry
For researchers engaged in organic synthesis and drug development, understanding the structural integrity and fragmentation behavior of novel molecules is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing a molecular fingerprint that aids in identification and structural elucidation. This guide offers a comparative analysis of the anticipated mass spectrometry fragmentation pattern of ethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-enecarboxylate (Bpin-Cyclohexene-COOEt), a compound of interest in synthetic chemistry, against the known fragmentation of its constituent functional groups.
Experimental Protocols
The predicted fragmentation patterns discussed herein are based on established principles of mass spectrometry under electron ionization (EI) conditions.
General Mass Spectrometry (Electron Ionization - EI) Protocol:
-
Sample Introduction: The analyte (this compound) is introduced into the ion source of the mass spectrometer, typically via direct infusion or after separation by gas chromatography.
-
Ionization: The sample is vaporized and then bombarded with a high-energy electron beam (typically 70 eV), leading to the ejection of an electron from the molecule and the formation of a molecular ion (M•+).
-
Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions (fragment ions) and neutral radicals or molecules.
-
Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.
Comparative Fragmentation Analysis
The fragmentation of this compound is anticipated to be a composite of the characteristic fragmentation pathways of its three primary structural motifs: the cyclohexene (B86901) ring, the ethyl carboxylate group, and the pinacolborane (Bpin) group.
| Structural Moiety | Predicted Key Fragmentation Pathways | Expected Fragment (m/z) | Supporting Evidence |
| Molecular Ion | Formation of the parent molecular ion. | 294 | Calculated molecular weight of C15H25BO4. |
| Cyclohexene Ring | Retro-Diels-Alder reaction leading to the loss of ethene. | M-28 | A characteristic fragmentation for cyclohexene derivatives.[1][2] |
| Loss of the ethyl carboxylate side chain. | M-73 | Cleavage of the bond between the ring and the substituent is a common pathway.[2] | |
| Ethyl Carboxylate | α-cleavage with loss of the ethoxy radical (•OCH2CH3). | M-45 | A common fragmentation for ethyl esters.[3][4] |
| McLafferty rearrangement (if sterically feasible) involving the transfer of a γ-hydrogen to the carbonyl oxygen, followed by cleavage. | M-28 | This rearrangement leads to the loss of a neutral alkene (ethene).[5][6] | |
| Loss of an ethyl radical (•CH2CH3). | M-29 | Cleavage of the C-O bond in the ester. | |
| Pinacolborane (Bpin) | Loss of the entire Bpin group. | M-127 | Cleavage of the C-B bond. |
| Loss of a methyl radical from the Bpin group. | M-15 | A common fragmentation for compounds with methyl groups. | |
| Fragmentation within the Bpin ring. | Various | May lead to a series of smaller fragments. |
Proposed Fragmentation Pathway
The initial ionization event will generate the molecular ion at m/z 294. Subsequently, several competing fragmentation pathways are plausible. The most prominent fragmentation events are expected to be the retro-Diels-Alder reaction of the cyclohexene ring and the α-cleavage of the ethyl ester.
This diagram illustrates the primary fragmentation pathways originating from the molecular ion. The retro-Diels-Alder reaction is a highly characteristic fragmentation for cyclohexene-containing structures.[2] Concurrently, the ethyl ester moiety is prone to α-cleavage, resulting in the loss of an ethoxy radical.[3][4] Further fragmentation can occur from these primary fragment ions, leading to a complex mass spectrum.
References
- 1. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. esports.bluefield.edu - Cyclic Compound Fragmentation Organic Mass Spec [esports.bluefield.edu]
- 6. Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Stability of Boronic Ester Protecting Groups: Bpin vs. MIDA vs. Epin
For researchers, scientists, and drug development professionals, the strategic use of protecting groups is fundamental to successful multi-step synthesis. Boronic acids, key building blocks in modern organic chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, often require protection to withstand various reaction conditions and facilitate purification. This guide provides an objective comparison of three commonly employed boronic ester protecting groups: pinacol (B44631) (Bpin), N-methyliminodiacetic acid (MIDA), and 1,1,2,2-tetraethylethylene glycol (Epin). The stability of these esters under various conditions is a critical factor in their selection and application.
Structural Overview
The stability of these boronate esters is intrinsically linked to their molecular structure. The Bpin ester is the most common, while the MIDA ester benefits from an intramolecular dative bond from nitrogen to the boron atom, and the Epin ester features sterically demanding ethyl groups.
Caption: Structures of Bpin, MIDA, and Epin Boronate Esters.
Comparative Stability Analysis
The choice of a boronic ester protecting group is often dictated by its stability towards various reagents and purification techniques. The following table summarizes the relative stability of Bpin, MIDA, and Epin esters based on experimental data.
| Condition/Technique | Bpin (Pinacol) Ester | MIDA Boronate | Epin (Tetraethylethylene glycol) Ester |
| Silica (B1680970) Gel Chromatography | Prone to hydrolysis and decomposition, leading to poor recovery.[1] Streaking on TLC is common.[1] | Generally stable and compatible with silica gel chromatography.[2] | Highly stable, allowing for easy purification with excellent recovery.[1][3] |
| Acidic Conditions | Susceptible to hydrolysis. | Highly stable, even to strongly acidic and oxidizing conditions like Jones reagent (H₂SO₄/CrO₃).[1] | Generally more stable than Bpin. |
| Basic Conditions | Can be unstable, especially at elevated temperatures.[1] | Stable to anhydrous basic conditions, but deprotection is achieved with aqueous base.[4] | Shows enhanced stability compared to Bpin under basic conditions.[1][3] |
| Oxidative Conditions | Can be unstable. | Uniquely stable to strong oxidizing agents like Jones reagent.[1] | Data not widely available, but expected to be more stable than Bpin due to sterics. |
| Benchtop Stability (Air/Moisture) | Can be unstable and prone to slow hydrolysis. | Indefinitely air-stable with no detectable decomposition.[2] | Stable and easy to handle.[3] |
Experimental Data on Stability
Silica Gel Chromatography Stability
A head-to-head comparison of the recovery of ArB(pin) and ArB(Epin) esters after silica gel column chromatography highlights the superior stability of the Epin group.
| Aryl Group | ArB(pin) Recovery (%) | ArB(Epin) Recovery (%) |
| 4-methoxyphenyl | 45 | >99 |
| 4-(trifluoromethyl)phenyl | 75 | >99 |
| 2-naphthyl | 60 | >99 |
| (Data sourced from Org. Lett. 2022, 24, 19, 3510–3514) |
Stability under Basic Conditions
The stability of 3-pyridylboronate esters was tested under aqueous basic conditions, demonstrating the enhanced stability of the Epin protecting group.
| Compound | Conditions | Result |
| 3-pyridyl boronic acid | K₃PO₄, toluene/H₂O, 110 °C, 12 h | Complete decomposition |
| 3-pyridyl Bpin | K₃PO₄, toluene/H₂O, 110 °C, 12 h | Low levels remaining |
| 3-pyridyl Epin | K₃PO₄, toluene/H₂O, 110 °C, 12 h | No decomposition |
| (Data sourced from a 2022 Scientific Update article)[1] |
Stability of MIDA Boronates under Harsh Conditions
MIDA boronates exhibit exceptional stability. In a study, hydroxymethylphenyl MIDA boronate was subjected to Jones oxidation. Under these strongly acidic and oxidizing conditions, the corresponding boronic acid, pinacol ester, and other protected forms all decomposed, while the MIDA boronate remained intact.[1]
Experimental Protocols
Protocol 1: Silica Gel Stability Test
This protocol outlines a general procedure to assess the stability of boronate esters on silica gel.
Caption: Workflow for TLC-based stability analysis.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 1 mg/mL) of the Bpin, MIDA, and Epin esters of the same aryl group in a suitable solvent (e.g., ethyl acetate).
-
TLC Plate: Use a standard silica gel 60 F254 TLC plate.
-
Spotting: Carefully spot equal amounts of each solution onto the TLC plate.
-
Development: Develop the plate using an appropriate eluent (e.g., 10% ethyl acetate (B1210297) in hexanes).
-
Visualization: Visualize the developed plate under UV light and/or by staining with a suitable agent (e.g., ceric ammonium (B1175870) molybdate).
-
Analysis: Observe the shape and integrity of the spots. Stable compounds will typically appear as tight, well-defined spots, while unstable compounds may show streaking or the appearance of new spots due to decomposition.[1]
Protocol 2: Stability under Aqueous Basic Conditions
This protocol provides a method to compare the hydrolytic stability of boronate esters in a basic aqueous environment.
References
- 1. Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions [organic-chemistry.org]
- 4. MIDA Boronates [sigmaaldrich.com]
A Comparative Guide to the Kinetic Performance of Bpin-Cyclohexene-COOEt and Alternatives in Suzuki-Miyaura Reactions
For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Comparison of Boronic Ester Reactivity in Suzuki-Miyaura Cross-Coupling.
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The choice of the organoboron reagent is a critical parameter that significantly influences reaction kinetics, yields, and overall success. This guide provides a comparative analysis of the kinetic performance of ethyl 1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclohex-1-ene-1-carboxylate (Bpin-Cyclohexene-COOEt) and its alternatives in Suzuki-Miyaura coupling reactions. While direct kinetic studies for this specific substrate are not extensively documented, this guide draws upon established principles and available data for structurally similar vinyl boronic esters to provide a valuable framework for reaction design and optimization.
Executive Summary: The Balance of Reactivity and Stability
The selection of an organoboron reagent in Suzuki-Miyaura reactions often involves a trade-off between reactivity and stability. Boronic acids are generally more reactive than their corresponding boronate esters, which can lead to faster reaction times.[1] This increased reactivity is often attributed to the ease of formation of the reactive boronate species. However, this comes at the cost of reduced stability, as boronic acids are more susceptible to protodeboronation and other degradation pathways.
Boronate esters, such as the pinacol (B44631) ester (Bpin), offer significantly enhanced stability, making them easier to handle, purify, and store.[1] This stability is a key advantage in multi-step syntheses and for library generation in drug discovery. The kinetic performance of boronate esters can be modulated by the choice of the diol used for esterification, with electron-withdrawing groups on the diol generally increasing reactivity.
Quantitative Performance Comparison
| Organoboron Reagent Class | Representative Substrate | Relative Reactivity Trend | Key Kinetic Characteristics & Notes |
| Vinyl Boronic Acid Pinacol Ester | This compound (proxy) | Moderate to High | Generally stable and widely used. The electron-withdrawing ester group may slightly modulate reactivity. Kinetic performance is influenced by the specific reaction conditions (catalyst, base, solvent). |
| Aryl Boronic Acid Pinacol Ester | Phenylboronic acid pinacol ester | Moderate to High | Slower transmetalation compared to the corresponding boronic acid under certain conditions.[2] Steric hindrance from the pinacol group can influence the reaction rate.[2] |
| Aryl Boronic Acid | Phenylboronic acid | High | Generally more reactive than pinacol esters, but more prone to decomposition.[3] |
| Vinyl Boronic Acid | (E)-Hex-1-en-1-ylboronic acid | Very High | Often highly reactive but can be unstable and prone to polymerization.[4] |
| Aryl Boronic Ester (Catechol) | Phenylboronic acid catechol ester | High | The electron-withdrawing nature of the catechol backbone can enhance the rate of transmetalation compared to pinacol esters.[5] |
| Aryl Boronic Ester (Neopentyl Glycol) | Phenylboronic acid neopentyl glycol ester | Moderate to High | Often shows good reactivity and stability.[6] |
| Potassium Vinyltrifluoroborate | Potassium vinyltrifluoroborate | High | Highly reactive and stable crystalline solids. The reaction often proceeds readily with a wide range of functional groups.[4] |
| MIDA Boronate Ester | Phenylboronic acid MIDA ester | Moderate (Slow Release) | Exceptionally stable and allows for controlled, slow release of the boronic acid, which can be advantageous in complex syntheses.[6] |
Note: The relative reactivity is a qualitative assessment based on literature reports and can be highly dependent on the specific substrates, catalyst system, base, and solvent employed.
Experimental Protocols
A detailed experimental protocol for monitoring the kinetics of a Suzuki-Miyaura reaction is crucial for obtaining reliable and reproducible data. The following is a generalized protocol based on methods described in the literature, primarily utilizing Nuclear Magnetic Resonance (NMR) spectroscopy for reaction monitoring.[2][7]
General Protocol for Kinetic Analysis of Suzuki-Miyaura Reactions:
-
Materials and Reagents:
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)
-
Boronic ester (e.g., this compound)
-
Aryl halide (e.g., 4-iodoanisole)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Solvent (e.g., Dioxane/D₂O, Toluene-d₈, THF-d₈)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene (B48636) or another inert compound with a distinct NMR signal)
-
-
Reaction Setup:
-
In a dry NMR tube, combine the boronic ester (1.0 equiv), aryl halide (1.0 equiv), base (2.0-3.0 equiv), and internal standard under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the deuterated solvent to dissolve the reactants.
-
Record a time-zero (t=0) NMR spectrum to determine the initial concentrations of the reactants.
-
-
Initiation and Monitoring:
-
Inject the palladium catalyst (typically 1-5 mol%) as a solution in the same deuterated solvent into the NMR tube at a defined temperature.
-
Immediately begin acquiring NMR spectra at regular time intervals. The frequency of data acquisition will depend on the reaction rate.
-
Maintain a constant temperature throughout the experiment using the NMR spectrometer's temperature control unit.
-
-
Data Analysis:
-
Integrate the signals of the starting materials and the product relative to the internal standard in each spectrum.
-
Plot the concentration of the reactants and product as a function of time.
-
From these plots, determine the initial reaction rate and, if possible, the reaction order with respect to each component and the rate constant (k).
-
Visualizing the Suzuki-Miyaura Reaction
Catalytic Cycle:
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Kinetic Studies:
The following diagram outlines the typical workflow for conducting a kinetic study of a Suzuki-Miyaura reaction.
Caption: A typical experimental workflow for kinetic analysis of Suzuki-Miyaura reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Suzuki–Miyaura Cross–Coupling Reactions of Potassium Vinyltrifluoroborate with Aryl- and Heteroaryl Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Palladium Catalysts for Alkenyl Boronate Coupling
For researchers, scientists, and drug development professionals, the efficient and selective formation of carbon-carbon bonds is a cornerstone of modern organic synthesis. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands out for its versatility and functional group tolerance. A key application of this reaction is the coupling of alkenyl boronates to synthesize complex molecules, including pharmaceuticals and functional materials. The choice of palladium catalyst is critical to the success of these reactions, influencing yield, reaction time, and substrate scope. This guide provides an objective comparison of various palladium catalysts for the coupling of alkenyl boronates, supported by experimental data, to aid in catalyst selection and methods development.
Performance Comparison of Palladium Catalysts
The following table summarizes the performance of different palladium catalysts in the Suzuki-Miyaura cross-coupling of alkenyl boronates with various organic halides. The data has been collated from multiple sources to provide a comparative overview. It is important to note that direct comparisons can be challenging due to variations in substrates, reaction conditions, and analytical methods.
| Catalyst System | Alkenyl Boronate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ | Potassium (E)-styryltrifluoroborate | 4-Iodoanisole | Cs₂CO₃ | Toluene/H₂O | 80 | 2 | 95 | [1] |
| PdCl₂(dppf)·CH₂Cl₂ | Potassium vinyltrifluoroborate | 4-Bromobenzonitrile | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 85 | [2] |
| PdCl₂(dppf)·CH₂Cl₂ | Potassium (Z)-hex-1-en-1-yltrifluoroborate | 4-Chlorotoluene | t-BuNH₂ | i-PrOH/H₂O | 80 | 12 | 78 | [2] |
| Pd(OAc)₂ / XPhos | (E)-Oct-1-en-1-ylboronic acid pinacol (B44631) ester | 4-Chlorotoluene | K₃PO₄ | THF | 80 | 12 | 92 | [3] |
| [Pd(IPr)(OAc)₂] | Phenylboronic acid | (E)-1-Bromo-2-phenylethene | K₃PO₄ | Dioxane | 100 | 16 | 88 | [4] |
| [Pd(allyl)Cl]₂ / XPhos | Benzo[b]furan-2-boronic acid | 2-Chloro-4,6-dimethoxypyrimidine | K₃PO₄ | THF/MeOH | RT | 6 | ~90 | [5] |
| Pd(PPh₃)₂NBS | (E)-Styryl MIDA boronate | (E)-1-Tosyl-2-phenylethene | K₃PO₄ | Dioxane | 80 | 12 | 85 | [6] |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are representative experimental protocols for the Suzuki-Miyaura coupling of alkenyl boronates using different palladium catalyst systems.
Protocol 1: Coupling of Potassium Alkenyltrifluoroborates with Aryl Halides using PdCl₂(dppf)·CH₂Cl₂[2]
-
Reaction Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), potassium alkenyltrifluoroborate (1.2 mmol), and cesium carbonate (3.0 mmol).
-
Catalyst Addition: Add PdCl₂(dppf)·CH₂Cl₂ (0.02 mmol, 2 mol%).
-
Solvent Addition: Add a mixture of isopropanol (B130326) and water (e.g., 3:1 ratio, 4 mL).
-
Reaction Conditions: The reaction mixture is stirred at 80 °C under an inert atmosphere (e.g., argon or nitrogen) for 12-24 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel.
Protocol 2: Coupling of Alkenylboronic Acid Pinacol Esters with Aryl Chlorides using a Buchwald Ligand[3]
-
Reaction Setup: In a glovebox, a reaction tube is charged with Pd(OAc)₂ (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and potassium phosphate (B84403) (3.0 mmol).
-
Reagent Addition: The aryl chloride (1.0 mmol) and the alkenylboronic acid pinacol ester (1.5 mmol) are added, followed by the solvent (e.g., THF or dioxane, 2 mL).
-
Reaction Conditions: The tube is sealed and heated to 80-100 °C with vigorous stirring for the specified time.
-
Work-up: The reaction mixture is cooled to room temperature, diluted with a suitable organic solvent, and filtered through a pad of celite. The filtrate is concentrated in vacuo.
-
Purification: The residue is purified by column chromatography to afford the desired product.
Catalytic Cycle and Workflow
The generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction involves a series of steps including oxidative addition, transmetalation, and reductive elimination.
Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling.
This guide provides a starting point for selecting and optimizing palladium catalysts for alkenyl boronate coupling reactions. For specific applications, further screening of catalysts, ligands, bases, and solvents is recommended to achieve optimal results.
References
- 1. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides [organic-chemistry.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. [(NHC)Pd(OAc)2]: Highly Active Carboxylate Pd(II)–NHC (NHC = N-Heterocyclic Carbene) Precatalysts for Suzuki–Miyaura and Buchwald–Hartwig Cross-Coupling of Amides by N–C(O) Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Validating Chemical Synthesis via Spectral Data Comparison
In the realm of chemical synthesis, particularly within drug discovery and development, the rigorous confirmation of a newly synthesized molecule's identity and purity is a critical step. Spectroscopic analysis provides the foundational data for this validation. By comparing the spectral data of a newly synthesized compound with that of a known reference standard, researchers can confirm the molecular structure and assess its purity with a high degree of confidence. This guide offers a comparative overview of the most common spectral techniques, details their experimental protocols, and illustrates the validation workflow.
Comparative Overview of Core Spectroscopic Techniques
The primary methods for structural validation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about a molecule's structure. High-Resolution Mass Spectrometry (HRMS) is particularly powerful for determining elemental compositions and confirming molecular formulas.[1] While NMR provides detailed information about the chemical environment and connectivity of atoms, IR spectroscopy is excellent for identifying the functional groups present.[1][2]
| Feature | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy | Mass Spectrometry (MS) |
| Primary Information | Detailed atomic connectivity and chemical environment (e.g., ¹H, ¹³C), crucial for complete structural elucidation.[1][3] | Identification of functional groups present in the molecule (e.g., C=O, O-H, N-H).[4][5] | Exact mass-to-charge ratio (m/z), confirming molecular weight and elemental composition.[1] |
| Key Data Points | Chemical Shift (δ) in ppm, Spin-Spin Coupling (J) in Hz, Integration. | Wavenumber (cm⁻¹), Transmittance/Absorbance (%).[2][6] | Mass-to-Charge Ratio (m/z).[7] |
| Sensitivity | Moderate to low (micromole to millimole range).[1] | Moderate. | Very high (picomole to femtomole range).[1] |
| Sample State | Solution (typically). | Solid, liquid, or gas.[6][8] | Solid, liquid, or gas.[7] |
| Key Advantage | Provides the most comprehensive structural detail. | Quick and easy identification of functional groups. | High sensitivity and confirmation of molecular formula.[1] |
Experimental Protocols
Accurate and reproducible spectral data begins with meticulous sample preparation. When comparing a synthesized compound to a reference standard, it is crucial to prepare both samples and acquire their spectra under identical conditions.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule.[10][11]
Methodology:
-
Sample Preparation : Dissolve 1-10 mg of the solid sample (for ¹H NMR) or 5-50 mg (for ¹³C NMR) in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[12][13][14] The sample must be fully dissolved.[15]
-
Filtration : To ensure a high-quality spectrum with sharp lines, filter the solution through a pipette with a small cotton or glass wool plug directly into a clean, dry 5 mm NMR tube.[12][13][16] This removes any particulate matter that can disrupt the magnetic field homogeneity.[16]
-
Tube and Volume : The solution depth in the tube should be approximately 4-5 cm (about 0.6-0.8 mL).[12][13] Ensure the outside of the NMR tube is clean before inserting it into the spectrometer.[15]
-
Acquisition : Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet. Acquire the spectrum using appropriate parameters (e.g., number of scans, relaxation delay).
-
Reference Standard : Prepare and run the reference standard under the exact same conditions (solvent, concentration, temperature) to ensure a valid comparison.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups in a molecule by measuring the absorption of infrared radiation by its chemical bonds.[2][4]
Methodology:
-
Background Scan : First, run a background spectrum with no sample in the spectrometer.[17] This allows the instrument to subtract signals from atmospheric CO₂ and water vapor from the sample spectrum.[17]
-
Sample Preparation :
-
Liquids (Neat) : Place one or two drops of the liquid sample between two salt plates (e.g., NaCl), creating a thin film.[8]
-
Solids (KBr Pellet) : Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent disk using a hydraulic press. Alternatively, a solid can be dissolved in a volatile solvent and a drop of the solution placed on a salt plate, allowing the solvent to evaporate.[8]
-
-
Acquisition : Place the prepared sample in the spectrometer's sample holder and acquire the spectrum.[17] The resulting spectrum plots the percentage of light transmitted against the wavenumber of the radiation.[2]
-
Reference Standard : Prepare and analyze the reference standard using the same sample preparation method to allow for a direct comparison of the spectra.[9]
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy.[7][18]
Methodology:
-
Sample Preparation : Prepare a dilute solution of the sample (typically around 1 mg/mL) in a suitable volatile solvent like methanol (B129727) or acetonitrile.[1] The final concentration should be in the low micromolar to nanomolar range.[1]
-
Ionization : Introduce the sample into the mass spectrometer. The molecules are then ionized. Electrospray ionization (ESI) is a common technique for many organic molecules synthesized in drug development.[1][19]
-
Analysis : The ions are accelerated and separated by a mass analyzer based on their mass-to-charge ratio (m/z).[18][20]
-
Detection : A detector records the abundance of ions at each m/z value, generating a mass spectrum.[18][20]
-
Reference Standard : Analyze the reference standard under the same instrumental conditions (ionization method, solvent, concentration) to compare the molecular ion peak and fragmentation patterns.
Visualizing the Validation Process
Diagrams are essential for illustrating complex workflows and relationships. The following diagrams were created using the DOT language to adhere to the specified requirements.
Caption: Workflow for validating a synthesized compound against a reference standard.
Caption: Example of a G-protein coupled receptor (GPCR) signaling pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. biochemtuition.com [biochemtuition.com]
- 3. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. compoundchem.com [compoundchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]
- 7. Mass spectrometry - Wikipedia [en.wikipedia.org]
- 8. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.bu.edu [sites.bu.edu]
- 13. research.reading.ac.uk [research.reading.ac.uk]
- 14. How to make an NMR sample [chem.ch.huji.ac.il]
- 15. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 16. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. Mass Spectrometer - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. How Mass Spectrometry Works: A Beginner’s Guide to the Process - Persee [pgeneral.com]
Safety Operating Guide
Proper Disposal of Bpin-Cyclohexene-COOEt: A Guide for Laboratory Professionals
The proper disposal of Bpin-Cyclohexene-COOEt, a boronic ester derivative, is crucial for maintaining a safe laboratory environment and ensuring environmental compliance. This document provides detailed procedures for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines, in conjunction with your institution's specific protocols and local regulations, is essential.
Personal Protective Equipment (PPE) and Handling Precautions
Before handling this compound, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Due to its nature as a flammable organic compound, strict safety measures must be observed.
Required PPE:
-
Safety Goggles: Protect eyes from potential splashes.[1]
-
Lab Coat: To protect skin and clothing.[1]
-
Nitrile Gloves: To prevent direct skin contact.[1]
-
Closed-toe Shoes: Essential for foot protection against spills.[1]
Handling Precautions:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of vapors.[2][3]
-
Keep the compound away from all sources of ignition, such as open flames, hot plates, and spark-producing equipment.[2][4][5]
-
Use non-sparking tools when handling containers of this compound.[3][5]
-
Ensure that an eyewash station and safety shower are readily accessible.[6]
Waste Characterization and Segregation
This compound should be treated as a hazardous waste, specifically as a flammable, non-halogenated organic liquid . Proper segregation is key to preventing dangerous chemical reactions.
| Waste Classification | Description | Incompatible with |
| Flammable Organic Liquid | Organic compounds with a low flash point. | Acids, bases, and strong oxidizing agents.[7][8] |
| Non-Halogenated Waste | Does not contain fluorine, chlorine, bromine, or iodine. | Halogenated organic waste streams.[2] |
Step-by-Step Disposal Procedures
The appropriate disposal method depends on the quantity of the waste. Under no circumstances should this compound be poured down the drain.[1][2][6]
For Small Quantities (e.g., residual amounts on lab equipment, <50 mL):
-
Rinsing: Rinse the contaminated glassware or equipment with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).
-
Collection: Collect the rinse solvent as hazardous waste in a designated non-halogenated organic waste container.
-
Evaporation (for trace amounts on absorbent materials): Small amounts absorbed on materials like paper towels may be allowed to evaporate in a fume hood.[1][9] Once fully evaporated, the solid material can be disposed of in the appropriate solid waste stream, as per institutional guidelines.
For Large Quantities (>50 mL):
-
Container Selection: Use a designated, leak-proof waste container that is compatible with flammable organic liquids.[7][10] The container should be clearly labeled as "Hazardous Waste," "Flammable Organic Liquid," and should list this compound as a component.
-
Transfer: Carefully transfer the waste into the container within a fume hood. Avoid overfilling the container; a general rule is to not exceed 90% of the container's capacity.[10]
-
Sealing and Storage: Securely close the container and store it in a designated hazardous waste storage area.[10] This area should be cool, well-ventilated, and away from ignition sources.[5] Flammable liquid storage cabinets are recommended.[1][7]
-
Professional Disposal: Arrange for the collection and disposal of the waste by a licensed hazardous waste management company.[1][10]
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if there is a risk of vapor inhalation.
-
Control Ignition Sources: Immediately turn off any nearby ignition sources.[7]
-
Ventilation: Ensure the area is well-ventilated, using a fume hood if the spill is contained within it.
-
Containment and Absorption: For small spills, absorb the liquid using an inert absorbent material such as vermiculite, sand, or commercial spill pillows.[8]
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[3]
-
Decontamination: Clean the spill area with an appropriate solvent and decontaminating solution. Collect all cleaning materials as hazardous waste.
-
Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
- 1. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 2. scienceready.com.au [scienceready.com.au]
- 3. targetmol.com [targetmol.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.com [fishersci.com]
- 7. nipissingu.ca [nipissingu.ca]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. chemtalk.com.au [chemtalk.com.au]
- 10. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
Essential Safety and Logistical Information for Handling Bpin-Cyclohexene-COOEt
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Bpin-Cyclohexene-COOEt in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
1.1. Recommended Personal Protective Equipment
Proper PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Eye and Face Protection | Safety Goggles | Chemical splash goggles are mandatory to protect against splashes.[1][2][3] A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high risk of splashing.[1] |
| Skin Protection | Laboratory Coat | A flame-resistant lab coat is recommended.[1][4] At a minimum, a 100% cotton lab coat should be worn and kept buttoned.[4][5] Promptly remove if a spill occurs.[5] |
| Gloves | Nitrile gloves are commonly used for general chemical handling.[1][2] However, for prolonged contact, it is crucial to consult a chemical resistance chart. Given the ester component, breakthrough times may vary. Always inspect gloves for any signs of degradation before and during use. | |
| Footwear | Closed-toe shoes are required to protect against spills and falling objects.[1] | |
| Respiratory Protection | Fume Hood | All handling of this compound should be conducted in a well-ventilated chemical fume hood to minimize inhalation of vapors.[3][4][5] |
| Respirator | A respirator may be necessary for large-scale operations or in case of ventilation failure. The type of respirator should be selected based on a formal risk assessment.[1] |
1.2. Glove Selection and Chemical Resistance
The selection of an appropriate glove material is critical. The following table provides a general guide to the chemical resistance of common glove materials to classes of chemicals relevant to this compound. It is imperative to test the specific glove material against the compound before extensive use.
| Chemical Class | Nitrile | Latex | Neoprene |
| Esters (e.g., Ethyl Acetate) | Good | Poor | Good |
| Aliphatic Hydrocarbons | Excellent | Poor | Excellent |
| Boronic Esters | Data not readily available, testing recommended | Data not readily available, testing recommended | Data not readily available, testing recommended |
This table provides a general guideline. Users should consult the glove manufacturer's specific chemical resistance data.
Operational and Experimental Protocols
Adherence to standard operating procedures is essential for the safe handling of this compound.
2.1. Safe Handling Protocol
-
Preparation: Before starting any work, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and in good condition.[3][5] Have a fire extinguisher (ABC type is generally suitable for flammable liquids) and a spill kit accessible.[4]
-
Dispensing:
-
Heating: Never heat flammable liquids with an open flame.[4] Use a heating mantle, water bath, or other controlled heating source.
-
Housekeeping: Keep the work area clean and free of clutter. Immediately clean up any spills.
2.2. Spill Management Protocol
In the event of a spill, follow these steps:
-
Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or poses an immediate respiratory hazard.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: Use a non-flammable absorbent material, such as sand or vermiculite, to contain the spill. Do not use paper towels as they are combustible.[4]
-
Collect: Carefully collect the absorbed material into a sealable container.
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.
-
Dispose: Dispose of the contaminated absorbent material and any used cleaning supplies as hazardous waste.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
3.1. Waste Segregation and Collection
-
Liquid Waste: Collect all waste this compound and solutions containing it in a dedicated, properly labeled, and sealed waste container. The container should be stored in a designated satellite accumulation area.
-
Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, clearly labeled hazardous waste container.
3.2. Disposal Procedure
-
Labeling: Ensure all waste containers are accurately labeled with the full chemical name ("this compound") and the appropriate hazard warnings (e.g., "Flammable," "Hazardous Waste").
-
Storage: Store waste containers in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials.[7]
-
Professional Disposal: Arrange for the disposal of all hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour chemical waste down the drain.[7]
Visualization of Safety Workflow
The following diagram illustrates the logical workflow for ensuring safety when handling this compound.
References
- 1. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 2. blog.storemasta.com.au [blog.storemasta.com.au]
- 3. labdepotinc.com [labdepotinc.com]
- 4. - Division of Research Safety | Illinois [drs.illinois.edu]
- 5. usalab.com [usalab.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. targetmol.com [targetmol.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
